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Adenosine Monophosphate

Cat. No.: B1665025
CAS No.: 61-19-8
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-KQYNXXCUSA-N
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Description

Adenosine 5'-monophosphate (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide consisting of the nucleobase adenine, the sugar ribose, and a phosphate group . It is a critical intermediate in cellular energy metabolism, being interconvertible with adenosine diphosphate (ADP) and adenosine triphosphate (ATP) to maintain cellular energy homeostasis . As a key activator of AMP-activated protein kinase (AMPK), AMP serves as a central sensor of cellular energy status; upon binding to the γ-subunit of AMPK, it activates catalytic function and triggers a cascade that promotes catabolic pathways to regenerate ATP . This makes AMP an essential tool for studying energy regulation, metabolic disorders, and related pathways. In research applications, AMP has demonstrated significant value across multiple fields. Studies have shown that dietary AMP supplementation can stimulate brown adipose tissue thermogenesis and promote white adipose tissue lipolysis, highlighting its potential role in studies on obesity and energy expenditure . Furthermore, AMP exhibits protective mechanisms in platelet activation and thrombus formation, with research indicating it inhibits P-selectin expression and GPIIb/IIIa activation, suggesting its applicability in cardiovascular research . It is also used as an agent for bronchial challenge tests to assess airway inflammation in clinical research settings . In agricultural research, dietary AMP supplementation has been studied for its positive effects on meat quality in finishing pigs, improving meat color and reducing drip loss . This product is presented as a high-purity white crystalline powder with a molecular formula of C10H14N5O7P and a molecular weight of 347.22 g/mol . It is offered for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O7P B1665025 Adenosine Monophosphate CAS No. 61-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
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InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
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Molecular Formula

C10H14N5O7P
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Related CAS

24937-83-5
Record name Poly(A)
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DSSTOX Substance ID

DTXSID5022560
Record name Adenosine 5'-phosphate
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Molecular Weight

347.22 g/mol
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Physical Description

Solid
Record name Adenosine monophosphate
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Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C
Record name Adenosine phosphate
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Color/Form

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC

CAS No.

61-19-8
Record name Adenosine monophosphate
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Record name Adenosine phosphate [USAN:INN:BAN]
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Melting Point

196-200 °C, 195 °C
Record name Adenosine phosphate
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Record name Adenosine monophosphate
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Foundational & Exploratory

Adenosine Monophosphate: A Pivotal Signaling Molecule in Cellular Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine monophosphate (AMP) has long been recognized as a fundamental component of cellular energy currency. However, its role extends far beyond that of a mere adenosine triphosphate (ATP) hydrolysis product. AMP is a critical allosteric regulator and a key signaling molecule that senses and responds to cellular energy stress, orchestrating a comprehensive metabolic reprogramming to restore energy homeostasis. This technical guide provides an in-depth exploration of AMP's function as a signaling molecule, with a primary focus on the AMP-activated protein kinase (AMPK) pathway. It details the molecular mechanisms of AMP sensing, the downstream consequences of AMPK activation, and the allosteric regulation of other key metabolic enzymes. Furthermore, this guide furnishes detailed experimental protocols for the quantification of intracellular adenine nucleotides and the assessment of AMPK activity, along with a compilation of relevant quantitative data to aid researchers in the fields of metabolic disease and drug discovery.

Introduction: AMP as a Sentinel of Cellular Energy Status

Cellular energy homeostasis is maintained by a delicate balance between ATP-producing catabolic pathways and ATP-consuming anabolic processes. Under conditions of metabolic stress, such as nutrient deprivation, hypoxia, or strenuous exercise, the rate of ATP consumption can exceed its rate of synthesis. This leads to a decrease in the intracellular ATP:ADP and ATP:AMP ratios. Due to the activity of adenylate kinase (2 ADP ↔ ATP + AMP), a small decrease in ATP concentration is amplified into a much larger relative increase in AMP concentration, making AMP an exquisitely sensitive indicator of cellular energy deficit.[1]

This rise in intracellular AMP concentration serves as a crucial alarm signal that initiates a cascade of events to restore metabolic balance. The primary sensor of this signal is the highly conserved serine/threonine kinase, AMP-activated protein kinase (AMPK).[2] Beyond AMPK, AMP also directly modulates the activity of other key metabolic enzymes through allosteric regulation, further contributing to the cellular response to energy stress. Understanding the multifaceted role of AMP as a signaling molecule is paramount for elucidating the pathophysiology of metabolic disorders such as type 2 diabetes, obesity, and cancer, and for the development of novel therapeutic interventions.

The Central Role of AMP-Activated Protein Kinase (AMPK)

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] It functions as a master regulator of metabolism, and its activation by AMP is a cornerstone of cellular energy sensing.

Mechanism of AMPK Activation by AMP

The activation of AMPK is a multi-pronged process orchestrated by rising AMP levels:

  • Allosteric Activation: AMP binds to the γ subunit of AMPK, inducing a conformational change that leads to a direct, albeit modest, allosteric activation of the kinase.[2]

  • Promotion of Phosphorylation: The binding of AMP to the γ subunit makes AMPK a more favorable substrate for its upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[3] These kinases phosphorylate a critical threonine residue (Thr172) on the activation loop of the α subunit, leading to a substantial increase in AMPK activity.[4]

  • Inhibition of Dephosphorylation: The AMP-bound conformation of AMPK is a poor substrate for protein phosphatases, thus protecting the activating phosphorylation at Thr172 from being removed.[4]

The synergistic effect of these three mechanisms ensures a robust and sensitive response to fluctuations in the cellular AMP:ATP ratio.

Downstream Metabolic Consequences of AMPK Activation

Once activated, AMPK phosphorylates a plethora of downstream targets, leading to a coordinated metabolic switch designed to conserve ATP and promote its generation. The net effects of AMPK activation are summarized below and illustrated in the signaling pathway diagram.

Catabolic Pathway Activation:

  • Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in skeletal muscle and other tissues by facilitating the translocation of GLUT4 glucose transporters to the plasma membrane. It also activates phosphofructokinase-2, leading to increased levels of fructose-2,6-bisphosphate, a potent activator of glycolysis.

  • Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for the synthesis of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid import into mitochondria. By reducing malonyl-CoA levels, AMPK relieves this inhibition, thereby promoting fatty acid oxidation.

Anabolic Pathway Inhibition:

  • Glycogen Synthesis: AMPK phosphorylates and inhibits glycogen synthase, thereby halting glycogen storage.

  • Fatty Acid and Cholesterol Synthesis: Through the inactivation of ACC and HMG-CoA reductase, AMPK suppresses the synthesis of fatty acids and cholesterol.

  • Protein Synthesis: AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis and cell growth.

Allosteric Regulation of Other Metabolic Enzymes by AMP

In addition to its central role in activating AMPK, AMP directly regulates the activity of other key enzymes in metabolic pathways through allostery.

Glycogen Phosphorylase

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. The less active 'b' form of the enzyme can be allosterically activated by AMP.[5][6] In times of high energy demand, the increase in AMP concentration promotes the conversion of glycogen phosphorylase b from its inactive T-state to its active R-state, thereby stimulating glycogen breakdown to provide a rapid source of glucose for energy production.[6]

Fructose-1,6-bisphosphatase

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. AMP acts as a potent allosteric inhibitor of FBPase.[7] This inhibition is crucial for preventing a futile cycle where glycolysis and gluconeogenesis would operate simultaneously, leading to a net consumption of ATP. When AMP levels are high, indicating low energy status, the inhibition of FBPase helps to shut down the energy-consuming process of gluconeogenesis.

Quantitative Data

The following tables summarize key quantitative data related to AMP as a signaling molecule. These values can vary depending on the cell type, experimental conditions, and measurement techniques.

Table 1: Intracellular Adenine Nucleotide Concentrations

ConditionCell/Tissue TypeATP (mmol/kg dry weight)ADP (mmol/kg dry weight)AMP (mmol/kg dry weight)Reference(s)
Resting Human Skeletal Muscle21–243–40.07–0.10[8]
Maximal Exercise Human Skeletal MuscleDecreasedIncreasedIncreased[9][10][11]
Normoxia Cultured Cells3000-8000 µM (free)50-200 µM (free)0.5-5 µM (free)[1]
Hypoxia Human Coronary Artery Smooth Muscle CellsDecreased ATP:ADP ratioDecreased ATP:ADP ratioDecreased ATP:ADP ratio[12][13]

Table 2: Kinetic Parameters of AMP Interaction with Key Enzymes

EnzymeParameterValueConditionsReference(s)
AMPK Km (for SAMS peptide)15.68 µMRecombinant α1β1γ1 complex[14]
Km (for ATP)25.27 µMRecombinant α1β1γ1 complex[14]
EC50 (for C-2 activator)10–30 nMIn vitro cell-free assays[15]
Fructose-1,6-bisphosphatase Ki (for AMP)~0.48 mM (for 8-azido-AMP analog)Pig kidney FBPase[16]
Glycogen Phosphorylase b Allosteric ActivationActivated by AMPRabbit skeletal muscle[15]

Experimental Protocols

Accurate measurement of intracellular AMP levels and AMPK activity is crucial for studying metabolic signaling. Below are detailed methodologies for key experiments.

Measurement of Intracellular Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of ATP, ADP, and AMP in cell extracts using reversed-phase HPLC.

Materials:

  • Perchloric acid (PCA), ice-cold

  • Potassium hydroxide (KOH) for neutralization

  • HPLC system with a C18 column and UV detector

  • ATP, ADP, and AMP standards

  • Mobile phase: e.g., 0.1 M potassium phosphate buffer with an ion-pairing agent

Procedure:

  • Cell Lysis and Extraction:

    • Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold PCA (e.g., 0.6 M) to the cell pellet or culture dish to lyse the cells and precipitate proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding a calculated amount of KOH. The endpoint can be monitored using a pH indicator.

    • Centrifuge to remove the potassium perchlorate precipitate.

  • HPLC Analysis:

    • Filter the neutralized supernatant through a 0.22 µm filter.

    • Inject a known volume of the sample onto the HPLC system.

    • Separate the adenine nucleotides using a C18 column with an appropriate mobile phase and gradient.

    • Detect the nucleotides by UV absorbance at 254 nm or 259 nm.[17]

  • Quantification:

    • Prepare a standard curve using known concentrations of ATP, ADP, and AMP standards.

    • Quantify the amount of each nucleotide in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the total protein content or cell number.

Measurement of Intracellular ATP (and subsequently AMP/ADP) using a Luciferase-Based Bioluminescence Assay

This method is highly sensitive for ATP and can be adapted to measure AMP and ADP after their enzymatic conversion to ATP.

Materials:

  • Luciferin-luciferase reagent kit

  • Luminometer

  • ATP, ADP, and AMP standards

  • Cell lysis buffer (provided with the kit or a suitable alternative)

  • For AMP/ADP measurement: Adenylate kinase and pyruvate kinase

Procedure for ATP Measurement:

  • Cell Lysis:

    • Lyse a known number of cells using the provided lysis buffer to release intracellular ATP.

  • Bioluminescence Reaction:

    • Add the luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement:

    • Immediately measure the light emission using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Quantification:

    • Generate a standard curve with known concentrations of ATP to quantify the ATP in the samples.

Procedure for AMP and ADP Measurement:

  • First, measure the baseline ATP concentration in the sample as described above.

  • To measure ADP, add pyruvate kinase and phosphoenolpyruvate to the sample. Pyruvate kinase will convert ADP to ATP, and the increase in luminescence corresponds to the initial ADP concentration.

  • To measure AMP, subsequently add adenylate kinase to the same sample. Adenylate kinase will convert AMP and an equivalent amount of ATP to two molecules of ADP, which are then converted to ATP by pyruvate kinase. The further increase in luminescence corresponds to the initial AMP concentration.

AMPK Activity Assay using the SAMS Peptide (Radioactive Method)

This is a classic and sensitive method to measure the kinase activity of AMPK.

Materials:

  • SAMS peptide (a synthetic peptide substrate for AMPK)[14]

  • [γ-³²P]ATP

  • Purified AMPK or immunoprecipitated AMPK from cell lysates

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT, and AMP)

  • Phosphocellulose paper (P81)

  • Phosphoric acid for washing

  • Scintillation counter and scintillation fluid

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube containing the kinase reaction buffer, purified or immunoprecipitated AMPK, SAMS peptide, and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).[14]

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a small volume of concentrated phosphoric acid or by spotting the reaction mixture directly onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.[14]

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.

    • The counts per minute (CPM) are proportional to the AMPK activity.

Non-Radioactive AMPK Activity Assays

Several non-radioactive alternatives are commercially available and offer advantages in terms of safety and ease of use.

  • ELISA-based Assays: These assays typically use a biotinylated substrate peptide and a phospho-specific antibody to detect the phosphorylated product. The signal is then generated by a secondary antibody conjugated to an enzyme like HRP.[18][19]

  • Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.[20]

  • Fluorescence-based Assays: These assays can utilize various principles, such as fluorescence polarization or FRET, with labeled substrates or antibodies to detect kinase activity.

Mandatory Visualizations

Signaling Pathways

AMP_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Exercise) ATP_decrease ↓ ATP Metabolic_Stress->ATP_decrease AMP_increase ↑ AMP ATP_decrease->AMP_increase Adenylate Kinase AMPK AMPK AMP_increase->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glycogen_Synthase Glycogen Synthase AMPK->Glycogen_Synthase Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes PFK2 PFK-2 Activation AMPK->PFK2 Activates LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates Calcium ↑ Ca²⁺ Calcium->CaMKKb Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Glycogen_Synthesis ↓ Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Glycolysis ↑ Glycolysis PFK2->Glycolysis

Caption: The AMPK signaling pathway in response to metabolic stress.

Experimental Workflows

AMPK_Activity_Assay_Workflow Start Start: Cell Lysate or Purified AMPK Reaction_Setup Set up Kinase Reaction: - AMPK Sample - SAMS Peptide - [γ-³²P]ATP - Kinase Buffer Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Spotting Spot Reaction Mix onto P81 Paper Incubation->Spotting Washing Wash P81 Paper with Phosphoric Acid Spotting->Washing Drying Dry P81 Paper Washing->Drying Counting Scintillation Counting Drying->Counting Analysis Data Analysis: Calculate CPM (proportional to AMPK activity) Counting->Analysis

Caption: Workflow for a radioactive AMPK activity assay using SAMS peptide.

Conclusion

This compound is a vital signaling molecule that plays a central role in the regulation of cellular metabolism. Its ability to sense and respond to changes in the cellular energy state, primarily through the activation of the AMPK signaling cascade, allows for a rapid and comprehensive metabolic adaptation to stress. The allosteric regulation of other key enzymes by AMP further fine-tunes metabolic pathways to ensure energy homeostasis. For researchers in metabolic diseases and drug development, a thorough understanding of AMP signaling pathways and the methodologies to study them is indispensable. The information and protocols provided in this guide aim to serve as a valuable resource for advancing research in this critical area of cellular biology.

References

The Discovery and Enduring Significance of Adenosine Monophosphate in Biochemical Realms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, history, and multifaceted roles of adenosine monophosphate (AMP), providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal nucleotide. This guide details the seminal experiments that unveiled AMP's existence and functions, from its early identification as a component of nucleic acids to its recognition as a critical regulator of cellular energy and signaling pathways.

Introduction

This compound (AMP), a fundamental nucleotide composed of adenine, ribose, and a single phosphate group, stands as a cornerstone of modern biochemistry. Its journey from a newly identified component of "yeast nucleic acid" to a recognized master regulator of cellular metabolism and signaling is a testament to over a century of scientific inquiry. This technical guide provides a detailed chronicle of the discovery and history of AMP, elucidating the key experiments and conceptual leaps that have shaped our understanding of its profound importance in cellular function and its potential as a therapeutic target.

The Dawn of the Nucleotide: Early Isolation and Structural Elucidation

The story of AMP is intrinsically linked to the foundational work on nucleic acids in the late 19th and early 20th centuries. The initial challenge for biochemists was the isolation and characterization of the fundamental building blocks of these complex biological macromolecules.

Pioneering Work of Phoebus Levene

The Russian-American biochemist Phoebus Levene was a pivotal figure in unraveling the chemical nature of nucleic acids. His meticulous work laid the groundwork for the identification of AMP. In 1909, Levene and Walter Jacobs successfully identified the carbohydrate component of what was then known as "yeast nucleic acid" as the pentose sugar, D-ribose.[1] This was a landmark discovery that distinguished ribonucleic acid (RNA) from other biological polymers.

Levene's subsequent research focused on the complete hydrolysis of nucleic acids to isolate their constituent components. Through a process of gradual decomposition using milder pH levels, he was able to isolate and identify the purine and pyrimidine bases, the ribose sugar, and the phosphate groups.[2] He was the first to use the term "nucleotide" to describe the fundamental repeating unit of a phosphate group, a sugar, and a nitrogenous base.[2]

The First Glimpses of "Adenylic Acid"

The first direct isolations of what we now know as this compound, then termed "adenylic acid," were achieved from tissue extracts. In 1927, Gustav Embden and M. Zimmermann at the University of Frankfurt developed a method to isolate adenylic acid from muscle tissue. Their work provided the first substantial quantities of this nucleotide for further study.

Two years later, in 1929, A. N. Drury and Albert Szent-Györgyi at the University of Cambridge, while investigating the physiological effects of cardiac extracts, isolated a substance with potent bioactivity that they identified as adenylic acid.[3][4] Their research was significant not only for the isolation but also for demonstrating a specific physiological role for this molecule outside of its function as a nucleic acid component.[3][4]

Key Experimental Protocols

The early methodologies for isolating and characterizing AMP were foundational to the field of biochemistry. Below are detailed descriptions of the key experimental protocols of the era.

Levene's Method for the Hydrolysis of Yeast Nucleic Acid (circa 1908)

This protocol, a refinement of earlier methods, allowed for the sequential breakdown of nucleic acids, enabling the isolation of intermediate products like nucleotides.

Objective: To hydrolyze yeast nucleic acid to isolate its constituent nucleotides.

Methodology:

  • Initial Digestion: Yeast nucleic acid was subjected to a mild alkaline hydrolysis, typically using ammonia, to break the phosphodiester bonds linking the nucleotides.

  • Precipitation of Purine Nucleotides: The resulting mixture of nucleotides was then treated with a solution of picric acid. The purine nucleotides, including adenylic acid and guanylic acid, formed insoluble picrate salts and precipitated out of the solution.

  • Separation of Adenylic and Guanylic Acids: The precipitated purine picrates were then separated based on their differential solubility in various solvents.

  • Removal of Picric Acid: The picric acid was subsequently removed from the isolated nucleotide salts using a suitable method, such as extraction with ether.

  • Crystallization: The purified adenylic acid was then crystallized from water to obtain a pure sample for further analysis.

Embden and Zimmermann's Isolation of Adenylic Acid from Muscle (1927)

This protocol provided a method for obtaining adenylic acid from a mammalian source, highlighting its presence in metabolically active tissues.

Objective: To isolate adenylic acid from muscle tissue.

Methodology:

  • Tissue Extraction: Fresh muscle tissue was minced and extracted with a solution of trichloroacetic acid. This step served to precipitate proteins and other macromolecules, leaving smaller molecules like nucleotides in the soluble fraction.

  • Lead Acetate Precipitation: The acidic extract was neutralized, and then a solution of lead acetate was added. This caused the precipitation of phosphate-containing compounds, including adenylic acid, as lead salts.

  • Decomposition of Lead Salts: The lead salts were collected and then decomposed by bubbling hydrogen sulfide gas through the suspension. This resulted in the formation of insoluble lead sulfide, releasing the adenylic acid back into solution.

  • Purification and Crystallization: The solution was filtered to remove the lead sulfide, and the adenylic acid was further purified through a series of precipitation and crystallization steps, often involving the formation of brucine salts for fractional crystallization.

Drury and Szent-Györgyi's Isolation of Adenylic Acid from Heart Muscle (1929)

This protocol focused on isolating the physiologically active component of cardiac extracts.[3]

Objective: To isolate the substance from heart muscle responsible for its observed physiological effects.[3]

Methodology:

  • Cold Trichloracetic Acid Extraction: Freshly minced bullock's heart muscle was extracted with a 5% solution of cold trichloroacetic acid to precipitate proteins.[3][4]

  • Neutralization and Precipitation: The filtrate was neutralized and then treated with a succession of metal salts to precipitate the active substance. This involved the use of lead, copper, and zinc salts, taking advantage of the insolubility of their respective salts with adenylic acid.[3][4]

  • Barium Salt Solubility: A key purification step involved the use of barium salts. The barium salt of adenylic acid was found to be soluble in water, allowing for its separation from other precipitated components.[3][4]

  • Alcohol Precipitation: The final isolation was achieved by precipitating the adenylic acid from the aqueous solution by the addition of alcohol.[3][4]

  • Recrystallization: The resulting crystalline product was further purified by recrystallization to ensure its purity.[3]

From Building Block to Bioenergetic Intermediate and Second Messenger

The initial focus on AMP was as a structural component of RNA. However, the discovery of adenosine triphosphate (ATP) by Karl Lohmann in 1929 and the subsequent elucidation of its role as the universal energy currency of the cell by Fritz Lipmann in the early 1940s repositioned AMP as a key player in cellular bioenergetics. It became clear that AMP, ADP, and ATP exist in a dynamic equilibrium, with the ratios of these molecules reflecting the energy status of the cell.

A paradigm shift in understanding the role of AMP's derivatives came in the 1950s with the work of Earl W. Sutherland. His research on the action of hormones like epinephrine and glucagon on liver glycogenolysis led to the discovery of a heat-stable second messenger.

Sutherland's Discovery of Cyclic AMP (cAMP)

Sutherland's experiments were designed to understand how hormones, which act at the cell surface, could influence intracellular metabolic processes.[5][6]

Objective: To identify the intracellular mediator of hormone-induced glycogenolysis.[5][6]

Methodology:

  • Cell-Free System: Sutherland's team developed a cell-free system using liver homogenates that could still respond to hormones. This was a critical step as it allowed for the biochemical dissection of the signaling pathway.

  • Separation of Particulate and Soluble Fractions: They found that the hormone-responsive enzyme, adenylate cyclase (then called adenyl cyclase), was located in the particulate fraction (cell membranes), while the enzyme responsible for glycogen breakdown, phosphorylase, was in the soluble fraction (cytosol).

  • Identification of a Heat-Stable Factor: When the particulate fraction was incubated with ATP and a hormone, it produced a heat-stable, dialyzable factor that could then activate phosphorylase in the soluble fraction. This factor was the elusive second messenger.

  • Isolation and Characterization: Through a series of purification steps, including ion-exchange chromatography, they isolated this factor and, in 1958, identified it as adenosine 3',5'-monophosphate, or cyclic AMP (cAMP).[5][6]

This discovery, for which Sutherland was awarded the Nobel Prize in Physiology or Medicine in 1971, opened up the vast field of signal transduction and established the concept of second messengers in cellular communication.[5][7]

AMP as a Direct Regulator: The Discovery of AMP-Activated Protein Kinase (AMPK)

While the role of cAMP as a signaling molecule was being extensively studied, a more direct regulatory role for AMP itself in sensing cellular energy status remained to be discovered. This came with the identification of AMP-activated protein kinase (AMPK).

In the early 1970s, researchers observed that the activities of key enzymes in fatty acid and cholesterol biosynthesis were inhibited by ATP. Later studies in the late 1980s and early 1990s by D. Grahame Hardie and his colleagues led to the purification and characterization of a protein kinase that was allosterically activated by AMP. This enzyme, initially identified as HMG-CoA reductase kinase, was later renamed AMP-activated protein kinase (AMPK).

Key Experiments in the Discovery and Characterization of AMPK

The elucidation of AMPK's function involved a series of key experiments.

Objective: To identify and characterize the kinase responsible for the AMP-dependent regulation of metabolic enzymes.

Methodology:

  • Enzyme Purification: AMPK was purified from rat liver using conventional protein chromatography techniques, monitoring for the kinase activity that could phosphorylate and inactivate acetyl-CoA carboxylase (ACC) and HMG-CoA reductase in an AMP-dependent manner.

  • Allosteric Activation by AMP: In vitro kinase assays were performed using purified AMPK and its substrates (like a synthetic peptide based on the phosphorylation site of ACC, known as the SAMS peptide). These assays demonstrated that the kinase activity was significantly increased in the presence of AMP.

  • Protection from Dephosphorylation: It was also discovered that the binding of AMP to AMPK not only allosterically activated the enzyme but also made it a poorer substrate for protein phosphatases, thus prolonging its active state.

  • Upstream Kinase Identification: Further research identified the upstream kinases that phosphorylate a critical threonine residue (Thr172) in the activation loop of the AMPK catalytic subunit, which is essential for its full activity. Liver kinase B1 (LKB1) was identified as a major upstream AMPK kinase.[8]

The discovery of AMPK revealed a crucial mechanism by which cells monitor and respond to their energy status. When ATP levels are low and AMP levels rise, AMPK is activated, leading to the switching off of ATP-consuming anabolic pathways and the switching on of ATP-producing catabolic pathways.

Signaling Pathways and Logical Relationships

The roles of AMP and its derivative cAMP in cellular signaling are best understood through the visualization of their respective pathways.

cAMP Signaling Pathway

The canonical cAMP signaling pathway is a cascade of events initiated by an extracellular signal.

cAMP_Signaling Hormone Hormone/ Ligand GPCR G-Protein Coupled Receptor (GPCR) Hormone->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive Protein Kinase A (PKA) cAMP->PKA_inactive Binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active Releases catalytic subunits Substrates Cellular Substrates PKA_active->Substrates Phosphorylates Response Cellular Response Substrates->Response

Caption: The cAMP second messenger signaling pathway.

AMPK Signaling Pathway

The AMPK pathway is a central hub for regulating cellular energy homeostasis.

AMPK_Signaling cluster_energy_stress Low Energy State cluster_anabolic Anabolic Pathways (ATP Consuming) cluster_catabolic Catabolic Pathways (ATP Producing) High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosterically Activates & Inhibits Dephosphorylation Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glycolysis Glycolysis AMPK->Glycolysis Autophagy Autophagy AMPK->Autophagy LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172)

Caption: The AMPK signaling pathway as a cellular energy sensor.

Quantitative Data Summary

While early biochemical studies were often qualitative or semi-quantitative, some data can be extracted to illustrate the progress in the analysis of nucleotides.

ParameterLevene's Era (early 1900s)Mid-20th CenturyModern Era
Primary Method of Detection Chemical tests, elemental analysis, melting pointPaper chromatography, UV spectrophotometryHPLC, Mass Spectrometry, Enzymatic assays
Typical Sample Requirement Grams of tissueMilligrams of tissueMicrograms to nanograms of tissue/cells
Resolution of Nucleotides Group separation (e.g., purines vs. pyrimidines)Separation of individual mononucleotidesHigh-resolution separation of mono-, di-, and triphosphates and their isomers
Quantification Gravimetric analysis, relative estimationsRelative quantification based on spot intensity or UV absorbancePrecise absolute quantification in the picomole to femtomole range

Conclusion

The journey of this compound from its initial discovery as a structural component of nucleic acids to its current status as a critical regulator of cellular energy and signaling is a compelling narrative of scientific progress. The pioneering work of scientists like Phoebus Levene, Gustav Embden, Albert Szent-Györgyi, and Earl W. Sutherland has provided the foundational knowledge upon which our current understanding is built. The elucidation of the roles of AMP and its derivative cAMP has not only transformed our understanding of cellular function but has also opened up new avenues for drug development targeting a wide range of diseases, including metabolic disorders, cancer, and cardiovascular disease. The continued exploration of AMP-centric signaling pathways, particularly the AMPK system, promises to yield further insights into the intricate regulatory networks that govern life at the molecular level, offering new therapeutic strategies for the future.

References

Adenosine monophosphate structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Adenosine Monophosphate (AMP): Structure, Properties, and Biological Roles

Introduction

This compound (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide essential to all known forms of life.[1] It is a monomeric unit of RNA and plays a critical role in cellular metabolism and signaling.[2][3] Composed of the purine base adenine, the pentose sugar ribose, and a single phosphate group, AMP is a key regulator of cellular energy homeostasis and acts as a signaling molecule in various pathways.[1][3] This guide provides a comprehensive technical overview of AMP's structure, chemical properties, biological significance, and the experimental methodologies used for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound is an ester of phosphoric acid and the nucleoside adenosine.[1] Its structure is comprised of three distinct components:

  • An Adenine Base: A purine nucleobase (6-aminopurine).

  • A Ribose Sugar: A five-carbon pentose sugar.

  • A Phosphate Group: A single phosphate group is attached to the 5'-carbon of the ribose sugar via a phosphoester bond.[3]

The chemical formula for this compound is C₁₀H₁₄N₅O₇P.[4][5]

Physicochemical Properties

The chemical and physical properties of AMP are critical to its biological function and analytical detection. It typically appears as a white crystalline powder.[1][6] A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molar Mass 347.22 g/mol [1][4]
Appearance White crystalline powder[1]
Melting Point 178 to 185 °C; 196 to 200 °C (decomposes)[1][5]
Density 2.32 g/mL[1]
pKa (Dissociation Constants) 0.9, 3.8, 6.1 3.8, 6.2[1][5]
Solubility Water: 10,000 mg/L (at 20°C) Solubility (mole fraction x 10³) at different temperatures: - 288.15 K: 4.89 - 330.15 K: 15.61[5][7]
Methanol: - 288.15 K: 0.043 - 330.15 K: 0.122[7]
Ethanol: - 288.15 K: 0.015 - 330.15 K: 0.041[7]
Acetic Acid: - 288.15 K: 0.207 - 330.15 K: 0.495[7]
UV Absorbance (λmax) 259 nm 257 nm (at pH 1) 259 nm (at pH 7)[8][9]

Key Signaling Pathways Involving AMP

AMP is a crucial molecule in several intracellular signaling cascades, primarily as an indicator of cellular energy status and as a product of second messenger degradation.

The AMP-Activated Protein Kinase (AMPK) Pathway

The 5' this compound-activated protein kinase (AMPK) is a master sensor of cellular energy levels.[1] When cellular energy is low, characterized by an increasing ratio of AMP to ATP, AMP binds to and activates AMPK.[1] This activation triggers a metabolic switch: catabolic pathways that generate ATP are stimulated, while anabolic pathways that consume ATP are inhibited to restore energy balance.[1]

AMPK_Pathway cluster_0 Cellular State cluster_1 AMPK Regulation cluster_2 Metabolic Response Low_Energy Low Cellular Energy (High AMP:ATP Ratio) AMP AMP Low_Energy->AMP increases High_Energy High Cellular Energy (Low AMP:ATP Ratio) AMPK_Active AMPK (Active) High_Energy->AMPK_Active promotes inactivation AMPK_Inactive AMPK (Inactive) AMPK_Inactive->AMPK_Active activates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_Active->Catabolic stimulates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK_Active->Anabolic inhibits AMP->AMPK_Inactive binds to ATP_Prod ATP Production Catabolic->ATP_Prod ATP_Cons ATP Consumption Anabolic->ATP_Cons

Caption: The AMPK signaling pathway, a key regulator of cellular energy.

Role in the Cyclic AMP (cAMP) Signaling Pathway

AMP is the inactive product resulting from the degradation of the second messenger cyclic AMP (cAMP).[10] Extracellular signals, such as hormones, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to convert ATP into cAMP.[11] cAMP then activates protein kinase A (PKA) to elicit a cellular response.[12] The signal is terminated when phosphodiesterase (PDE) enzymes hydrolyze cAMP to AMP.[11]

cAMP_Pathway Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Signal->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP Cyclic AMP (cAMP) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP (Signal Termination) cAMP->AMP hydrolyzed by Response Cellular Response PKA->Response phosphorylates targets PDE Phosphodiesterase (PDE) PDE->cAMP

Caption: Overview of the cAMP signaling pathway and its termination to AMP.

Metabolic Significance and Interconversion

AMP stands at the crossroads of cellular energy metabolism. It can be generated from adenosine diphosphate (ADP) or ATP and can be re-phosphorylated to regenerate the cellular energy currency.

Key reactions include:

  • From ATP: Hydrolysis of ATP to AMP and pyrophosphate (PPi).[2]

  • From ADP: The enzyme adenylate kinase (myokinase) catalyzes the reversible reaction 2 ADP ↔ ATP + AMP.[1][2] This reaction is crucial for energy homeostasis in tissues with high energy turnover, such as muscle.

  • From RNA: The breakdown of RNA during cellular processes yields nucleoside monophosphates, including AMP.[1]

AMP_Metabolism cluster_AK Adenylate Kinase ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ATP->AMP Hydrolysis ATP->ADP_2 ADP->AMP Hydrolysis Pi Pi PPi PPi RNA RNA RNA->AMP Breakdown ADP_2->AMP

Caption: Metabolic interconversions of AMP, ADP, and ATP.

Experimental Protocols for AMP Analysis

Accurate quantification and characterization of AMP are essential for research. Below are summaries of established experimental protocols.

Quantification of AMP using High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the simultaneous, sensitive, and rapid quantification of AMP, ADP, and ATP from cellular extracts.[13]

  • I. Sample Preparation (Cellular Extraction):

    • Culture human bronchial epithelial cells (or other cells of interest) to the desired confluency.

    • Remove the culture medium and wash the cells with a cold phosphate-buffered saline (PBS) solution.

    • Perform direct cell lysis and nucleotide extraction by adding a cold acid solution (e.g., perchloric acid) directly to the culture plate.

    • Scrape the cells and collect the lysate.

    • Neutralize the extract with a base (e.g., potassium hydroxide).

    • Centrifuge the sample to pellet the precipitated salts and cellular debris.

    • Collect the supernatant for HPLC analysis.[13]

  • II. Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm particle size).[13]

    • Mobile Phase: An isocratic elution using an aqueous buffer such as 50 mM potassium dihydrogen phosphate, adjusted to a specific pH (e.g., 6.80).[13]

    • Flow Rate: A constant flow rate, typically around 0.5 mL/min.

    • Temperature: Maintain the column at a constant temperature (e.g., 25°C).

  • III. Detection and Quantification:

    • Detection: Monitor the column eluent using a UV detector at a wavelength of 254 nm or 259 nm.[8][13]

    • Quantification: Create a standard curve using known concentrations of pure AMP. The concentration of AMP in the sample is determined by comparing its peak area to the standard curve.[13]

Determination of AMP Solubility

This protocol describes a synthetic method using a laser monitoring technique to determine the solubility of AMP in various solvents at different temperatures.[7]

  • I. Materials and Apparatus:

    • AMP Sample: High-purity (e.g., >99%) AMP powder, dried to remove moisture.[7]

    • Solvents: High-purity solvents (e.g., water, methanol, ethanol).

    • Apparatus: A jacketed glass vessel for temperature control, a magnetic stirrer, a precision digital thermometer (±0.01 K), a laser monitoring system, and an analytical balance (±0.0001 g).[7]

  • II. Experimental Procedure:

    • Accurately weigh and transfer a predetermined mass of AMP and the chosen solvent into the glass vessel.

    • Stir the mixture continuously to ensure suspension.

    • Control the temperature of the vessel using a circulating water bath.

    • Direct a laser beam through the suspension and measure the intensity of the transmitted light with a detector. Initially, the undissolved solid particles will scatter the light, resulting in low transmitted intensity.

    • Slowly increase the temperature of the solution. The solid AMP will gradually dissolve.

    • The dissolution point (saturation temperature) is identified as the temperature at which the intensity of the transmitted laser light sharply increases, indicating that all solid particles have dissolved.[7]

    • Repeat the measurement at various solute-to-solvent mass ratios to determine solubility across a range of temperatures.

  • III. Data Analysis:

    • Calculate the mole fraction solubility at each determined saturation temperature.

    • The data can be correlated using thermodynamic models, such as the modified Apelblat equation, to describe the relationship between solubility and temperature.[7]

Conclusion

This compound is far more than a simple structural component of RNA. Its central position in cellular energy metabolism, coupled with its role in critical signaling pathways like the AMPK and cAMP systems, makes it a molecule of immense interest in biochemistry, cell biology, and pharmacology. The ability to accurately measure and characterize AMP using robust experimental protocols is fundamental for advancing research into metabolic disorders, cancer, and the development of novel therapeutic agents that target these essential cellular processes.

References

The Pivotal Role of Adenosine Monophosphate in RNA Synthesis and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine monophosphate (AMP), a fundamental nucleotide, plays a central and multifaceted role in the lifecycle of ribonucleic acid (RNA). Beyond its basic function as one of the four essential building blocks for RNA synthesis, AMP is critically involved in post-transcriptional modifications that dictate RNA stability, localization, and translational efficiency. This technical guide provides an in-depth exploration of AMP's involvement in RNA synthesis and its subsequent impact on RNA stability, with a focus on polyadenylation and deadenylation. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to offer a comprehensive resource for researchers in molecular biology and drug development.

Introduction

The regulation of gene expression is a tightly controlled process, with RNA metabolism at its core. This compound (AMP) is a key player in this intricate regulatory network.[1][2] As a ribonucleoside monophosphate, it consists of the purine base adenine, the sugar ribose, and a single phosphate group.[2] While its precursor, adenosine triphosphate (ATP), is the direct substrate for RNA polymerases, it is the AMP moiety that is incorporated into the growing RNA chain during transcription.[3] Furthermore, the addition of a long chain of AMP residues to the 3' end of messenger RNA (mRNA), a process known as polyadenylation, is a critical step in the maturation of most eukaryotic mRNAs, profoundly influencing their stability and translational competence.[4][5] Conversely, the removal of this poly(A) tail, termed deadenylation, is often the rate-limiting step in mRNA degradation.[6][7] This guide delves into the technical details of these processes, providing the necessary background and methodologies for their investigation.

This compound as a Monomer in RNA Synthesis

During the process of transcription, RNA polymerases catalyze the template-directed synthesis of RNA from a DNA template. The building blocks for this process are ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and UTP. When an adenine is required in the nascent RNA strand, ATP is utilized as the substrate. The polymerase facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming ATP, releasing pyrophosphate.[3] This incorporation of the AMP moiety is a fundamental step in creating the primary structure of all RNA molecules.

Quantitative Aspects of AMP Incorporation

The rate and fidelity of AMP incorporation are crucial for accurate gene expression. While specific incorporation rates can vary depending on the polymerase, the DNA template sequence, and the cellular conditions, kinetic studies have provided insights into these processes.

ParameterValueCell Type/SystemReference
Cellular ATP Concentration1 - 10 mMMammalian Cells[8][9]
Cellular AMP Concentration5 - 50 µMMammalian Cells[8][9]
RNA Polymerase II AMP Incorporation Rate~5-75 s⁻¹ (partially rate-limiting steps)Yeast[10]
T7 RNA Polymerase 8-N₃AMP Incorporation~35% of native ATP after 90 minIn vitro[11]

Table 1: Quantitative Data on Cellular Nucleotide Concentrations and AMP Incorporation Rates. This table summarizes key quantitative parameters related to AMP's role as a substrate in RNA synthesis.

Experimental Protocol: In Vitro Transcription Assay

This protocol outlines a basic method for monitoring the incorporation of AMP into an RNA transcript in vitro, which can be adapted to study the effects of various factors on transcription.

Objective: To synthesize a specific RNA transcript in vitro and quantify the incorporation of radiolabeled AMP.

Materials:

  • Linearized DNA template containing the gene of interest downstream of a T7, SP6, or T3 promoter.

  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonuclease (RNase) inhibitor

  • NTP solution (10 mM each of ATP, GTP, CTP, UTP)

  • [α-³²P]ATP (3000 Ci/mmol)

  • DNase I (RNase-free)

  • Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (6-8%)

  • Phosphor imager screen and reader

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following reaction mixture on ice:

    • 5 µL 10x Transcription Buffer

    • 1 µL RNase Inhibitor

    • 5 µL NTP solution (minus ATP)

    • 1 µL [α-³²P]ATP

    • 1 µg linearized DNA template

    • 2 µL T7 RNA Polymerase

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Reaction Termination: Add 50 µL of stop solution to terminate the reaction.

  • Denaturing Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and then load onto a denaturing polyacrylamide gel. Run the gel until the desired separation is achieved.

  • Visualization and Quantification: Expose the gel to a phosphor imager screen. Scan the screen and quantify the intensity of the band corresponding to the full-length transcript to determine the amount of radiolabeled AMP incorporated.

The Role of AMP in mRNA Stability: Polyadenylation

Polyadenylation is the post-transcriptional addition of a poly(A) tail, a stretch of AMP residues, to the 3' end of most eukaryotic mRNAs.[4][5] This modification is crucial for mRNA nuclear export, translation initiation, and, most notably, stability. The poly(A) tail is synthesized by the enzyme poly(A) polymerase (PAP), which uses ATP as the substrate to sequentially add AMP units to the pre-mRNA.[4][12]

The length of the poly(A) tail is a key determinant of mRNA stability. Generally, a longer poly(A) tail is associated with a more stable mRNA, as it provides a binding platform for poly(A)-binding proteins (PABPs). PABPs protect the mRNA from exonucleolytic degradation and interact with the 5' cap structure to promote efficient translation. However, recent studies have revealed a more complex relationship, where highly translated, stable mRNAs can have relatively short poly(A) tails.[4]

Quantitative Relationship between Poly(A) Tail Length and mRNA Half-life

The correlation between poly(A) tail length and mRNA half-life is not always linear and can be influenced by various cellular factors and the specific mRNA .

ObservationContextReference
Poor/inverse correlation between steady-state poly(A) tail length and mRNA half-lifeMammalian cells[4][12]
Strong positive correlation between deadenylation rate and mRNA decay rateMammalian cells[13]
A minimum of ~30 AMP residues is generally required for mRNA stabilityEukaryotes[4]
PABPC depletion leads to premature decay of short-tailed mRNAsHeLa cells[14]

Table 2: Correlation between Poly(A) Tail Length and mRNA Stability. This table highlights the complex and context-dependent relationship between the length of the poly(A) tail and the stability of an mRNA molecule.

Experimental Protocol: Poly(A) Tail Length Analysis by TAIL-seq

TAIL-seq (Tail-sequencing) is a high-throughput method to measure poly(A) tail lengths transcriptome-wide. The following is a conceptual overview of the key steps.

Objective: To determine the distribution of poly(A) tail lengths for all expressed genes in a given sample.

Methodology Overview:

  • RNA Preparation: Isolate total RNA and remove ribosomal RNA (rRNA).

  • 3' Ligation: Ligate a biotinylated 3' adapter to the 3' end of all RNA molecules.

  • RNase T1 Digestion: Partially digest the RNA with RNase T1, which cleaves after guanosine residues, leaving the poly(A) tails intact.

  • mRNA Enrichment: Capture the 3'-end fragments containing the poly(A) tail and the biotinylated adapter using streptavidin beads.

  • Reverse Transcription: Perform reverse transcription using a primer that anneals to the 3' adapter.

  • Second Strand Synthesis and Amplification: Synthesize the second cDNA strand and amplify the library by PCR.

  • High-Throughput Sequencing: Sequence the resulting library on a platform such as Illumina.

  • Data Analysis: A specialized bioinformatics pipeline, such as pA-finder, is used to identify the junction between the 3' UTR and the poly(A) tail in the sequencing reads and calculate the length of the poly(A) tail for each transcript.[15][16]

The Role of AMP in mRNA Instability: Deadenylation

Deadenylation, the gradual shortening of the poly(A) tail, is the initial and often rate-limiting step in the degradation of most eukaryotic mRNAs.[6][7] This process is carried out by deadenylase enzyme complexes, which are 3' to 5' exoribonucleases that specifically recognize and remove the AMP residues from the poly(A) tail.[2] Once the poly(A) tail is shortened to a critical length, the mRNA becomes susceptible to decapping and subsequent degradation by 5' to 3' exonucleases or degradation by the 3' to 5' exosome.[7]

Experimental Protocol: In Vitro Deadenylation Assay

This protocol describes a method to measure the activity of a purified deadenylase enzyme in vitro.

Objective: To monitor the shortening of a poly(A) tail on a model RNA substrate by a purified deadenylase.

Materials:

  • Purified recombinant deadenylase enzyme (e.g., Ccr4-Not complex).

  • 5' end-labeled synthetic RNA substrate with a defined poly(A) tail (e.g., 5'-[³²P]-labeled RNA with a 30-nucleotide poly(A) tail).

  • 10x Deadenylation Buffer (specific composition depends on the enzyme, but typically contains Tris-HCl, MgCl₂, KCl, and DTT).

  • Stop solution (as in the in vitro transcription protocol).

  • Denaturing polyacrylamide gel (15-20%).

  • Phosphor imager screen and reader.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • 1 µL 10x Deadenylation Buffer

    • 1 µL 5' end-labeled RNA substrate (e.g., 10 nM final concentration)

    • Purified deadenylase enzyme (concentration to be optimized)

    • Nuclease-free water to a final volume of 10 µL

  • Time Course: Incubate the reaction at 30°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction and immediately mix it with an equal volume of stop solution to quench the reaction.

  • Gel Electrophoresis: Analyze the samples on a high-resolution denaturing polyacrylamide gel to separate the RNA molecules based on the length of their poly(A) tails.

  • Visualization and Analysis: Expose the gel to a phosphor imager screen. The progressive shortening of the RNA substrate over time will be visible as a ladder of bands. The rate of deadenylation can be quantified by measuring the disappearance of the full-length substrate and the appearance of shorter products.

Signaling Pathways Influencing RNA Stability via AMP

The cellular energy status, often reflected in the AMP:ATP ratio, can significantly impact RNA stability through various signaling pathways. A key sensor of cellular energy is the AMP-activated protein kinase (AMPK).

The AMPK Signaling Pathway

AMPK is activated by an increase in the cellular AMP:ATP ratio.[8][9] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. One such target with implications for RNA stability is the RNA-binding protein HuR.

// Nodes AMP [label="Increased AMP/ATP Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HuR_nuc [label="Nuclear HuR", fillcolor="#FBBC05"]; HuR_cyt [label="Cytoplasmic HuR", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE_mRNA [label="ARE-containing mRNAs\n(e.g., cyclins, p21)", shape=note, fillcolor="#FFFFFF"]; mRNA_stab [label="Increased mRNA Stability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA_deg [label="mRNA Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AMP -> AMPK [label="Activates"]; AMPK -> HuR_cyt [label="Reduces Cytoplasmic Levels", dir=back, arrowhead=tee, color="#EA4335"]; HuR_nuc -> HuR_cyt [label="Nuclear Export"]; HuR_cyt -> ARE_mRNA [label="Binds to"]; ARE_mRNA -> mRNA_stab [label="Leads to"]; mRNA_stab -> mRNA_deg [style=invis];

{rank=same; HuR_cyt; ARE_mRNA} } .dot Figure 1: AMPK-mediated regulation of mRNA stability. Increased AMP levels activate AMPK, which leads to a decrease in cytoplasmic HuR, promoting the degradation of HuR-target mRNAs.

Activated AMPK has been shown to reduce the cytoplasmic levels of HuR.[5] HuR is an RNA-binding protein that typically stabilizes target mRNAs containing AU-rich elements (AREs) in their 3' untranslated regions.[5] By promoting the nuclear retention or otherwise reducing the cytoplasmic availability of HuR, AMPK activation can lead to the destabilization and subsequent degradation of these ARE-containing mRNAs, which often encode proteins involved in cell proliferation and the stress response.

Experimental Workflow for Studying mRNA Decay

A common method to study the stability of a specific mRNA is to inhibit transcription and then measure the amount of the target mRNA remaining over time.

// Nodes start [label="Cell Culture", shape=ellipse, fillcolor="#FFFFFF"]; inhibit [label="Add Transcriptional Inhibitor\n(e.g., Actinomycin D)", fillcolor="#FBBC05"]; collect [label="Collect Cells at\nTime Points (t=0, 2, 4, 8h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_iso [label="Isolate Total RNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; northern [label="Northern Blot Analysis", shape=cds, fillcolor="#FFFFFF"]; quant [label="Quantify Band Intensity", fillcolor="#FFFFFF"]; half_life [label="Calculate mRNA Half-life", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> inhibit; inhibit -> collect; collect -> rna_iso; rna_iso -> northern; northern -> quant; quant -> half_life; } .dot Figure 2: Workflow for mRNA half-life determination. This diagram outlines the key steps in measuring mRNA stability using a transcriptional inhibitor followed by Northern blot analysis.

Experimental Protocol: mRNA Half-Life Determination by Transcriptional Inhibition and Northern Blotting

Objective: To determine the half-life of a specific mRNA in cultured cells.

Materials:

  • Cultured mammalian cells

  • Actinomycin D (transcriptional inhibitor)

  • Reagents for total RNA isolation (e.g., TRIzol)

  • Reagents and equipment for Northern blotting (agarose, formaldehyde, transfer membrane, hybridization buffer, radiolabeled probe specific to the target mRNA)

  • Phosphor imager

Procedure:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Add actinomycin D to the culture medium at a final concentration of 5-10 µg/mL.[17]

  • Time Course Collection: At designated time points after adding the inhibitor (e.g., 0, 2, 4, 6, 8 hours), harvest the cells. The 0-hour time point should be collected immediately before adding actinomycin D.

  • RNA Isolation: Isolate total RNA from the cell pellets at each time point.

  • Northern Blotting: a. Separate equal amounts of total RNA from each time point on a denaturing formaldehyde-agarose gel. b. Transfer the RNA to a nylon or nitrocellulose membrane. c. Hybridize the membrane with a radiolabeled DNA or RNA probe specific for the mRNA of interest. d. Wash the membrane to remove unbound probe.

  • Detection and Quantification: Expose the membrane to a phosphor imager screen. Quantify the band intensity for the target mRNA at each time point.

  • Data Analysis: Plot the natural logarithm of the band intensity versus time. The half-life (t₁/₂) of the mRNA can be calculated from the slope (k) of the linear regression line using the formula: t₁/₂ = -ln(2)/k.

Conclusion

This compound is far more than a passive component of RNA; it is an active participant in the dynamic regulation of RNA's lifecycle. From its incorporation during synthesis to its sequential addition and removal from the poly(A) tail, AMP is at the heart of processes that control mRNA stability and, consequently, gene expression. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these intricate mechanisms. A deeper understanding of AMP's role in RNA metabolism will undoubtedly open new avenues for therapeutic intervention in diseases where gene expression is dysregulated.

References

The Role of AMP as a Master Allosteric Regulator of Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Adenosine monophosphate (AMP) is a critical nucleotide that functions as a sensitive indicator of the cell's energy status. When cellular energy levels are depleted, the concentration of AMP rises, triggering a cascade of metabolic adjustments. This is primarily achieved through the allosteric regulation of key enzymes, a process where AMP binds to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This guide provides a detailed examination of the allosteric regulation of three central enzymes by AMP: AMP-activated protein kinase (AMPK), Fructose-1,6-bisphosphatase (FBPase), and Glycogen Phosphorylase.

Introduction to Allosteric Regulation by AMP

Allosteric regulation is a fundamental biological mechanism where the binding of an effector molecule to a specific regulatory site (the allosteric site) on a protein influences its activity at a distant active site. AMP acts as a quintessential allosteric effector, signaling low energy availability. The cellular AMP:ATP ratio is a more sensitive indicator of energy stress than the ADP:ATP ratio because the adenylate kinase reaction (2ADP ↔ ATP + AMP) quadratically amplifies changes in ATP levels into larger relative changes in AMP concentration. This strategic design allows the cell to respond swiftly to energy deficits.

When AMP levels rise, a coordinated metabolic response is initiated:

  • Activation of Catabolic Pathways: Processes that generate ATP, such as glycolysis and fatty acid oxidation, are stimulated.

  • Inhibition of Anabolic Pathways: Energy-consuming processes like gluconeogenesis, glycogen synthesis, and protein synthesis are suppressed.

This reciprocal regulation, orchestrated largely by AMP, ensures that energy is redirected towards immediate survival and restoration of homeostasis.

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine protein kinase that acts as a central hub in maintaining cellular energy balance.[1] It consists of a catalytic α subunit and regulatory β and γ subunits.[2] The γ subunit contains the binding sites for AMP, ADP, and ATP, making it the direct sensor of cellular energy status.

Mechanism of Activation

The activation of AMPK by AMP is a sophisticated, multi-pronged process:

  • Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change that directly increases the kinase's activity by up to 10-fold.[3]

  • Promotion of Phosphorylation: The AMP-bound conformation makes AMPK a more favorable substrate for upstream kinases, most notably Liver Kinase B1 (LKB1). Phosphorylation of Threonine-172 on the α subunit's activation loop is the primary event required for full AMPK activation, leading to a >100-fold increase in activity.[1]

  • Inhibition of Dephosphorylation: Binding of AMP or ADP also protects the activating Thr-172 residue from being dephosphorylated by protein phosphatases, thus locking AMPK in its active state.[3]

This tripartite mechanism creates an ultrasensitive switch that can respond robustly to small fluctuations in the cellular AMP:ATP ratio.

AMPK_Activation High_ATP High Energy (High ATP:AMP Ratio) AMP_Bound_AMPK AMP-AMPK Complex (Partially Active) High_ATP->AMP_Bound_AMPK ATP Competes (Inhibition) Low_ATP Low Energy (Low ATP:AMP Ratio) Low_ATP->AMP_Bound_AMPK AMP Binding AMPK_Inactive AMPK (Inactive) AMP_Bound_AMPK->AMPK_Inactive AMP Dissociation AMPK_Active Phospho-AMPK (Fully Active) p-Thr172 AMP_Bound_AMPK->AMPK_Active AMPK_Active->AMPK_Inactive Phosphatase (Dephosphorylation)

Caption: The canonical activation pathway of AMPK by AMP.

Quantitative Data: AMPK Regulation
ParameterValue / DescriptionReference
Allosteric Activator This compound (AMP)[3]
Fold Activation Up to 10-fold by allosteric binding of AMP alone. >100-fold upon subsequent phosphorylation by an upstream kinase.[3]
Effective Concentration Assays typically use 50 µM - 300 µM AMP for activation.[4]
Upstream Kinase Liver Kinase B1 (LKB1) is the primary kinase in response to energy stress.[1][2]
Phosphorylation Site Threonine-172 (Thr172) on the α-subunit.[1]
Experimental Protocol: AMPK Activity Assay (SAMS Peptide)

This protocol describes a common method for measuring AMPK activity by quantifying the phosphorylation of the synthetic SAMS peptide substrate.

1. Materials and Reagents:

  • AMPK Enzyme: Purified, active AMPK (e.g., α1β1γ1 complex).

  • SAMS Peptide Substrate: Synthetic peptide (HMRSAMSGLHLVKRR). Stock solution: ~80 µM in reaction buffer.

  • AMPK Reaction Buffer (5x): 100 mM HEPES-NaOH (pH 7.0), 2 mM Dithiothreitol (DTT), 0.05% Brij-35.

  • Activator: 1.5 mM AMP in water.

  • ATP/Magnesium Mix (10x): 750 mM MgCl₂, 5 mM unlabeled ATP.

  • Radioactive ATP: [γ-³²P]ATP (3000 Ci/mmol).

  • Phosphoric Acid (0.75%): For washing.

  • Acetone: For washing.

  • P81 Phosphocellulose Paper: For spotting reactions.

  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • Prepare Reaction Master Mix: For each 40 µL reaction, prepare a master mix on ice.

    Component Volume per reaction Final Concentration
    AMPK Reaction Buffer (1x) 10 µL 1x
    SAMS Peptide (~80 µM) 10 µL ~20 µM

    | AMPK Enzyme | 10 µL | 10-100 mU/assay |

  • Initiate Reaction: Add 10 µL of the radioactive [γ-³²P]ATP mixture (diluted with the ATP/Magnesium Mix) to start the reaction.[4]

  • Incubation: Incubate the reaction tubes for 15 minutes at 30°C in a shaking incubator.[4]

  • Stop Reaction & Spot: Stop the reaction by spotting 35 µL of the reaction mixture onto the center of a 2x2 cm P81 phosphocellulose paper square.[4]

  • Washing:

    • Wash the P81 squares three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid.[4]

    • Perform one final wash with acetone to dry the squares.[4]

  • Quantification: Transfer the dried squares to scintillation vials, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.[4]

  • Analysis: Compare the CPM of samples containing the enzyme to control samples without the enzyme (background) to determine the specific activity.

Fructose-1,6-bisphosphatase (FBPase): A Gatekeeper of Gluconeogenesis

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. In states of low energy, gluconeogenesis—an anabolic, energy-consuming pathway—must be inhibited. AMP serves as the primary allosteric inhibitor of FBPase to achieve this.

Mechanism of Inhibition

FBPase is a tetrameric enzyme. The binding of AMP to an allosteric site, which is distinct from the active site, induces a significant conformational change in the enzyme's quaternary structure.[1] This change shifts the enzyme from a high-activity "R" (relaxed) state to a low-activity "T" (tense) state, thereby reducing its catalytic efficiency and shutting down the gluconeogenic pathway.[5]

FBPase_Inhibition cluster_Energy Cellular Energy State cluster_FBPase FBPase Allosteric Regulation cluster_Pathway Metabolic Pathway Control High_Energy High Energy (Low AMP) FBPase_R FBPase (Active R-State) High_Energy->FBPase_R Favors R-State Low_Energy Low Energy (High AMP) FBPase_T FBPase (Inactive T-State) Low_Energy->FBPase_T AMP binds, stabilizes T-State Gluconeogenesis_On Gluconeogenesis Active FBPase_R->Gluconeogenesis_On Gluconeogenesis_Off Gluconeogenesis Inhibited FBPase_T->Gluconeogenesis_Off

Caption: Allosteric inhibition of FBPase by AMP.

Quantitative Data: FBPase Regulation
ParameterValue / DescriptionReference
Allosteric Inhibitor This compound (AMP)[1]
IC₅₀ (AMP) ~1.3 µM (Pig Kidney FBPase)~9.7 µM (Human Liver FBPase)[5]
Mechanism Binds to an allosteric site, stabilizing the inactive T-state conformation.[5]
Synergism Inhibition by AMP is synergistic with fructose-2,6-bisphosphate, another potent FBPase inhibitor.[6]
Experimental Protocol: FBPase Activity Assay (Coupled Enzyme)

This protocol determines FBPase activity by coupling the production of fructose-6-phosphate to the reduction of NADP⁺, which can be monitored spectrophotometrically.

1. Materials and Reagents:

  • FBPase Enzyme: Purified FBPase.

  • Assay Buffer: 0.2 M Tris-HCl (pH 7.5), 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA.

  • Substrate: Fructose-1,6-bisphosphate (FBP). Stock solution prepared in water.

  • Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH).

  • Cofactor: NADP⁺.

  • Inhibitor: AMP stock solution.

  • Spectrophotometer capable of reading at 340 nm.

2. Assay Procedure:

  • Prepare Reaction Mixture: In a quartz cuvette, combine the following components and equilibrate to 30°C:

    • Assay Buffer

    • 0.2 mM NADP⁺

    • 1.4 units of PGI

    • 0.5 units of G6PDH

    • Desired concentration of AMP (for inhibition studies) or vehicle control.

    • 9 ng of FBPase enzyme.[1]

  • Establish Baseline: Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate Reaction: Add 70 µM of FBP to the cuvette to start the reaction.[1]

  • Monitor Reaction: Record the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the FBPase activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For inhibition studies, plot the enzyme activity against a range of AMP concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Glycogen Phosphorylase: Mobilizing Energy Stores

Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate, thereby making glucose available for energy production. The enzyme exists in two main forms: a less active, unphosphorylated 'b' form and a more active, phosphorylated 'a' form. In muscle, glycogen phosphorylase b is allosterically activated by AMP, providing a rapid mechanism to mobilize glucose in response to energy demand, such as during exercise.

Mechanism of Activation

Glycogen phosphorylase b exists in a conformational equilibrium between an inactive T (tense) state and an active R (relaxed) state. AMP acts as a crucial allosteric activator by binding preferentially to the R state.[7] This binding stabilizes the active conformation, shifting the equilibrium from the T state to the R state, leading to a significant increase in enzyme activity even without phosphorylation.[7] This allows for a rapid response to a sudden increase in cellular AMP concentration.

Glycogen_Phosphorylase_Activation cluster_Workflow Experimental Workflow: ITC for AMP-Enzyme Binding Prep 1. Sample Preparation - Enzyme in cell - AMP in syringe - Identical, degassed buffer Equil 2. Equilibration - Set temperature (e.g., 25°C) - Establish stable baseline Prep->Equil Titr 3. Titration - Inject small aliquots of AMP into enzyme solution Equil->Titr Detect 4. Heat Detection - Measure heat released or absorbed per injection Titr->Detect Plot 5. Data Plotting - Plot heat change vs. molar ratio (AMP/Enzyme) Detect->Plot Fit 6. Model Fitting - Fit data to a binding model to determine parameters Plot->Fit Result Results: - Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) Fit->Result

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Quantitative Data: Glycogen Phosphorylase Regulation
ParameterValue / DescriptionReference
Allosteric Activator This compound (AMP)[7]
Target Isoform Primarily activates the unphosphorylated Glycogen Phosphorylase b.[8]
Mechanism Binds to a nucleotide site, stabilizing the active R-state conformation.[7]
Effective Concentration Assays have used up to 2 mM AMP to measure maximal activation.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between AMP and an enzyme.

1. Materials and Reagents:

  • Purified Enzyme: High concentration, pure enzyme (e.g., AMPK, FBPase, or GP) in the final buffer.

  • Ligand: High purity AMP.

  • Buffer: A well-defined buffer (e.g., HEPES or Phosphate) with a known ionization enthalpy. The exact same buffer must be used for both the enzyme and AMP solutions to minimize heats of dilution.

  • Isothermal Titration Calorimeter.

2. Sample Preparation:

  • Dialysis: Dialyze the purified enzyme extensively against the chosen ITC buffer. Reserve a sufficient quantity of this final dialysis buffer for preparing the AMP solution and for the baseline measurement.

  • Concentration Measurement: Accurately determine the concentrations of the enzyme (e.g., by UV absorbance at 280 nm) and AMP (e.g., at 259 nm).

  • Ligand Preparation: Prepare the AMP solution by dissolving it in the final dialysis buffer. A typical starting concentration for the ligand in the syringe is 10-20 times the concentration of the enzyme in the cell.[10]

  • Degassing: Thoroughly degas both the enzyme and AMP solutions under vacuum immediately before the experiment to prevent bubble formation.

3. ITC Experiment Setup:

  • Instrument Cleaning: Thoroughly clean the sample cell and injection syringe according to the manufacturer's protocol.

  • Loading:

    • Carefully load the enzyme solution into the sample cell (~200-300 µL, depending on the instrument).

    • Load the AMP solution into the injection syringe (~40-100 µL).

  • Parameters: Set the experimental parameters:

    • Temperature: Typically 25°C.

    • Stirring Speed: e.g., 750 rpm.

    • Injection Volume: e.g., 2 µL per injection.

    • Number of Injections: e.g., 20-30 injections.

    • Spacing: Time between injections to allow return to baseline (e.g., 150 seconds).

4. Data Acquisition and Analysis:

  • Run Experiment: Initiate the titration run. The instrument will inject the AMP solution into the enzyme solution and record the heat change for each injection.

  • Control Experiment: Perform a control titration by injecting AMP into the buffer alone to measure the heat of dilution.

  • Data Processing:

    • Integrate the peaks from the raw thermogram to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat per injection against the molar ratio of AMP to enzyme.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) using the instrument's software. This will yield the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Implications for Drug Development

The allosteric sites regulated by AMP on these enzymes represent attractive targets for therapeutic intervention.

  • AMPK Activators: Small molecules that mimic the activating effect of AMP on AMPK are being actively pursued for the treatment of metabolic diseases like type 2 diabetes and obesity. These compounds could potentially replicate the beneficial metabolic effects of exercise.

  • FBPase Inhibitors: Inhibitors that target the AMP allosteric site on FBPase could reduce excessive glucose production in the liver, offering a therapeutic strategy for managing hyperglycemia in type 2 diabetes.[5]

  • Glycogen Phosphorylase Modulators: While inhibitors of GP have been explored for diabetes, understanding the activation mechanism by AMP is crucial for designing specific modulators for other conditions where glycogen metabolism is dysregulated.

A thorough understanding of the mechanisms, quantitative parameters, and experimental methodologies outlined in this guide is essential for researchers and professionals aiming to modulate these critical energy-regulating pathways for therapeutic benefit.

References

The physiological significance of the AMP/ATP ratio in cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The ratio of adenosine monophosphate (AMP) to adenosine triphosphate (ATP) is a critical barometer of the energetic state within virtually all eukaryotic cells.[1][2] This ratio serves as a highly sensitive, real-time indicator of metabolic stress, allowing cells to rapidly adapt to changes in nutrient availability and energy demand.[3] When energy consumption outpaces production, ATP is hydrolyzed to ADP, and the enzyme adenylate kinase catalyzes the reaction 2ADP ↔ ATP + AMP to re-generate ATP.[3] This reaction means that small decreases in the ATP:ADP ratio are amplified into much larger relative increases in the AMP:ATP ratio, making AMP an ideal signal for low energy status.[4] This guide provides an in-depth exploration of the physiological significance of the AMP/ATP ratio, its role in regulating cellular metabolism through key signaling pathways, and the experimental methodologies used to study it.

The Central Energy Sensor: AMP-Activated Protein Kinase (AMPK)

The primary cellular sensor for the AMP/ATP ratio is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal metabolism.[5][6] AMPK is a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ.[7] The γ subunit contains binding sites for AMP, ADP, and ATP, allowing it to directly sense the cellular energy charge.[8][9]

Activation of AMPK is a multi-step process governed by the relative concentrations of AMP, ADP, and ATP.[10][11] An increase in the AMP/ATP and ADP/ATP ratios triggers a three-pronged activation mechanism:

  • Allosteric Activation: The binding of AMP (and to a lesser extent, ADP) to the γ subunit induces a conformational change that leads to a direct, moderate allosteric activation of the kinase.[6][12]

  • Promotion of Phosphorylation: This conformational change promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[1][13] This phosphorylation event increases AMPK activity by over 100-fold.[8]

  • Inhibition of Dephosphorylation: The binding of AMP/ADP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases like PP2A and PP2C, thus locking AMPK in its active state.[10][12]

Conversely, high concentrations of ATP competitively inhibit the binding of AMP and ADP to the γ subunit, promoting dephosphorylation and inactivation of AMPK.[5][11]

cluster_0 Low Energy State (High AMP/ATP) cluster_1 High Energy State (Low AMP/ATP) AMP AMP / ADP AMPK_inactive AMPK (Inactive) AMP->AMPK_inactive Binds to γ subunit AMPK_active AMPK-P (Active) AMPK_inactive->AMPK_active Phosphorylation (Thr172) LKB1 LKB1 LKB1->AMPK_inactive Phosphorylates ATP ATP AMPK_active_h AMPK-P (Active) ATP->AMPK_active_h Competitively Inhibits AMP/ADP Binding Phosphatase PP2A / PP2C Phosphatase->AMPK_active_h Dephosphorylates AMPK_inactive_h AMPK (Inactive) AMPK_active_h->AMPK_inactive_h cluster_catabolic Catabolic Pathways (ATP Production) cluster_anabolic Anabolic Pathways (ATP Consumption) AMPK AMPK Activation (High AMP/ATP) glucose_uptake Glucose Uptake (GLUT4) AMPK->glucose_uptake + glycolysis Glycolysis (PFK-2) AMPK->glycolysis + fatty_acid_ox Fatty Acid Oxidation (via ACC inhibition) AMPK->fatty_acid_ox + autophagy Autophagy (ULK1) AMPK->autophagy + fatty_acid_syn Fatty Acid Synthesis (ACC) AMPK->fatty_acid_syn - cholesterol_syn Cholesterol Synthesis (HMGCR) AMPK->cholesterol_syn - protein_syn Protein Synthesis (mTORC1) AMPK->protein_syn - glycogen_syn Glycogen Synthesis (Glycogen Synthase) AMPK->glycogen_syn - start Start: Treated Cells/Tissue lysis 1. Cell Lysis (with phosphatase/protease inhibitors) start->lysis ip 2. Immunoprecipitation (Anti-AMPKα antibody + Protein A/G beads) lysis->ip wash 3. Wash Beads (Remove non-specific proteins) ip->wash kinase_rxn 4. Kinase Reaction (Add SAMS peptide, ATP, Mg²⁺) wash->kinase_rxn detect 5. Detection (Measure remaining ATP or p-SAMS) kinase_rxn->detect end End: Relative AMPK Activity detect->end

References

An In-depth Technical Guide on the Involvement of Adenosine Monophosphate in Cardiovascular Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine monophosphate (AMP) is a critical signaling molecule in cardiovascular physiology, primarily acting as a sensitive indicator of cellular energy status. Its effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism that orchestrates cellular responses to energy stress. This technical guide provides a comprehensive overview of the role of AMP and its key downstream effector, AMPK, in the heart and vasculature. It details the core signaling pathways, summarizes quantitative physiological and pathological effects, and provides detailed experimental protocols for key assays used in cardiovascular research. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and target these pathways for therapeutic benefit in cardiovascular diseases.

Introduction to AMP in the Cardiovascular System

This compound (AMP) is a central molecule in cellular bioenergetics. Beyond its role as a building block for RNA and a component of the energy currency adenosine triphosphate (ATP), AMP functions as a crucial allosteric regulator and signaling molecule. In the cardiovascular system, where energy demand is high and continuous, the precise regulation of energy balance is paramount for maintaining function and viability. Cellular stresses such as ischemia, hypoxia, and increased workload lead to a rapid consumption of ATP, resulting in a concomitant increase in the intracellular AMP:ATP ratio.[1] This shift is a primary signal for the cell to activate energy-restoring catabolic pathways and suppress energy-consuming anabolic processes.

The principal sensor of this energetic stress is AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase.[1] Activation of AMPK triggers a cascade of events aimed at restoring energy homeostasis, including the enhancement of glucose uptake and fatty acid oxidation in cardiomyocytes and the modulation of vascular tone.[1][2] Dysregulation of AMPK signaling is implicated in a range of cardiovascular pathologies, including cardiac hypertrophy, heart failure, and atherosclerosis.

This guide will explore the multifaceted roles of AMP, focusing on the AMPK signaling cascade, as well as the related actions of cyclic AMP (cAMP), in cardiac and vascular cells.

Core Signaling Pathways

The AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits. Its activation is a multi-step process initiated by an increase in the cellular AMP:ATP ratio.

  • Allosteric Activation: AMP binds to the γ subunit, causing a conformational change that makes the kinase less susceptible to dephosphorylation and more active.

  • Phosphorylation: This conformational change facilitates the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). This phosphorylation event increases AMPK activity by over 100-fold.

Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. In the heart, this includes:

  • Stimulating ATP Production:

    • Increasing glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane.[3]

    • Activating glycolysis by phosphorylating 6-phosphofructo-2-kinase (PFK2).[1]

    • Enhancing fatty acid oxidation by phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC), which reduces the synthesis of malonyl-CoA, an inhibitor of fatty acid transport into mitochondria.[1]

  • Inhibiting ATP Consumption:

    • Suppressing protein synthesis by inhibiting the mammalian Target of Rapamycin (mTOR) signaling pathway.

    • Inhibiting cholesterol and fatty acid synthesis.

The following diagram illustrates the core AMPK activation and downstream signaling cascade in a cardiomyocyte.

AMPK_Signaling cluster_activation AMPK Activation cluster_downstream Downstream Effects in Cardiomyocyte Stress Cellular Stress (Ischemia, Exercise) AMP_ATP_Ratio Increased AMP:ATP Ratio Stress->AMP_ATP_Ratio AMPK_inactive AMPK (inactive) AMP_ATP_Ratio->AMPK_inactive Allosteric Activation LKB1 LKB1 / CaMKKβ AMPK_inactive->LKB1 AMPK_active AMPK (active) GLUT4 GLUT4 Translocation AMPK_active->GLUT4 + Glycolysis Glycolysis (via PFK2) AMPK_active->Glycolysis + FAO Fatty Acid Oxidation (via ACC inhibition) AMPK_active->FAO + Protein_Synth Protein Synthesis (via mTOR inhibition) AMPK_active->Protein_Synth - LKB1->AMPK_active Phosphorylation (Thr172) ATP_Production ATP Production ATP_Consumption ATP Consumption GLUT4->ATP_Production Glycolysis->ATP_Production FAO->ATP_Production Protein_Synth->ATP_Consumption

Caption: Core AMPK activation cascade and its primary downstream metabolic effects in cardiomyocytes.

Cyclic AMP (cAMP) Signaling

Cyclic AMP is another crucial nucleotide second messenger in the heart, synthesized from ATP by adenylyl cyclase (AC), an enzyme typically activated by G-protein coupled receptors (GPCRs) like β-adrenergic receptors. Its primary effector is Protein Kinase A (PKA). In contrast to the AMPK pathway which responds to energy depletion, the β-adrenergic/cAMP/PKA pathway is a key driver of the "fight-or-flight" response, increasing cardiac contractility and heart rate.

Key actions of cAMP/PKA in cardiomyocytes include:

  • Increased Contractility (Inotropy): Phosphorylation of L-type calcium channels, leading to increased calcium influx.

  • Faster Relaxation (Lusitropy): Phosphorylation of phospholamban, which enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), accelerating calcium reuptake into the SR.

  • Increased Heart Rate (Chronotropy): Modulation of ion channels in pacemaker cells.

The following diagram shows the canonical cAMP signaling pathway in a cardiac myocyte.

cAMP_Signaling cluster_cAMP cAMP Signaling Pathway cluster_effects Physiological Effects Catecholamines Catecholamines (e.g., Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Inotropy Increased Contractility (Inotropy) PKA->Inotropy Lusitropy Faster Relaxation (Lusitropy) PKA->Lusitropy Chronotropy Increased Heart Rate (Chronotropy) PKA->Chronotropy AMP_inactive AMP PDE->AMP_inactive Degrades

Caption: The β-adrenergic/cAMP/PKA signaling pathway and its effects on cardiac function.

Quantitative Data on Cardiovascular Effects

The activation of AMP-related signaling pathways has profound and quantifiable effects on cardiovascular physiology. The following tables summarize key findings from various preclinical and clinical studies.

Table 1: Effects of AMPK Activation on Hemodynamics
Compound/StimulusModelDose/IntensityEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Citation(s)
AICAR (acute)Spontaneously Hypertensive Rats (SHR)50 mg/kg (i.v.)↓ from 196 ± 3 to 122 ± 15 mmHgNo significant change[4]
AICAR (chronic)Obese Zucker Rats0.5 mg/g/day for 7 wks↓ by 14.6 ± 4.3 mmHgNot reported[3][5]
AICAR (chronic)RUPP Model Rats50 mg/kg (i.p., b.i.d.)Ameliorated RUPP-induced hypertensionNo significant change[6]
Exercise (acute)Healthy DogsGraded Treadmill↑ Progressive increase↑ Progressive increase[7]

AICAR: 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside; RUPP: Reduced Uterine Perfusion Pressure.

Table 2: Effects of AMPK Activation on Cardiac & Vascular Parameters
Compound/StimulusModelDose/IntensityParameterQuantitative EffectCitation(s)
ExerciseRatsModerate Intensity (16 m/min)Cardiac AMPKα2 Activity↑ 2.8 ± 0.4-fold[8][9][10]
ExerciseRatsHigh Intensity (32 m/min)Cardiac AMPKα2 Activity↑ 4.5 ± 0.6-fold[8][9][10]
AICARNeonatal Rat Ventricular Myocytes (NRVM)1 mMHypertrophic Gene Expression (ANF, BNP)↓ by ~60-70% vs. resistin-induced[11]
MetforminHuman Umbilical Vein Endothelial Cells (HUVECs)10 mmol/LAMPK Phosphorylation↑ Time-dependent increase observed[12]
AdenosineHuman Coronary ArteriesIntracoronary InfusionArtery Diameter↑ from 2.44 ± 0.69 mm to 2.80 ± 0.63 mm[13][14]
AdenosineHuman Coronary ArteriesIntracoronary InfusionCoronary Flow Reserve (Peak Velocity)↑ 2.83 ± 1.04-fold in normal arteries[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of AMP and its signaling pathways in cardiovascular physiology.

Isolation of Adult Rat Ventricular Myocytes

This protocol is essential for in vitro studies on cardiomyocyte physiology, signaling, and pharmacology.

Objective: To obtain a high yield of viable, calcium-tolerant, rod-shaped adult rat ventricular myocytes.

Methodology:

  • Animal Preparation: Anesthetize an adult Sprague-Dawley rat (250-300g) with an intraperitoneal injection of pentobarbital (150 mg/kg). Administer heparin (50 units/100g body weight) 10 minutes prior to surgery to prevent coagulation.[16][17]

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately immerse it in ice-cold, oxygenated Krebs-Henseleit bicarbonate (KHB) buffer.[17]

  • Langendorff Perfusion Setup: Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated (95% O₂, 5% CO₂) KHB buffer at a constant pressure (e.g., 80 mmHg) to wash out remaining blood.[16][18][19]

  • Calcium Depletion: Switch the perfusion to a Ca²⁺-free KHB buffer for approximately 5 minutes, or until the heart ceases to contract. This step is critical for loosening cell-cell junctions.[16]

  • Enzymatic Digestion: Perfuse the heart with Ca²⁺-free KHB buffer containing digestive enzymes, typically Collagenase Type 2 (~1 mg/ml) and Protease Type XIV (~0.1 mg/ml), for 6-7 minutes.[16]

  • Cell Dissociation: Remove the heart from the apparatus. Mince the ventricular tissue in a solution containing the enzymes and gently agitate to disperse the cells.[20]

  • Calcium Reintroduction: Harvest the dispersed cells by filtration (e.g., through a 200 µm nylon mesh) and centrifugation at low speed (e.g., 29 x g for 3 min). Gradually reintroduce calcium by resuspending the cell pellet in solutions with increasing Ca²⁺ concentrations (e.g., 250 µM, then 500 µM, up to a physiological level of ~1.5 mM) to select for viable, calcium-tolerant cells.[21]

  • Cell Plating and Culture: Plate the final cell suspension on laminin-coated culture dishes for subsequent experiments.

The following diagram outlines the workflow for isolating adult rat ventricular myocytes.

Myocyte_Isolation_Workflow Start Anesthetize Rat & Excise Heart Langendorff Mount on Langendorff Apparatus Start->Langendorff Perfusion1 Perfuse with KHB Buffer (Washout) Langendorff->Perfusion1 Perfusion2 Perfuse with Ca²⁺-free Buffer Perfusion1->Perfusion2 Perfusion3 Perfuse with Enzyme Solution (Collagenase/Protease) Perfusion2->Perfusion3 Dissociate Mince Ventricles & Dissociate Cells Perfusion3->Dissociate Filter Filter Cell Suspension Dissociate->Filter Centrifuge Centrifuge & Resuspend in increasing [Ca²⁺] Filter->Centrifuge End Plate Viable Myocytes Centrifuge->End

Caption: Experimental workflow for the isolation of adult rat ventricular myocytes.

Western Blot Analysis of Phosphorylated AMPK

This is a standard technique to quantify the activation state of AMPK.

Objective: To measure the relative abundance of AMPK phosphorylated at Thr172 compared to total AMPK protein.

Methodology:

  • Tissue/Cell Lysis: Homogenize heart tissue samples or lyse cultured cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature protein samples (50 µg per lane) by boiling in Laemmli sample buffer. Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (anti-phospho-AMPKα Thr172). On a separate blot (or after stripping), incubate with an antibody for total AMPKα as a loading control.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensity using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative activation level.[22]

Measurement of Vasorelaxation Using Wire Myography

This technique assesses the functional response of isolated blood vessels to vasoactive substances.

Objective: To measure the dose-dependent relaxation of a pre-constricted artery in response to AMPK activators or other vasodilators.

Methodology:

  • Vessel Dissection: Humanely euthanize the animal and dissect the desired artery (e.g., third-order mesenteric artery or thoracic aorta) in cold, oxygenated physiological salt solution (PSS).[25][26]

  • Mounting: Cut the artery into 2 mm rings and carefully mount each ring on two fine stainless-steel wires or pins within the chamber of a wire myograph system.[26]

  • Normalization and Equilibration: Stretch the vessel to a predetermined optimal tension that approximates physiological conditions and allow it to equilibrate for at least 30 minutes in warm (37°C), oxygenated PSS.

  • Viability Check: Test the viability of the vessel by inducing contraction with a high-potassium solution (KPSS) followed by a vasoconstrictor like phenylephrine (PE, e.g., 10 µM).[26]

  • Pre-constriction: After washout, pre-constrict the vessel with a sub-maximal concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable contraction plateau.

  • Dose-Response Curve: Add the test compound (e.g., AICAR) in a cumulative, dose-dependent manner to the chamber bath. Record the resulting relaxation (decrease in tension) at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the dose-response curve to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion

This compound, primarily through the AMPK signaling pathway, plays a central and indispensable role in maintaining cardiovascular homeostasis. As a key sensor of cellular energy status, AMPK orchestrates a robust response to metabolic stress, protecting the heart from ischemic damage and regulating vascular tone. The distinct but equally important cAMP pathway highlights the complexity of nucleotide signaling in the cardiovascular system, mediating acute responses to hormonal stimuli. A thorough understanding of these pathways, facilitated by the quantitative and methodological approaches detailed in this guide, is critical for the development of novel therapeutic strategies targeting a wide array of cardiovascular diseases, from heart failure to hypertension. The continued exploration of these signaling networks promises to uncover new targets for intervention and improve patient outcomes.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical link between cellular energy status, as indicated by adenosine monophosphate (AMP) levels, and the pathophysiology of major neurological disorders. It provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for measuring key metabolic indicators, and a summary of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of neurodegeneration and develop novel therapeutic strategies targeting metabolic dysfunction.

Introduction: The Brain's Energy Crisis in Neurological Disease

The brain is an organ with exceptionally high metabolic demands, consuming approximately 20% of the body's total energy to maintain its complex functions.[1] This reliance on a constant energy supply makes it particularly vulnerable to disruptions in cellular metabolism. A growing body of evidence implicates impaired energy homeostasis as a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[2][3][4][5]

At the heart of cellular energy sensing is the AMP-activated protein kinase (AMPK), a crucial enzyme that is allosterically activated by rising levels of AMP.[6] An elevated AMP:ATP ratio is a clear indicator of cellular energy stress. Once activated, AMPK orchestrates a broad response to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic processes that consume ATP.[4] Dysregulation of this critical pathway has been repeatedly observed in neurological disorders, suggesting that targeting cellular energy metabolism could be a promising therapeutic avenue.[7][8]

This guide will delve into the molecular mechanisms connecting AMP levels to neuronal health and disease, provide practical methodologies for researchers, and present available quantitative data to support the investigation of this critical link.

The AMPK Signaling Pathway: A Master Regulator of Cellular Energy

The AMP-activated protein kinase (AMPK) is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[9] Its activity is exquisitely sensitive to the cellular AMP:ATP ratio. Under conditions of energy stress, such as glucose deprivation or hypoxia, the binding of AMP to the γ subunit induces a conformational change that promotes the phosphorylation of a threonine residue (Thr172) on the catalytic α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ).[4][10]

Activated AMPK initiates a cascade of events to restore cellular energy homeostasis. One of its key downstream targets is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2) and phosphorylates the Raptor component of mTORC1, both of which lead to the inhibition of mTORC1 signaling.[2][3] This inhibition conserves energy by downregulating protein synthesis and other anabolic processes.

Furthermore, AMPK promotes catabolic processes to generate ATP. It stimulates glycolysis, fatty acid oxidation, and enhances mitochondrial biogenesis.[11] It also initiates autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to provide substrates for energy production.[12]

AMPK_Signaling_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects Energy_Stress Energy Stress (e.g., Hypoxia, Glucose Deprivation) AMP_ATP_Ratio Increased AMP/ATP Ratio Energy_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK AMP_ATP_Ratio->AMPK allosterically activates LKB1->AMPK phosphorylates CaMKK CaMKKβ CaMKK->AMPK phosphorylates pAMPK p-AMPK (Active) Catabolic Catabolic Pathways (Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic activates Autophagy Autophagy pAMPK->Autophagy activates Mitochondrial_Biogenesis Mitochondrial Biogenesis pAMPK->Mitochondrial_Biogenesis activates mTORC1 mTORC1 pAMPK->mTORC1 inhibits Anabolic Anabolic Pathways (Protein Synthesis, Lipid Synthesis) mTORC1->Anabolic activates

Caption: The AMPK Signaling Pathway.
Interaction with mTORC1 Signaling

The interplay between AMPK and mTORC1 is a critical nexus in the regulation of cellular metabolism and growth. Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes. However, upon energy stress, AMPK-mediated inhibition of mTORC1 is crucial for cellular survival. This reciprocal regulation ensures that cell growth is tightly coupled to the available energy resources.

AMPK_mTORC1_Interaction cluster_regulation AMPK-mediated Inhibition of mTORC1 AMPK p-AMPK (Active) TSC2 TSC2 AMPK->TSC2 phosphorylates (activates) Raptor Raptor AMPK->Raptor phosphorylates (inhibits) mTORC1 mTORC1 TSC2->mTORC1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

Caption: AMPK and mTORC1 Interaction.

AMP Levels and AMPK Dysregulation in Neurological Disorders

Emerging evidence strongly suggests that the bioenergetic deficits observed in many neurodegenerative diseases are associated with the dysregulation of the AMPK signaling pathway. Whether this dysregulation is a cause or a consequence of the disease process is a subject of ongoing investigation.

Alzheimer's Disease (AD)

In AD, the brain exhibits significant hypometabolism, particularly in glucose utilization.[3] Studies have shown that there is a decrease in the relative concentrations of glucose-derived metabolites in the brains of AD patients.[13] While direct quantification of AMP levels in human AD brain tissue is limited, the observed energy deficit suggests a likely increase in the AMP/ATP ratio. Some studies indicate that AMPK is hyperactivated in the brains of AD patients and in AD mouse models.[14] This over-activation of AMPK could contribute to the suppression of protein synthesis, which is essential for synaptic plasticity and memory.[15]

Parkinson's Disease (PD)

The selective loss of dopaminergic neurons in the substantia nigra is a hallmark of PD. These neurons have a high metabolic rate, making them particularly vulnerable to energy deficits.[2] Deficits in ATP production are a key feature of PD pathology.[8][9] Animal models of PD have shown that AMPK is activated in response to neurotoxins that mimic the disease process.[16] The role of AMPK activation in PD appears to be complex, with some studies suggesting a neuroprotective role, while others indicate it could be detrimental.[1]

Huntington's Disease (HD)

HD is caused by a mutation in the huntingtin gene, which leads to the accumulation of a toxic protein. This is associated with mitochondrial dysfunction and impaired energy metabolism.[11] Studies in mouse models of HD have shown aberrant activation of AMPK in the striatum.[17][18] Interestingly, no significant change in ATP concentration was detected in some HD mouse models, suggesting that compensatory mechanisms may be at play to maintain energy homeostasis.[10]

Amyotrophic Lateral Sclerosis (ALS)

ALS is characterized by the progressive loss of motor neurons. There is growing evidence of systemic energy metabolism defects in ALS patients and animal models.[4][19] Studies have reported mitochondrial dysfunction and decreased activity of the electron transport chain in the spinal cord of ALS patients.[4] This impaired mitochondrial function likely leads to a decrease in ATP synthesis and a corresponding increase in the AMP/ATP ratio, suggesting a state of chronic energy stress in motor neurons.[20]

Quantitative Data Summary

The following tables summarize available quantitative data on energy metabolites in the context of these neurological disorders. It is important to note that direct measurements of AMP levels in human post-mortem tissue are scarce due to the rapid post-mortem changes in these metabolites. Much of the available data comes from animal models or focuses on more stable markers of energy metabolism.

Table 1: Energy Metabolite Alterations in Alzheimer's Disease

Analyte/RatioBrain RegionModel/PatientChange vs. ControlReference
Glucose-derived metabolitesPre-frontal CortexHuman AD PatientsUniformly decreased[13]
β-hydroxybutyrate (BHBA)Pre-frontal CortexHuman AD PatientsMarkedly decreased[13]
p-AMPKBrainAD Model MiceIncreased[15]

Table 2: Energy Metabolite Alterations in Parkinson's Disease

Analyte/RatioBrain RegionModel/PatientChange vs. ControlReference
ATP SynthaseSubstantia NigraHuman PD PatientsSignificantly reduced[7]
ProhibitinSubstantia NigraHuman PD PatientsSignificantly reduced[7]
ATP LevelsBrainPD BrainDecreased[8][9]

Table 3: Energy Metabolite Alterations in Huntington's Disease

Analyte/RatioBrain RegionModel/PatientChange vs. ControlReference
ATP ConcentrationStriatumQ111 & R6/2 Mouse ModelsNo significant change[10]
ADP ConcentrationStriatumQ111 Mouse Model (6 weeks)Increased[10]
p-AMPK-α1StriatumHuman HD Patients & R6/2 Mouse ModelIncreased[17][18]

Table 4: Energy Metabolite Alterations in Amyotrophic Lateral Sclerosis

Analyte/RatioBrain RegionModel/PatientChange vs. ControlReference
ETC Complex I+III ActivitySpinal Cord MitochondriaHuman ALS PatientsDecreased[4]
ETC Complex II+III ActivitySpinal Cord MitochondriaHuman ALS PatientsDecreased[4]
ETC Complex IV ActivitySpinal Cord MitochondriaHuman ALS PatientsDecreased[4]
ATP Synthesis-Mutant SOD1G93A MiceReduced[4]

Experimental Protocols

Accurate measurement of AMP levels and AMPK activation is crucial for studying the role of energy metabolism in neurological disorders. The following sections provide detailed methodologies for key experiments.

Measurement of AMP, ADP, and ATP by High-Performance Liquid Chromatography (HPLC)

This protocol describes the simultaneous measurement of adenosine nucleotides in brain tissue using reverse-phase HPLC with electrochemical detection (HPLC-ECD).[21]

Tissue Processing Workflow

Tissue_Processing_Workflow Start Start: Brain Tissue Sample Dissect Rapid Dissection of Brain Region of Interest Start->Dissect Freeze Immediate Freezing on Dry Ice Dissect->Freeze Store Store at -80°C Freeze->Store Homogenize Homogenization in Extraction Buffer (e.g., 0.4 M Perchloric Acid) Store->Homogenize Centrifuge Centrifugation to Pellet Precipitate Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Neutralize Neutralize with KOH Supernatant->Neutralize Centrifuge2 Centrifuge to Remove Precipitate Neutralize->Centrifuge2 Collect Collect Final Supernatant for HPLC Analysis Centrifuge2->Collect End End: Sample Ready for Injection Collect->End

Caption: Workflow for Brain Tissue Processing for HPLC.

HPLC Analysis Protocol

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of 0.1 M ammonium dihydrogen phosphate with 1% methanol, adjusted to pH 6.0.[22]

  • Standard Curve Generation: Prepare stock solutions of AMP, ADP, and ATP standards. Create a series of dilutions to generate a standard curve for each nucleotide.

  • HPLC System Setup:

    • Column: C18 reverse-phase column.

    • Detector: UV detector set at 254 nm.[22]

    • Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1.0 mL/min).

    • Injection Volume: 20 µL.

  • Sample Analysis:

    • Inject the prepared standards to establish retention times and generate standard curves.

    • Inject the processed brain tissue samples.

    • Identify and quantify the peaks for AMP, ADP, and ATP by comparing their retention times and peak areas to the standard curves.

  • Data Analysis: Calculate the concentrations of AMP, ADP, and ATP in the tissue samples based on the standard curves. Express the results as nmol/mg of tissue protein.

Detection of Phosphorylated AMPK (p-AMPK) by Western Blot

This protocol outlines the steps for detecting the activated form of AMPK (phosphorylated at Thr172) in brain tissue lysates.[19][23]

Western Blot Workflow

Western_Blot_Workflow Start Start: Brain Tissue Lysate Protein_Quant Protein Quantification (e.g., BCA Assay) Start->Protein_Quant Sample_Prep Sample Preparation with Laemmli Buffer Protein_Quant->Sample_Prep Denature Denaturation (95°C for 5 min) Sample_Prep->Denature Electrophoresis SDS-PAGE Gel Electrophoresis Denature->Electrophoresis Transfer Protein Transfer to PVDF Membrane Electrophoresis->Transfer Block Blocking with 5% BSA in TBST Transfer->Block Primary_Ab Incubation with Primary Antibody (anti-p-AMPK) Block->Primary_Ab Wash1 Wash with TBST Primary_Ab->Wash1 Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash with TBST Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End: Quantified p-AMPK Levels Analysis->End

Caption: Workflow for Western Blot Analysis of p-AMPK.

Western Blot Protocol

  • Lysate Preparation: Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AMPK phosphorylated at Thr172, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to a loading control (e.g., β-actin or total AMPK) to compare levels between samples.

Conclusion and Future Directions

The evidence strongly supports a significant role for altered cellular energy metabolism, and specifically the dysregulation of AMP levels and AMPK signaling, in the pathogenesis of major neurological disorders. While the precise mechanisms and the causative versus consequential nature of these metabolic changes are still being elucidated, the data presented in this guide highlight the importance of this area of research.

Future investigations should focus on several key areas:

  • Development of advanced techniques for the accurate in vivo and post-mortem quantification of labile energy metabolites like AMP in human brain tissue. This will be critical for establishing a more definitive link between AMP levels and disease states.

  • Elucidation of the cell-type-specific roles of AMPK in different neuronal and glial populations. This will provide a more nuanced understanding of how AMPK dysregulation contributes to the specific pathologies of different neurological disorders.

  • Preclinical and clinical evaluation of therapeutic strategies aimed at restoring metabolic homeostasis in the brain. This could include the development of novel AMPK modulators or the repurposing of existing drugs that impact cellular energy metabolism.

By continuing to explore the intricate relationship between cellular energy status and neuronal health, the research and drug development communities can pave the way for innovative therapies that target the metabolic roots of neurodegeneration.

References

Methodological & Application

Spectrophotometric Methods for Continuous Monitoring of AMP Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP) is a critical signaling molecule and a product of numerous enzymatic reactions essential for cellular metabolism, signal transduction, and nucleic acid metabolism. The continuous monitoring of AMP production provides invaluable insights into the kinetics of enzymes such as aminoacyl-tRNA synthetases, cyclic AMP (cAMP) phosphodiesterases, DNA ligases, and ubiquitin ligases. Spectrophotometric assays offer a robust, accessible, and often high-throughput method for real-time measurement of AMP generation. This document provides detailed application notes and protocols for the continuous spectrophotometric monitoring of AMP production.

I. Assay Principles and Methodologies

Several enzyme-coupled spectrophotometric assays have been developed to continuously monitor AMP production. These methods typically link the formation of AMP to a change in absorbance of a reporter molecule, most commonly the oxidation or reduction of nicotinamide adenine dinucleotide (NADH/NAD+).

AMP Deaminase-IMP Dehydrogenase Coupled Assay

This is a direct and continuous spectrophotometric assay that monitors the production of AMP by coupling its conversion to inosine monophosphate (IMP) and the subsequent oxidation of IMP.[1] The reactions involved are:

  • AMP producing reaction: Substrate → Product + AMP

  • AMP Deaminase: AMP + H₂O → IMP + NH₃

  • IMP Dehydrogenase (IMPDH): IMP + NAD⁺ + H₂O → Xanthosine monophosphate (XMP) + NADH + H⁺

The production of NADH is monitored by the increase in absorbance at 340 nm. This assay is highly versatile and can be adapted for a wide range of AMP-producing enzymes.[1]

Pyruvate Kinase-Lactate Dehydrogenase (PK-LDH) Coupled Assay (Adapted for AMP)

While the classic PK-LDH assay is designed to measure ADP production by monitoring NADH oxidation, it can be adapted to measure AMP by first converting AMP to ADP. This is achieved by including adenylate kinase (also known as myokinase) in the reaction mixture.

  • AMP producing reaction: ATP → Product + AMP + PPi

  • Adenylate Kinase: AMP + ATP ⇌ 2 ADP

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

In this system, the consumption of NADH, measured as a decrease in absorbance at 340 nm, is proportional to the amount of AMP produced.[2][3][4]

II. Quantitative Data Summary

The following table summarizes key quantitative parameters for the described spectrophotometric assays for AMP detection.

ParameterAMP Deaminase-IMPDH AssayAdapted PK-LDH Assay
Detection Wavelength 340 nm (increase in absorbance)340 nm (decrease in absorbance)
Limit of Detection ~5 µM of AMP[1]Dependent on coupling enzyme kinetics
Linear Range Typically up to 100-200 µM AMPDependent on substrate concentrations
Key Enzymes AMP Deaminase, IMP Dehydrogenase[1]Adenylate Kinase, Pyruvate Kinase, Lactate Dehydrogenase[5]
Common Interferences Compounds that absorb at 340 nm, inhibitors of coupling enzymes.High initial ADP concentrations, inhibitors of coupling enzymes.

III. Experimental Protocols

Protocol 1: Continuous Monitoring of AMP Production using the AMP Deaminase-IMP Dehydrogenase Coupled Assay

This protocol is adapted from the method described by First (2015).[1]

Materials:

  • AMP-producing enzyme of interest

  • Substrate for the AMP-producing enzyme

  • AMP Deaminase (from Saccharomyces cerevisiae or Escherichia coli)

  • IMP Dehydrogenase (from a suitable source)

  • NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD⁺, AMP deaminase, and IMP dehydrogenase. The final concentrations should be optimized for the specific enzyme system but can start with:

    • 2 mM NAD⁺

    • 1-2 units/mL AMP Deaminase

    • 1-2 units/mL IMP Dehydrogenase

  • Prepare the Reaction Mixture: In a quartz cuvette or a 96-well plate, add the desired amount of the AMP-producing enzyme and its substrate to the assay buffer.

  • Initiate the Reaction: Add the Assay Master Mix to the reaction mixture to start the coupled reaction. The final volume will depend on the cuvette or plate format.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer or the plate in a plate reader and begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).

  • Data Analysis: The rate of AMP production is calculated from the linear phase of the absorbance increase using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Continuous Monitoring of AMP Production using the Adapted Pyruvate Kinase-Lactate Dehydrogenase (PK-LDH) Coupled Assay

Materials:

  • AMP-producing enzyme of interest (that uses ATP as a substrate)

  • ATP (Adenosine triphosphate)

  • Adenylate Kinase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl₂

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Coupling Enzyme Mix: In a microcentrifuge tube, prepare a mix of adenylate kinase, PK, and LDH in the assay buffer. Typical starting concentrations are:

    • 10 units/mL Adenylate Kinase

    • 5-10 units/mL PK

    • 10-15 units/mL LDH

  • Prepare the Reaction Master Mix: In a separate tube, prepare a master mix containing the assay buffer, ATP, PEP, and NADH. Suggested starting concentrations are:

    • 1-5 mM ATP (depending on the Kₘ of the primary enzyme)

    • 2-5 mM PEP

    • 0.2-0.4 mM NADH

  • Set up the Reaction: In a cuvette or 96-well plate, combine the Reaction Master Mix and the Coupling Enzyme Mix.

  • Initiate the Reaction: Add the AMP-producing enzyme to the mixture to start the reaction.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of AMP production from the rate of NADH oxidation using the Beer-Lambert law. Note that for every mole of AMP produced, two moles of ADP are generated in the adenylate kinase reaction, leading to the oxidation of two moles of NADH.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway Involving AMP Production: AMP-Activated Protein Kinase (AMPK) Pathway

AMP is a key allosteric regulator of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. When cellular ATP levels are low and AMP levels rise, AMP binds to the γ-subunit of AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

AMPK_Pathway ATP High ATP:AMP Ratio AMPK AMPK ATP->AMPK Inhibits AMP Low ATP:AMP Ratio (High AMP) AMP->AMPK Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic Activates ATP_Cons ATP Consumption Anabolic->ATP_Cons ATP_Prod ATP Production Catabolic->ATP_Prod

Caption: Simplified AMPK signaling pathway activated by high AMP levels.

Experimental Workflow for Continuous Spectrophotometric AMP Assay

The following diagram illustrates the general workflow for setting up and performing a continuous spectrophotometric assay for an AMP-producing enzyme.

Assay_Workflow Prep 1. Prepare Reagents (Buffer, Substrates, Coupling Enzymes, Cofactors) Mix 2. Prepare Master Mix (All components except initiating reagent) Prep->Mix Equilibrate 3. Equilibrate (Incubate mixture at assay temperature) Mix->Equilibrate Initiate 4. Initiate Reaction (Add enzyme or substrate) Equilibrate->Initiate Monitor 5. Monitor Absorbance (Continuous reading at 340 nm) Initiate->Monitor Analyze 6. Data Analysis (Calculate reaction rate) Monitor->Analyze

Caption: General experimental workflow for a continuous AMP assay.

V. Logical Relationship of Coupled Enzyme Assay Components

The diagram below illustrates the logical relationship and reaction cascade in a generic enzyme-coupled spectrophotometric assay for AMP.

Coupled_Assay_Logic Primary_Enzyme Primary Enzyme (Enzyme of Interest) Product Product(s) Primary_Enzyme->Product AMP AMP Primary_Enzyme->AMP Substrate Substrate(s) Substrate->Primary_Enzyme Coupling_Enzyme_1 Coupling Enzyme 1 AMP->Coupling_Enzyme_1 Intermediate Intermediate Product Coupling_Enzyme_1->Intermediate Coupling_Enzyme_2 Coupling Enzyme 2 Intermediate->Coupling_Enzyme_2 Reporter Reporter Molecule (e.g., NADH) Coupling_Enzyme_2->Reporter Signal Spectrophotometric Signal (Δ Absorbance at 340 nm) Reporter->Signal

Caption: Logical flow of a coupled enzyme assay for AMP detection.

References

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Quantification of Adenosine Monophosphate (AMP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, it acts as an allosteric regulator of enzymes such as AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. The accurate and sensitive quantification of AMP in biological matrices is therefore crucial for understanding physiological and pathological processes, as well as for the development of therapeutic agents targeting metabolic pathways. This application note provides a detailed protocol for the sensitive detection and quantification of AMP using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]

Signaling and Metabolic Role of AMP

AMP is a critical regulator of cellular energy, primarily through the activation of AMPK. When the cellular energy state is low (high AMP:ATP ratio), AMP binds to the γ-subunit of AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., protein synthesis, fatty acid synthesis).

AMP_Signaling_Pathway cluster_energy_stress Low Energy State cluster_ampk_activation AMPK Activation cluster_downstream_effects Downstream Effects High_AMP_ATP_Ratio High AMP:ATP Ratio AMP AMP High_AMP_ATP_Ratio->AMP AMPK AMPK AMP->AMPK Binds to γ-subunit pAMPK Activated AMPK (pAMPK) AMPK->pAMPK Phosphorylation Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) pAMPK->Anabolic_Pathways Inhibits ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

Figure 1: Simplified AMP signaling pathway via AMPK.

Experimental Protocol

This protocol outlines a method for the extraction and quantification of AMP from cultured cells.

Materials and Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • AMP analytical standard

  • ¹³C₅-AMP or another suitable stable isotope-labeled internal standard (IS)

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • 0.4 M Perchloric acid

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 200 µL of ice-cold 80% methanol to each well (for a 6-well plate, adjust volume as needed). Scrape the cells and transfer the cell lysate to a microcentrifuge tube. For suspension cells, pellet the cells and add the extraction solvent.

  • Internal Standard Spiking: Add the internal standard (e.g., ¹³C₅-AMP) to each sample at a known concentration.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and then incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Experimental_Workflow Start Cell Culture Harvest Cell Harvest and Washing Start->Harvest Extraction Metabolite Extraction (80% Methanol) Harvest->Extraction IS_Spike Internal Standard Spiking Extraction->IS_Spike Precipitation Protein Precipitation (-20°C) IS_Spike->Precipitation Centrifugation1 Centrifugation (14,000 x g, 4°C) Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: Sample preparation workflow for AMP analysis.
LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) compatible with aqueous mobile phases.[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Nitrogen
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AMP 348.1136.120
¹³C₅-AMP (IS) 353.1141.120

Note: The optimal collision energy should be determined empirically for the specific instrument.

Quantitative Data Summary

The performance of LC-MS/MS methods for AMP quantification can vary depending on the sample matrix, instrumentation, and specific protocol. The following table summarizes typical performance characteristics reported in the literature.

ParameterReported RangeReference
Linearity Range 0.5 - 500 ng/mL[3][4]
Limit of Detection (LOD) 0.1 - 5 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[4]
Intra-day Precision (%RSD) < 15%[3]
Inter-day Precision (%RSD) < 15%[3]
Accuracy/Recovery 85 - 115%[4]

Discussion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of AMP in biological samples. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1] The choice of chromatographic conditions, particularly the use of a reversed-phase column with an acidic mobile phase, allows for good retention and peak shape for the polar AMP molecule.

For challenging matrices or when higher sensitivity is required, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase chromatography.[2] Additionally, the sample preparation protocol can be adapted for other biological matrices such as plasma, serum, or tissue homogenates. For plasma and serum, protein precipitation with acetonitrile or methanol is a common approach. For tissues, homogenization followed by protein precipitation is typically required.

It is important to note that the presence of isomeric compounds, such as cyclic AMP (cAMP), necessitates chromatographic separation for accurate quantification.[3][6] The selectivity of MS/MS, with its specific precursor-to-product ion transitions, further enhances the specificity of the assay.

Logical_Relationship cluster_sample Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS/MS) Sample Biological Sample (e.g., Cells) Extraction Extraction & Precipitation Sample->Extraction Clean_Sample Cleaned Extract Extraction->Clean_Sample LC_Column LC Column Clean_Sample->LC_Column Injection Separation Chromatographic Separation LC_Column->Separation Eluted_AMP Eluted AMP Separation->Eluted_AMP Ionization Ionization (ESI) Eluted_AMP->Ionization Introduction Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detector Detector Product_Selection->Detector

Figure 3: Logical workflow of the LC-MS/MS process for AMP detection.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and accurate quantification of this compound using LC-MS/MS. The methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and can be adapted for various research and drug development applications. The provided tables and diagrams serve as a practical guide for researchers and scientists aiming to implement this powerful analytical technique in their laboratories.

References

Application Notes and Protocols for Metabolic Tracer Studies Using Radiolabeled AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine Monophosphate (AMP) is a central molecule in cellular bioenergetics. Its concentration, particularly the AMP:ATP ratio, is a critical indicator of the cell's energy status. The AMP-activated protein kinase (AMPK) signaling pathway acts as a master regulator of metabolism, responding to increases in the AMP:ATP ratio to restore energy homeostasis.[1][2] This is achieved by stimulating catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[3][4]

Radiolabeled compounds are powerful tools in metabolic research and drug development, allowing for sensitive and quantitative analysis of the absorption, distribution, metabolism, and excretion (ADME) of molecules.[5][6] Using radiolabeled AMP (e.g., [³H]-AMP or [¹⁴C]-AMP) as a metabolic tracer enables researchers to investigate the dynamics of cellular nucleotide metabolism, the activity of pathways consuming and producing AMP, and the impact of therapeutic agents on cellular energy balance. These studies are crucial for understanding disease states with altered metabolism, such as cancer and diabetes, and for the development of drugs targeting these pathways.[7]

These application notes provide detailed protocols for conducting metabolic tracer studies using radiolabeled AMP, including cellular uptake, metabolite extraction, and analysis of radiolabeled species.

Key Applications

  • Quantifying Cellular Uptake: Measuring the rate of AMP transport into cells under various physiological and pathological conditions.

  • Tracing Metabolic Fate: Following the conversion of radiolabeled AMP into ADP, ATP, and other metabolites to assess the activity of metabolic pathways.

  • Drug Screening and Development: Evaluating the effect of drug candidates on nucleotide metabolism and cellular energy status.[8]

  • Investigating Enzyme Kinetics: Studying enzymes that utilize AMP as a substrate or regulator.

  • Understanding Disease Metabolism: Characterizing alterations in nucleotide metabolism in diseases like cancer, ischemia, and metabolic syndrome.[7]

Data Presentation: Cellular Adenine Nucleotide Concentrations

The following tables summarize typical concentrations and ratios of adenine nucleotides in mammalian cells under different metabolic conditions. These values can serve as a baseline for comparison in tracer studies.

Table 1: Typical Adenine Nucleotide Concentrations in Mammalian Cells

Cellular StateATP (mM)ADP (mM)AMP (µM)
Normal, Resting5 - 100.5 - 110 - 50
Metabolic Stress (e.g., Hypoxia)1 - 31 - 1.5100 - 500
Intense Exercise (Muscle)3 - 51 - 2100 - 600

Data compiled from various metabolic studies. Actual concentrations can vary significantly based on cell type and specific conditions.

Table 2: AMP:ATP Ratio as an Indicator of Cellular Energy Status

Cellular StateApproximate AMP:ATP RatioAMPK ActivityMetabolic Response
High Energy< 0.01LowAnabolic processes favored
Moderate Energy Stress0.01 - 0.05ModerateIncreased glucose uptake and fatty acid oxidation
High Energy Stress> 0.05HighStrong inhibition of anabolic pathways, activation of catabolic pathways

Signaling Pathway: The AMP-Activated Protein Kinase (AMPK) Cascade

The diagram below illustrates the central role of AMPK in sensing cellular energy status and orchestrating a metabolic response. An increase in the AMP/ADP to ATP ratio activates AMPK, which in turn phosphorylates numerous downstream targets to restore energy balance.[1][2]

AMPK_Pathway cluster_downstream Downstream Effects of AMPK Activation Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Glucose Deprivation) Energy_Depletion Lower Cellular Energy (Increased AMP:ATP and ADP:ATP Ratios) Metabolic_Stress->Energy_Depletion ATP_Consumption Increased ATP Consumption (e.g., Muscle Contraction) ATP_Consumption->Energy_Depletion AMPK AMPK (AMP-activated protein kinase) Energy_Depletion->AMPK Allosteric Activation (by AMP/ADP) LKB1 LKB1 Energy_Depletion->LKB1 Activates Inhibition INHIBITION AMPK->Inhibition Activation ACTIVATION AMPK->Activation LKB1->AMPK Phosphorylates & Activates CAMKK2 CaMKKβ CAMKK2->AMPK Phosphorylates & Activates Calcium Increased Cytosolic Ca²⁺ Calcium->CAMKK2 Anabolic_Pathways Anabolic Pathways (e.g., Protein, Fatty Acid, and Glycogen Synthesis) Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation, and Mitochondrial Biogenesis) Inhibition->Anabolic_Pathways Activation->Catabolic_Pathways

Caption: The AMPK signaling pathway, a central regulator of cellular metabolism.

Experimental Workflow: Radiolabeled AMP Tracer Study

The following diagram outlines the general workflow for a metabolic tracer study using radiolabeled AMP.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells and grow to desired confluency) Labeling 2. Radiolabeling (Incubate cells with [³H]-AMP or [¹⁴C]-AMP) Cell_Culture->Labeling Wash 3. Stop and Wash (Stop uptake with ice-cold buffer and wash cells) Labeling->Wash Extraction 4. Metabolite Extraction (Lyse cells and extract nucleotides, e.g., with acetonitrile) Wash->Extraction Separation 5. Metabolite Separation (Separate AMP, ADP, ATP via TLC or HPLC) Extraction->Separation Quantification 6. Quantification (Measure radioactivity in each fraction using liquid scintillation counting) Separation->Quantification Analysis 7. Data Analysis (Calculate uptake rates and metabolic flux) Quantification->Analysis

Caption: General workflow for a radiolabeled AMP metabolic tracer experiment.

Experimental Protocols

Safety Precaution: Always follow institutional guidelines for handling radioactive materials. Personnel should be properly trained, and appropriate personal protective equipment (PPE) must be used. All work with radiolabeled compounds should be performed in designated areas.

Protocol 1: Cellular Uptake of Radiolabeled AMP

This protocol details the measurement of [³H]-AMP uptake into cultured adherent cells.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • [³H]-Adenosine 5'-monophosphate ([³H]-AMP)

  • Unlabeled AMP

  • Cell lysis buffer (e.g., 0.2 M NaOH with 1% SDS)

  • Scintillation cocktail

  • 24-well tissue culture plates

  • Liquid scintillation counter

Methodology:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells twice with 1 mL of pre-warmed (37°C) assay buffer.

  • Initiate Uptake: Add 200 µL of pre-warmed assay buffer containing the desired concentration of [³H]-AMP (e.g., 1-10 µCi/mL) to each well. For determining non-specific uptake, add a high concentration of unlabeled AMP (e.g., 100-fold molar excess) to a set of control wells along with the [³H]-AMP.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 2, 5, 10, 20 minutes).

  • Stop Uptake: To terminate the assay, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular radiolabel.

  • Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail to each vial.

  • Radioactivity Measurement: Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: Subtract the counts from the non-specific uptake wells from the total uptake wells to determine specific uptake. Normalize the data to the amount of protein per well or cell number to calculate the rate of AMP uptake (e.g., in pmol/min/mg protein).

Protocol 2: Metabolic Fate of Radiolabeled AMP using Thin-Layer Chromatography (TLC)

This protocol describes how to trace the conversion of [¹⁴C]-AMP to [¹⁴C]-ADP and [¹⁴C]-ATP.

Materials:

  • Radiolabeling and cell lysis reagents from Protocol 1, using [¹⁴C]-AMP.

  • Acetonitrile (ACN), ice-cold.[3][9]

  • Perchloric acid (PCA), ice-cold (alternative extraction method).

  • TLC plates (e.g., PEI-cellulose).

  • TLC developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5).

  • AMP, ADP, and ATP standards.

  • UV lamp for visualizing standards.

  • Phosphorimager or autoradiography film.

Methodology:

  • Radiolabeling: Perform cell seeding, washing, and incubation with [¹⁴C]-AMP as described in Protocol 1 (steps 1-4).

  • Metabolite Extraction:

    • After the desired incubation time, rapidly wash the cells with ice-cold PBS.

    • Immediately add 500 µL of ice-cold 60% acetonitrile to each well.[9]

    • Scrape the cells and transfer the cell lysate/ACN mixture to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet precipitated proteins and macromolecules.

    • Carefully collect the supernatant, which contains the soluble nucleotides.

  • TLC Separation:

    • Spot a small volume (e.g., 2-5 µL) of the supernatant onto the origin of a PEI-cellulose TLC plate. Also spot non-radioactive AMP, ADP, and ATP standards in a separate lane.

    • Allow the spots to dry completely.

    • Place the TLC plate in a chromatography tank containing the developing solvent.

    • Allow the solvent to migrate up the plate until the solvent front is about 1-2 cm from the top edge.

    • Remove the plate and allow it to air dry completely.

  • Detection and Quantification:

    • Visualize the standard spots under a UV lamp and mark their positions. ATP will have the lowest mobility, followed by ADP, and then AMP.

    • Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radioactive spots.

    • Align the autoradiogram with the TLC plate to identify the radioactive spots corresponding to [¹⁴C]-AMP, [¹⁴C]-ADP, and [¹⁴C]-ATP.

    • Quantify the radioactivity in each spot using densitometry software or by scraping the spots into scintillation vials and performing liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total radioactivity incorporated into AMP, ADP, and ATP at each time point to determine the rate of metabolic conversion.

Protocol 3: Metabolic Fate of Radiolabeled AMP using High-Performance Liquid Chromatography (HPLC)

For more precise quantification and separation, HPLC is the preferred method.

Materials:

  • Reagents for radiolabeling and metabolite extraction as in Protocol 2.

  • HPLC system with a UV detector and an in-line radioactivity detector (or fraction collector).

  • Anion-exchange or reverse-phase ion-pairing HPLC column suitable for nucleotide separation.[4][6]

  • Mobile phase buffers (e.g., potassium phosphate buffer with a methanol or acetonitrile gradient).[6]

Methodology:

  • Sample Preparation: Prepare cell extracts containing radiolabeled nucleotides as described in Protocol 2 (steps 1-2). The supernatant can be dried under a vacuum to remove the acetonitrile and then reconstituted in the HPLC mobile phase starting buffer.[9]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Run the HPLC method with a gradient designed to separate AMP, ADP, and ATP.

    • Monitor the elution of nucleotides using the UV detector (at 254 or 260 nm) by comparing retention times to known standards.

  • Radioactivity Detection:

    • In-line Detector: If using an in-line radioactivity detector, the software will generate a radiochromatogram simultaneously with the UV chromatogram.

    • Fraction Collection: If using a fraction collector, collect fractions at regular intervals (e.g., every 30 seconds) throughout the run.

  • Quantification:

    • In-line Detector: Integrate the peaks in the radiochromatogram corresponding to AMP, ADP, and ATP to determine the amount of radioactivity in each.

    • Fraction Collection: Add scintillation cocktail to each collected fraction and measure the radioactivity using a liquid scintillation counter. Plot the radioactivity of each fraction against time to generate a radiochromatogram and quantify the peaks.

  • Data Analysis: Correlate the radioactive peaks with the UV peaks of the standards to identify [¹⁴C]-AMP, [¹⁴C]-ADP, and [¹⁴C]-ATP. Calculate the amount (in pmol or nmol) of each radiolabeled nucleotide based on the specific activity of the [¹⁴C]-AMP used.

References

Application Notes and Protocols for Kinase Activity Assays Using AMP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them premier targets for drug discovery. Kinase activity assays are therefore essential tools for screening potential inhibitors and elucidating biological pathways. Historically, these assays relied on the use of radioactive ATP isotopes (e.g., [γ-³²P]ATP). While sensitive, radiometric assays pose safety risks and generate hazardous waste. Consequently, the field has shifted towards safer, non-radioactive methods that offer high-throughput capabilities. These modern assays often rely on the detection of ADP, the universal by-product of the kinase reaction, or on specifically modified substrates and antibodies. This document provides detailed application notes and protocols for three common non-radioactive kinase assay formats: a bioluminescent ADP detection assay, a fluorescence polarization assay, and a bead-based proximity assay.

Application Note 1: Bioluminescent ADP Detection Kinase Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a versatile and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal platform suitable for virtually any ADP-generating enzyme, including protein kinases, lipid kinases, and ATPases. The assay's high sensitivity and dynamic range make it ideal for screening low-activity kinases and for high-throughput screening (HTS) campaigns, where Z'-factor values greater than 0.7 are routinely achieved.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding an "ADP-Glo™ Reagent". This step is crucial for reducing background signal. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then consumed by a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Detection Kinase_Reaction Kinase Reaction (Enzyme + Substrate + ATP) Products Products (Phospho-Substrate + ADP + excess ATP) Kinase_Reaction->Products Incubate Add_Reagent1 Add ADP-Glo™ Reagent (Terminates kinase reaction) Products->Add_Reagent1 ATP_Depletion Remaining ATP is depleted Add_Reagent1->ATP_Depletion Incubate (e.g., 40 min) Add_Reagent2 Add Kinase Detection Reagent ATP_Depletion->Add_Reagent2 ADP_to_ATP ADP is converted to ATP Add_Reagent2->ADP_to_ATP Luciferase_Reaction Luciferase/Luciferin Reaction ADP_to_ATP->Luciferase_Reaction Signal_Detection Measure Luminescence Luciferase_Reaction->Signal_Detection Light Signal ∝ Kinase Activity

Caption: Workflow of the two-step ADP-Glo™ bioluminescent kinase assay.
Quantitative Performance Data

ParameterTypical ValueReference
Assay FormatHomogeneous, Luminescent
Detection Range0.01 µM to 1 mM ADP
Z'-Factor> 0.7
ATP ToleranceUp to 1 mM
SensitivityComparable to radioactive assays
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for each specific kinase-substrate system.

1. Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Ultra-Pure)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl₂, 1 mM Na₃VO₄, 5 mM NaF)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Multi-well plates (e.g., 96- or 384-well, white, opaque)

  • Luminometer

2. Procedure:

  • Step A: Kinase Reaction Setup

    • Prepare a master mix of the kinase and its substrate in the appropriate kinase reaction buffer.

    • If screening inhibitors, add the compounds to the designated wells. Typically, a small volume (e.g., 2.5 µL) of the compound solution is added first.

    • Add the kinase/substrate master mix to each well (e.g., 5 µL).

    • Initiate the kinase reaction by adding ATP (e.g., 2.5 µL) to each well. The final reaction volume is typically low (e.g., 5 µL to 25 µL).

    • Incubate the plate at room temperature (or 30°C) for the desired time (e.g., 30-60 minutes).

  • Step B: ATP Depletion

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 25 µL) to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Step C: ADP Detection

    • Equilibrate the Kinase Detection Reagent to room temperature.

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 50 µL) to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.

Application Note 2: Fluorescence Polarization (FP) Kinase Assays

Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in solution. For kinase assays, a competitive FP format is often employed. This method is robust, cost-effective, and well-suited for HTS applications.

Principle of the Assay: The assay relies on a specific antibody that binds to a phosphorylated peptide (the product of the kinase reaction). A fluorescently labeled phosphopeptide, known as a tracer, is pre-bound to this antibody, resulting in a large, slow-rotating complex with a high FP value. When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide product competes with the tracer for binding to the antibody. This displacement releases the small, rapidly rotating fluorescent tracer into the solution, causing a decrease in the measured FP value. The magnitude of this decrease is proportional to the kinase activity.

FP_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection FP Detection Kinase_Reaction Kinase + Substrate + ATP Product_Formation Phosphorylated Substrate (Product) Kinase_Reaction->Product_Formation Incubate Competition Competition for Antibody Binding Product_Formation->Competition Initial_State High FP State: Antibody + Fluorescent Tracer Initial_State->Competition Final_State Low FP State: Free Fluorescent Tracer Competition->Final_State FP_Reader Measure FP Signal Final_State->FP_Reader Signal Decrease ∝ Kinase Activity

Caption: Principle of a competitive Fluorescence Polarization (FP) kinase assay.
Quantitative Performance Data

ParameterTypical ValueReference
Assay FormatHomogeneous, Fluorescence Polarization
KD of Tracer2.6 ± 0.3 µM (Example)
DMSO ToleranceUp to 5%
Z'-Factor0.5 - 0.7
ReadoutNon-destructive, can be read multiple times
Detailed Experimental Protocol: Competitive FP Kinase Assay

1. Materials:

  • Kinase and its specific unlabeled peptide substrate

  • ATP

  • Kinase reaction buffer

  • Phospho-specific antibody

  • Fluorescently labeled phosphopeptide tracer

  • Assay buffer (for FP detection)

  • Multi-well plates (e.g., 384-well, black, low-volume)

  • Fluorescence polarization plate reader

2. Procedure:

  • Step A: Kinase Reaction

    • Add test compounds to wells if applicable.

    • Add a solution containing the kinase and its unlabeled peptide substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Step B: Detection

    • Prepare a detection mix containing the phospho-specific antibody and the fluorescent tracer in FP assay buffer. The concentrations of antibody and tracer must be optimized to ensure about 50-80% of the tracer is bound, providing a sufficient assay window.

    • Add the detection mix to the wells containing the completed kinase reaction.

    • Incubate for a short period (e.g., 10-15 minutes) to allow the binding competition to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters. The G-factor should be calibrated to ensure accurate readings.

Application Note 3: AlphaScreen® Kinase Assays

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and resistant to interference from colored compounds. It is used to detect biomolecular interactions, making it an excellent platform for kinase assays.

Principle of the Assay: The assay measures the phosphorylation of a biotinylated substrate peptide. Two types of beads are used: a Donor bead and an Acceptor bead. The Donor bead is coated with streptavidin, which binds to the biotinylated substrate. The Acceptor bead is coated with Protein A, which binds to a phospho-specific antibody. When the kinase phosphorylates the substrate, the phospho-specific antibody binds to it, bringing the Donor and Acceptor beads into close proximity (within 200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in the emission of light at 520-620 nm. This signal is directly proportional to the amount of phosphorylated substrate.

AlphaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection AlphaScreen Detection Kinase_Reaction Kinase + Biotinylated Substrate + ATP Product_Formation Phosphorylated Biotinylated Substrate Kinase_Reaction->Product_Formation Incubate Add_Beads Add: - Streptavidin Donor Beads - Protein A Acceptor Beads - Phospho-specific Antibody Product_Formation->Add_Beads Bead_Proximity Bead Proximity (if substrate is phosphorylated) Add_Beads->Bead_Proximity Signal_Generation Signal Generation (Excitation at 680 nm) Bead_Proximity->Signal_Generation Signal_Detection Measure Emission (520-620 nm) Signal_Generation->Signal_Detection Signal ∝ Kinase Activity

Caption: Principle of the bead-based AlphaScreen® kinase assay.
Quantitative Performance Data

ParameterTypical ValueReference
Assay FormatHomogeneous, Bead-based Proximity
SensitivityHigh, exceptional signal-to-noise ratio
ThroughputAmenable to 384- and 1536-well formats
RobustnessResistant to compound interference
Detailed Experimental Protocol: AlphaScreen® Kinase Assay

1. Materials:

  • Kinase and its specific biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Phospho-specific antibody

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Assay buffer

  • Multi-well plates (e.g., 384-well ProxiPlate)

  • AlphaScreen-capable plate reader

2. Procedure:

  • Step A: Kinase Reaction

    • Perform the kinase reaction in a low volume (e.g., 10-20 µL) by combining the kinase, biotinylated substrate, and any test compounds.

    • Initiate the reaction with ATP.

    • Incubate for the optimized duration and temperature.

    • Stop the reaction by adding a quench buffer containing EDTA, which chelates the essential Mg²⁺ cofactor.

  • Step B: Detection

    • Prepare a detection mix containing the phospho-specific antibody and the Protein A Acceptor beads. Incubate this mix briefly to allow the antibody to bind to the beads.

    • Add the antibody/Acceptor bead mix to the stopped kinase reaction wells.

    • Prepare a suspension of Streptavidin Donor beads.

    • Add the Donor bead suspension to the wells. Note: This step should be performed under subdued lighting, as the beads are light-sensitive.

    • Incubate the plate in the dark at room temperature for at least 60 minutes to allow all components to bind.

    • Read the plate on an AlphaScreen-capable reader.

Example Signaling Pathway: AMP-Activated Protein Kinase (AMPK)

AMPK is a master regulator of cellular energy homeostasis, activated during states of energetic stress, which are signaled by rising AMP and ADP levels relative to ATP. Once active, AMPK phosphorylates numerous downstream targets to switch on ATP-producing catabolic pathways (like glycolysis and fatty acid oxidation) and switch off ATP-consuming anabolic pathways (like protein and fatty acid synthesis). Assays measuring AMPK activity are crucial for developing drugs targeting metabolic diseases.

AMPK_Pathway Stress Metabolic Stress (e.g., exercise, hypoxia) AMP_Ratio Increased AMP/ATP & ADP/ATP Ratios Stress->AMP_Ratio AMPK AMPK (Inactive) AMP_Ratio->AMPK Allosteric Activation LKB1 LKB1 AMPK_Active AMPK (Active) LKB1->AMPK_Active Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK_Active Phosphorylation (Thr172) AMPK->AMPK_Active Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_Active->Catabolism Activates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK_Active->Anabolism Inhibits ATP_Prod ATP Production Catabolism->ATP_Prod ATP_Cons ATP Consumption Anabolism->ATP_Cons

Caption: Simplified signaling pathway for the activation of AMPK.

Application Notes and Protocols for Adenosine Monophosphate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a substrate, product, or allosteric regulator of numerous enzymes, the study of its role in enzyme kinetics is crucial for understanding fundamental biological processes and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for studying enzymes that utilize AMP, focusing on kinetic analysis and relevant signaling pathways.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters for several enzymes that interact with this compound. This data is essential for designing and interpreting enzyme kinetic experiments.

EnzymeEC NumberSource OrganismSubstrate(s)Km (µM)VmaxNotes
AMP Deaminase 1 3.5.4.6Homo sapiens (muscle)AMP~1500 (low affinity)[1]Not specified in sourceExhibits a high-affinity form (Km ≈ 30 µM) under specific conditions, such as in extracts from beta-GPA-treated muscle.[1]
AMP Nucleosidase 3.2.2.4Azotobacter vinelandiiAMP104300-fold > reverse rxnThe forward reaction (AMP hydrolysis) is significantly faster than the reverse reaction.[2]
Adenylate Kinase 1 2.7.4.3Homo sapiens (cytosolic)AMP, ATPHigh (weak binding)Not specified in sourceADK1 has a Km for AMP that is about a thousand times higher than that of ADK7 and ADK8, indicating weaker binding.
DNA Ligase (LigB) 6.5.1.2Escherichia coliNAD+, nicked DNANot specified in sourceApparent rate constant for sealing of nicked DNA-adenylate is 0.008 s⁻¹.[3]The reaction proceeds through a ligase-adenylate intermediate.[3]
cAMP Phosphodiesterase 3.1.4.17Dictyostelium discoideumcAMP~10Not specified in sourceThis enzyme hydrolyzes cAMP to AMP. The free enzyme has a Km of approximately 10 µM.

Signaling Pathways Involving AMP

This compound is a key player in several critical signaling pathways. Understanding these pathways is essential for contextualizing the role of AMP-utilizing enzymes in cellular function.

cAMP Signaling Pathway

Cyclic AMP (cAMP) is a ubiquitous second messenger that is synthesized from ATP by adenylyl cyclase. Its signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. This pathway regulates a vast array of cellular processes.

cAMP_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR G_Protein G-Protein GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP synthesizes ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets AMP AMP PDE->AMP hydrolyzes

cAMP Signaling Pathway
AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that is activated by rising AMP levels (indicating low energy status). Once activated, AMPK phosphorylates various downstream targets to restore cellular energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

AMPK_Signaling Cellular_Stress Cellular Stress (e.g., low glucose, hypoxia) ATP_depletion Increased AMP/ATP ratio Cellular_Stress->ATP_depletion AMPK AMPK ATP_depletion->AMPK activates Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways stimulates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolic_Pathways inhibits ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

AMPK Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments involving AMP as a substrate are provided below. These protocols serve as a starting point and may require optimization based on the specific enzyme and experimental conditions.

Continuous Spectrophotometric Assay for AMP Deaminase Activity

This assay continuously monitors the production of inosine monophosphate (IMP) from AMP by coupling it to the reduction of NAD⁺ by IMP dehydrogenase.[4]

Principle:

  • AMP + H₂O → IMP + NH₃ (catalyzed by AMP deaminase)

  • IMP + NAD⁺ + H₂O → Xanthosine monophosphate (XMP) + NADH + H⁺ (catalyzed by IMP dehydrogenase)

The increase in NADH is monitored by measuring the absorbance at 340 nm.

Workflow Diagram:

AMP_Deaminase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - NAD+ - IMP Dehydrogenase Mix_Reagents Combine Reaction Mixture and AMP Deaminase in a cuvette Reagent_Mix->Mix_Reagents Enzyme_Prep Prepare AMP Deaminase Sample (e.g., purified enzyme, cell lysate) Enzyme_Prep->Mix_Reagents Substrate_Prep Prepare AMP Substrate Solution Initiate_Reaction Initiate reaction by adding AMP Substrate_Prep->Initiate_Reaction Incubate Pre-incubate at desired temperature Mix_Reagents->Incubate Incubate->Initiate_Reaction Monitor_Absorbance Monitor absorbance at 340 nm over time in a spectrophotometer Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate the initial rate of NADH production (ΔAbs/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Calculate AMP Deaminase activity using the molar extinction coefficient of NADH Calculate_Rate->Determine_Activity

AMP Deaminase Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT.

    • NAD⁺ Stock Solution: 50 mM NAD⁺ in assay buffer.

    • IMP Dehydrogenase (IMPDH): A commercially available, highly active preparation. Reconstitute according to the manufacturer's instructions.

    • AMP Stock Solution: 100 mM AMP in assay buffer. Prepare a series of dilutions for kinetic analysis.

    • Enzyme Sample: Purified AMP deaminase or cell lysate containing the enzyme.

  • Assay Procedure:

    • In a 96-well plate or a spectrophotometer cuvette, prepare the reaction mixture (final volume of 200 µL):

      • Assay Buffer

      • 1 mM NAD⁺

      • Sufficient IMP Dehydrogenase (to ensure it is not rate-limiting)

      • AMP Deaminase sample

    • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the AMP substrate at various concentrations.

    • Immediately begin monitoring the increase in absorbance at 340 nm in a plate reader or spectrophotometer at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • Convert the rate of change in absorbance (ΔA₃₄₀/min) to the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding AMP concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Coupled Enzyme Assay for Adenylate Kinase Activity

This assay measures the activity of adenylate kinase by coupling the production of ATP to the oxidation of NADH in the presence of hexokinase and glucose-6-phosphate dehydrogenase.[5]

Principle:

  • 2 ADP ⇌ ATP + AMP (catalyzed by Adenylate Kinase in the reverse direction)

  • ATP + Glucose → ADP + Glucose-6-Phosphate (catalyzed by Hexokinase)

  • Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺ (catalyzed by Glucose-6-Phosphate Dehydrogenase)

The production of NADPH is monitored by the increase in absorbance at 340 nm.

Workflow Diagram:

Adenylate_Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - Glucose - NADP+ - MgCl2 - Hexokinase - G6P Dehydrogenase Mix_Reagents Combine Reaction Mixture and Adenylate Kinase in a cuvette Reagent_Mix->Mix_Reagents Enzyme_Prep Prepare Adenylate Kinase Sample Enzyme_Prep->Mix_Reagents Substrate_Prep Prepare ADP Substrate Solution Initiate_Reaction Initiate reaction by adding ADP Substrate_Prep->Initiate_Reaction Incubate Pre-incubate at desired temperature Mix_Reagents->Incubate Incubate->Initiate_Reaction Monitor_Absorbance Monitor absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate the initial rate of NADPH production (ΔAbs/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Calculate Adenylate Kinase activity Calculate_Rate->Determine_Activity

Adenylate Kinase Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

    • Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 10 mM Glucose, 1 mM NADP⁺.

    • Coupling Enzymes: Add Hexokinase (e.g., 1-2 units/mL) and Glucose-6-Phosphate Dehydrogenase (e.g., 1-2 units/mL) to the substrate/cofactor mix.

    • ADP Stock Solution: 100 mM ADP in assay buffer. Prepare serial dilutions for kinetic studies.

    • Enzyme Sample: Purified Adenylate Kinase or cell/tissue lysate.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the reaction mixture containing the substrate/cofactor mix and coupling enzymes.

    • Add the Adenylate Kinase sample to the reaction mixture.

    • Pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding ADP at various final concentrations.

    • Immediately monitor the increase in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial velocity from the linear phase of the absorbance versus time plot.

    • Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of ATP production.

    • Plot initial velocities against ADP concentrations and fit to the Michaelis-Menten equation to determine the kinetic parameters for the reverse reaction. To study the forward reaction (ATP + AMP → 2 ADP), a different coupled assay system would be required, for instance, one that measures ADP production.

General Protocol for DNA Ligase Activity Assay

This protocol outlines a general method for measuring the activity of DNA ligases that produce AMP as a byproduct. The detection of AMP can be achieved using a commercial kit such as the AMP-Glo™ Assay.[6]

Principle:

  • Nick sealing in DNA + ATP → Ligated DNA + AMP + PPi (catalyzed by ATP-dependent DNA Ligase)

  • AMP is detected through a series of enzymatic reactions that ultimately produce light.

Workflow Diagram:

DNA_Ligase_Assay_Workflow cluster_prep Reaction Setup cluster_assay Ligation and Detection cluster_analysis Data Analysis Reaction_Mix Prepare Ligase Reaction Mixture: - Ligase Buffer - Nicked DNA substrate - ATP Incubate_Ligation Add DNA Ligase to reaction mix and incubate Reaction_Mix->Incubate_Ligation Enzyme_Prep Prepare DNA Ligase Enzyme_Prep->Incubate_Ligation Stop_Reaction Stop the ligation reaction Incubate_Ligation->Stop_Reaction Add_Detection_Reagent Add AMP detection reagent (e.g., AMP-Glo™ Reagent) Stop_Reaction->Add_Detection_Reagent Measure_Signal Incubate and measure luminescence Add_Detection_Reagent->Measure_Signal Quantify_AMP Quantify AMP produced in the ligase reaction Measure_Signal->Quantify_AMP Generate_Standard_Curve Generate AMP standard curve Generate_Standard_Curve->Quantify_AMP Determine_Activity Calculate DNA Ligase activity Quantify_AMP->Determine_Activity

DNA Ligase Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Ligation Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and ATP. The exact composition will depend on the specific DNA ligase being used.

    • Nicked DNA Substrate: A synthetic DNA substrate with a single-strand break.

    • DNA Ligase: Purified enzyme.

    • AMP Detection Kit: e.g., AMP-Glo™ Assay from Promega.

  • Assay Procedure:

    • Set up the ligation reaction in a 96-well or 384-well plate. Each reaction should contain ligation buffer, nicked DNA substrate, and ATP.

    • Initiate the reaction by adding the DNA ligase.

    • Incubate the reaction at the optimal temperature for the ligase for a defined period.

    • Stop the reaction according to the AMP detection kit's protocol (this may involve adding a specific reagent).

    • Follow the manufacturer's instructions for the AMP detection kit, which typically involves adding a reagent that converts AMP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of AMP.

    • Use the standard curve to determine the concentration of AMP produced in the ligation reactions.

    • Calculate the specific activity of the DNA ligase (e.g., in moles of AMP produced per minute per milligram of enzyme).

Conclusion

The study of enzymes that utilize this compound is fundamental to understanding cellular energy homeostasis and signaling. The protocols and data presented here provide a robust framework for researchers to investigate the kinetics of these important enzymes. Careful experimental design and data analysis, as outlined in this document, are essential for obtaining accurate and reproducible results, which can ultimately contribute to the discovery of new therapeutic agents targeting these critical cellular pathways.

References

Application Notes and Protocols for In Vitro Reconstitution of AMP-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with an overview and detailed protocols for the in vitro reconstitution of key signaling pathways dependent on adenosine monophosphate (AMP). The focus is on three major pathways: the AMP-activated protein kinase (AMPK) pathway, the cyclic AMP (cAMP) signaling pathway, and protein adenylylation (AMPylation). In vitro reconstitution of these pathways is crucial for dissecting molecular mechanisms, identifying novel therapeutic targets, and screening for modulatory compounds.

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Application Note:

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[1] It functions as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[2][3] Activation occurs when the cellular AMP/ATP ratio rises, leading to AMP binding to the γ subunit.[2] This binding causes a conformational change that promotes phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, primarily LKB1 and Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[1][2][3]

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. It stimulates catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibits anabolic, ATP-consuming processes (e.g., synthesis of proteins, lipids, and glucose).[1][4] Given its central role in metabolism, AMPK is a significant therapeutic target for diseases like type 2 diabetes, obesity, and cancer.[2] In vitro reconstitution of the AMPK pathway allows for the detailed study of its activation mechanism, substrate specificity, and the identification of novel activators and inhibitors.[5]

AMPK Signaling Pathway Diagram:

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core Complex cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK Complex (α, β, γ) High AMP/ATP Ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylates Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates Thr172 Catabolism ↑ ATP-Producing Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ ATP-Consuming Anabolism (e.g., Protein & Lipid Synthesis) AMPK->Anabolism mTORC1 TSC2 → mTORC1 AMPK->mTORC1 Inhibits Growth ACC ACC AMPK->ACC Inhibits Fatty Acid Synthesis

Caption: The AMPK signaling cascade, activated by high AMP/ATP ratios and upstream kinases.

Experimental Protocols:

Protocol 1: In Vitro AMPK Kinase Assay (ELISA-Based)

This protocol is adapted from a method for measuring the activity of recombinant AMPK by detecting the phosphorylation of a substrate peptide coated on an ELISA plate.[6]

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isozymes)

  • Acetyl-CoA Carboxylase 2 (ACC2) peptide substrate

  • High-binding 96-well EIA plate

  • Primary antibody against phosphorylated ACC (pACC)

  • HRP-conjugated secondary antibody

  • TMB or other suitable chromogenic substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay Buffer: 10 mM DTT, 100 mM magnesium acetate, 50 µM ATP, 100 µM AMP, 10 mM HEPES.[6]

  • Wash Buffer: PBS with 0.05% Tween 20

Methodology:

  • Plate Coating: Coat the wells of a 96-well EIA plate with the ACC2 substrate peptide (e.g., 100 ng per well) diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C or for 2-4 hours at 25°C.[6]

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound peptide.

  • Kinase Reaction:

    • Prepare the reaction mixture in the Assay Buffer.

    • Add the reaction mixture to the wells.

    • Initiate the reaction by adding recombinant AMPK enzyme (e.g., 50 ng per well).[6] Include negative controls without enzyme or ATP.

    • Incubate the plate at 30°C for 1-2 hours.[6]

  • Stopping Reaction: Stop the reaction by washing the plate three times with Wash Buffer.[6]

  • Antibody Incubation:

    • Add the primary pACC antibody diluted in a blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add the TMB substrate and incubate in the dark until sufficient color develops (10-30 minutes).

    • Add the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: In Vitro AMPK Kinase Assay (Radiometric)

This protocol uses radiolabeled ATP to measure the incorporation of ³²P into a synthetic substrate peptide (SAMS peptide).[7]

Materials:

  • Recombinant AMPK

  • SAMS peptide substrate

  • [γ-³²P] ATP

  • Non-radioactive ("cold") ATP

  • Reaction Solution: 0.1 M diethanolamine, 1 mM MgCl₂, 1 mM AMP, 0.1 mM SAMS peptide.[7]

  • P81 phosphocellulose paper

  • Phosphoric acid (e.g., 75 mM)

  • Scintillation counter and vials

Methodology:

  • Reaction Setup:

    • Prepare the reaction solution. For each reaction, use approximately 200 µg of cell lysate protein containing AMPK or a specified amount of purified recombinant AMPK.[7]

    • The final reaction mixture should contain the reaction solution, [γ-³²P] ATP (e.g., 0.1 µCi), and cold ATP (to achieve the desired final concentration).[7]

  • Kinase Reaction:

    • Initiate the reaction by adding the AMPK enzyme preparation to the reaction mixture.

    • Include a negative control where the SAMS peptide is replaced by buffer.[7]

    • Incubate at 37°C for 5-10 minutes.

  • Stopping Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture onto a square of P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers extensively in phosphoric acid (e.g., 3-4 washes for 10 minutes each) to remove unincorporated [γ-³²P] ATP.

    • Perform a final wash with acetone to dry the papers.

  • Detection:

    • Place the dried P81 papers into scintillation vials with a suitable scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Quantitative Data for In Vitro AMPK Assays:

ParameterValue/ConcentrationSource ProtocolCitation
Recombinant AMPK50 ng / wellELISA-Based[6]
Substrate (ACC Peptide)100 ng / wellELISA-Based[6]
Substrate (SAMS Peptide)0.1 mMRadiometric[7]
ATP50 µMELISA-Based[6]
[γ-³²P] ATP0.1 µCi / reactionRadiometric[7]
AMP (Activator)100 µM - 1 mMGeneral[7]
DTT10 mM - 50 µMGeneral[6]
MgCl₂ / Mg-Acetate20 mM - 100 mMGeneral[7]
Incubation Temperature30°C - 37°CGeneral[6][7]
Incubation Time10 min - 2 hoursGeneral[6][7]

The Cyclic AMP (cAMP) Signaling Pathway

Application Note:

Cyclic AMP (cAMP) is a ubiquitous second messenger that translates extracellular signals into intracellular responses.[8] Its synthesis from ATP is catalyzed by the enzyme adenylyl cyclase (AC), which is often activated by G-protein-coupled receptors (GPCRs).[9] The cAMP signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[8][10] The primary intracellular effector of cAMP is Protein Kinase A (PKA).[11] In its inactive state, PKA is a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, releasing the active catalytic subunits, which then phosphorylate numerous substrate proteins on serine or threonine residues, thereby regulating diverse cellular functions like metabolism, gene transcription, and cell growth.[8][9] Reconstituting this pathway in vitro is essential for studying GPCR-AC coupling, identifying modulators of AC and PDE enzymes, and characterizing PKA-substrate interactions.

cAMP Signaling Pathway Diagram:

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive Binds PDE PDE cAMP->PDE PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases pSubstrate Phosphorylated Substrate PKA_active->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->pSubstrate AMP AMP PDE->AMP Hydrolyzes Ext_Signal Extracellular Signal Ext_Signal->GPCR AMPylation_Workflow cluster_components Reaction Components cluster_process Experimental Process cluster_analysis Analysis Enzyme Recombinant AMPylase (Fic Enzyme) Incubate Incubate (e.g., 60 min at 30°C) Enzyme->Incubate Target Target Protein (e.g., Rho GTPase, HSP70) Target->Incubate ATP ATP Source (e.g., [α-³²P]ATP or Biotin-ATP) ATP->Incubate Quench Quench Reaction (Add SDS-PAGE Buffer) Incubate->Quench Analysis Detect AMPylated Target (e.g., Autoradiography, Western Blot) Quench->Analysis

References

Troubleshooting & Optimization

Stability of adenosine monophosphate solutions at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of adenosine monophosphate (AMP) solutions at various temperatures. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of AMP solutions?

For long-term storage, it is recommended to store AMP solutions in a freezer. While specific long-term stability data for AMP at freezing temperatures is not extensively documented in the provided search results, neutral ATP solutions, a related and less stable compound, are stable for at least one year when stored frozen.[1] By extension, AMP solutions are expected to exhibit excellent stability at -20°C or -80°C.

Q2: How long can I store AMP solutions in the refrigerator?

Refrigerated AMP solutions (at 4°C) have been shown to be stable for at least 25 weeks without significant degradation.[2][3] This makes refrigeration a suitable method for short to medium-term storage.

Q3: Is it acceptable to leave AMP solutions at room temperature?

No, prolonged exposure of AMP solutions to room temperature (20-25°C) results in substantial degradation.[2][3] The rate of degradation is dependent on the concentration of the solution.

Q4: How quickly does AMP degrade at room temperature?

The degradation of AMP at room temperature is concentration-dependent:

  • Low concentration (0.03 mg/mL): A significant loss of initial concentration (over 10%) can be observed after 9 days, with over 75% degradation by day 14.[2][3]

  • High concentration (400 mg/mL): The solution remains relatively stable for the first 10 days, but decomposition occurs after that period.[2][3]

Q5: What are the primary degradation products of AMP?

The primary degradation pathway for AMP is hydrolysis, which can lead to the formation of adenosine and inorganic phosphate. Under certain conditions, other products such as 2',3'-cAMP might be formed.[4]

Q6: Does the pH of the solution affect the stability of AMP?

Yes, the pH of the solution can influence the stability and self-association of AMP molecules.[5] While neutral solutions are generally stable, extreme pH levels can accelerate the hydrolysis of related compounds like ATP to ADP and phosphate.[6] For optimal stability, it is recommended to maintain the pH of the AMP solution within a neutral range (pH 6.8-7.4).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using an AMP solution. Degradation of the AMP solution due to improper storage.Verify the storage conditions and duration of the AMP solution. If stored at room temperature for an extended period, prepare a fresh solution. For critical experiments, always use a freshly prepared or properly stored (refrigerated or frozen) solution.
Precipitate observed in a frozen AMP solution after thawing. Freeze-thaw cycles or high concentration leading to precipitation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation or contamination. Consider preparing a fresh solution. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.
Unexpectedly low concentration of AMP detected during analysis. Degradation due to prolonged storage at inappropriate temperatures or incorrect pH.Review the storage history and pH of the solution. Prepare a fresh stock solution and ensure it is stored at 4°C for short-term use or frozen for long-term storage. Buffer the solution to a neutral pH if necessary.

Data on AMP Solution Stability

The following table summarizes the stability of AMP solutions at different temperatures based on available data.

TemperatureConcentrationDurationStability
Room Temperature (20-25°C)0.03 mg/mL9 days>10% degradation[2][3]
14 days>75% degradation[2][3]
400 mg/mL10 daysStable[2][3]
>10 daysDecomposition occurs[2][3]
Refrigerated (4°C)0.03 mg/mL & 400 mg/mL25 weeksNo significant degradation[2][3]

Experimental Protocols

Protocol: Stability Testing of AMP Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of AMP solutions over time at different temperatures.

1. Materials and Reagents:

  • Adenosine 5'-monophosphate (AMP) sodium salt

  • Deionized water

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile)

  • Volumetric flasks and pipettes

  • Temperature-controlled storage units (refrigerator, freezer, incubator)

2. Preparation of AMP Stock Solutions:

  • Prepare AMP solutions at the desired concentrations (e.g., 0.03 mg/mL and 400 mg/mL) by dissolving the AMP sodium salt in deionized water.[2][3]

  • Filter the solutions through a 0.22 µm filter to remove any particulate matter.

3. Experimental Setup:

  • Aliquot the prepared AMP solutions into multiple vials.

  • Store the vials at different temperature conditions:

    • Frozen (-20°C or -80°C)

    • Refrigerated (4°C)

    • Room Temperature (20-25°C)

    • Elevated Temperature (e.g., 40°C)

4. Sample Analysis:

  • At specified time points (e.g., day 0, day 1, day 7, etc.), retrieve one vial from each storage condition.

  • Allow the frozen samples to thaw completely at room temperature.

  • Inject the samples into the HPLC system. A study by Martıńez-Garcıá et al. (2002) injected samples in quadruplicate.[2][3]

  • Quantify the AMP concentration based on the peak area from the UV chromatogram, using a standard curve for calibration.

5. Data Analysis:

  • Calculate the percentage of the initial AMP concentration remaining at each time point for each storage condition.

  • Plot the percentage of remaining AMP versus time to determine the degradation rate at each temperature.

Visualizations

AMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext Ectonucleotidases AMP_ext AMP ADP_ext->AMP_ext Ectonucleotidases Adenosine Adenosine AMP_ext->Adenosine Ecto-5'-nucleotidase Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Cellular_Response Cellular Response Adenosine_Receptor->Cellular_Response Signal Transduction ATP_int ATP ADP_int ADP ATP_int->ADP_int Energy Consumption AMP_int AMP ADP_int->AMP_int Adenylate Kinase AMPK AMPK AMP_int->AMPK Activates AMPK->Cellular_Response Regulates

Caption: AMP's role in extracellular and intracellular signaling pathways.

experimental_workflow cluster_storage Store at Different Temperatures prep Prepare AMP Solutions (e.g., 0.03 & 400 mg/mL) aliquot Aliquot into Vials prep->aliquot frozen Frozen (-20°C / -80°C) aliquot->frozen refrigerated Refrigerated (4°C) aliquot->refrigerated room_temp Room Temp (20-25°C) aliquot->room_temp analysis Analyze by HPLC at Specific Time Points frozen->analysis refrigerated->analysis room_temp->analysis data Calculate Remaining AMP & Determine Degradation Rate analysis->data

Caption: Workflow for assessing the stability of AMP solutions.

References

Minimizing ATP and ADP interference in AMP quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMP quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ATP and ADP interference in AMP quantification experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Suggested Solution
Poor peak resolution between AMP, ADP, and ATP. Improper mobile phase composition or pH.Optimize the mobile phase. Ion-pair reversed-phase HPLC is often effective. Ensure the pH is stable, as small changes can affect retention times.[1]
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.
Inconsistent flow rate.Check the pump for leaks or air bubbles. Ensure the solvent is properly degassed.
Baseline drift or noise. Contaminated mobile phase or detector flow cell.Filter the mobile phase and flush the system. Clean the detector flow cell according to the manufacturer's instructions.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Variable retention times. Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate composition.
System leaks.Check all fittings and connections for leaks.
Low signal intensity. Low sample concentration.Concentrate the sample or increase the injection volume.
Detector issue.Ensure the detector lamp is functioning correctly and the wavelength is set appropriately (typically 254 nm for adenine nucleotides).[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Possible Cause Suggested Solution
Ion suppression or enhancement. Matrix effects from co-eluting compounds.Optimize sample preparation to remove interfering substances. Use an internal standard that co-elutes with the analyte to normalize the signal.
High salt concentration in the mobile phase.Use volatile mobile phase additives like ammonium acetate or formate instead of non-volatile salts.
Poor peak shape (tailing or fronting). Interaction of phosphate groups with metal surfaces in the LC system.Use an LC system with bio-inert surfaces or add a chelating agent like citric acid to the mobile phase.[3]
Column overload.Dilute the sample or use a column with a higher loading capacity.
Low sensitivity. Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Analyte degradation.Ensure samples are properly stored and processed to prevent degradation.
Inconsistent results. Inaccurate sample extraction.Validate the extraction procedure to ensure high and reproducible recovery.
Instability of the LC-MS system.Perform regular system maintenance and calibration.
Enzymatic Assays (e.g., AMP-Glo™)
Issue Possible Cause Suggested Solution
High background signal. Incomplete removal of ATP from the initial reaction.Ensure the ATP depletion step is complete by following the recommended incubation times.
Contamination of reagents with ATP or AMP.Use fresh, high-quality reagents and dedicated labware.
Low signal or no signal. Inactive enzyme in the assay kit.Check the expiration date of the kit and store reagents as recommended.
Presence of inhibitors in the sample.Some compounds can interfere with the luciferase reaction. Perform a spike-and-recovery experiment to check for inhibition.
High well-to-well variability. Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing in each well.
Temperature gradients across the plate.Allow the plate to equilibrate to room temperature before reading.

Frequently Asked Questions (FAQs)

Q1: Which method is most suitable for quantifying low levels of AMP in the presence of high ATP and ADP concentrations?

A1: LC-MS/MS is generally the most sensitive and selective method for this application. Its ability to distinguish compounds based on their mass-to-charge ratio allows for accurate quantification of AMP even when ATP and ADP are present in large excess.[4][5][6] Enzymatic assays like AMP-Glo™ are also designed to be highly sensitive and incorporate steps to remove interfering ATP.[7]

Q2: How can I improve the recovery of nucleotides during sample preparation?

A2: Efficient and rapid quenching of metabolic activity is crucial. This is often achieved by using cold solvents like methanol or perchloric acid.[3] Subsequent extraction steps should be optimized to ensure complete lysis and recovery. For LC-MS analysis, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.

Q3: What are the key validation parameters to consider for an AMP quantification method?

A3: Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[8][9] Robustness should also be assessed by evaluating the method's performance when small, deliberate changes are made to the experimental parameters.

Q4: Can I use HPLC with UV detection for AMP quantification?

A4: Yes, HPLC-UV is a widely used method for quantifying adenine nucleotides.[10] However, it may lack the sensitivity and specificity of LC-MS, especially for complex biological samples with low AMP concentrations. Careful optimization of the chromatographic separation is essential to resolve AMP from ATP, ADP, and other interfering compounds.

Q5: What are common sources of interference in enzymatic AMP assays?

A5: Besides the presence of ATP and ADP, other substances in the sample can interfere with the enzymatic reactions. These can include detergents, organic solvents, and compounds that inhibit the luciferase enzyme. It is important to check the compatibility of your sample matrix with the assay kit.

Quantitative Data Summary

The following tables summarize key performance characteristics of different AMP quantification methods based on available literature. Direct comparative studies are limited, and performance can vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Comparison of Method Performance Characteristics

Parameter HPLC-UV LC-MS/MS Enzymatic Assay (AMP-Glo™)
Selectivity Moderate to HighVery HighHigh
Sensitivity (LOD) ~1-5 µmol/L[11]~50 nmol/L~30 nmol/L[12]
Throughput Low to ModerateModerateHigh
Cost LowHighModerate
Expertise Required ModerateHighLow

Table 2: Reported Linearity and Recovery Data

Method Linear Range Recovery Reference
HPLC-UV 0.2 to 10 µM99%[11]
Enzymatic Assay 0 to 500 µmol/L90.4%[11]
UHPLC-MS/MS 0.0075-75 µg/mL-[13]

Experimental Protocols

HPLC Method for Adenine Nucleotide Separation

This protocol is a general guideline for the separation of AMP, ADP, and ATP using reversed-phase HPLC with UV detection.

1. Sample Preparation:

  • Quench cellular metabolism by adding ice-cold 0.4 M perchloric acid.

  • Centrifuge to pellet proteins and cell debris.

  • Neutralize the supernatant with potassium hydroxide.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 0.1 M KH2PO4, pH 6.0) with a small amount of an ion-pairing agent like tetrabutylammonium hydrogen sulfate. A gradient of acetonitrile may be used to improve separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[2]

  • Temperature: 25 °C.

3. Quantification:

  • Generate a standard curve using known concentrations of AMP, ADP, and ATP standards.

  • Quantify the amount of each nucleotide in the sample by comparing its peak area to the standard curve.

LC-MS/MS Method for High-Sensitivity AMP Quantification

This protocol provides a general workflow for sensitive AMP quantification using LC-MS/MS.

1. Sample Extraction:

  • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to remove cell debris.

  • Dry the supernatant under nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of high-pressure gradients.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase:

    • A: Volatile buffer such as 20 mM ammonium acetate in water, pH 9.8.

    • B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative or positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for AMP, ADP, and ATP (and any internal standards).

3. Data Analysis:

  • Quantify AMP concentration using an internal standard and a calibration curve prepared in a matrix similar to the samples.

Enzymatic Assay (AMP-Glo™) Protocol Overview

This is a summary of the general steps for the Promega AMP-Glo™ Assay. Refer to the manufacturer's technical manual for detailed instructions.[8][14]

1. AMP-Generating Reaction:

  • Perform your enzymatic reaction that produces AMP in a multi-well plate.

2. ATP Depletion and AMP Conversion to ADP:

  • Add AMP-Glo™ Reagent I to terminate the reaction and deplete any remaining ATP. This reagent also contains an enzyme that converts AMP to ADP.

  • Incubate as recommended by the protocol.

3. ADP Conversion to ATP and Luminescence Generation:

  • Add the AMP Detection Solution, which contains an enzyme to convert ADP to ATP and the luciferase/luciferin components.

  • Incubate to allow the luminescent signal to develop and stabilize.

4. Measurement:

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the initial amount of AMP produced.

Visualizations

Experimental_Workflow_AMP_Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Acquisition & Analysis Start Biological Sample Quench Quench Metabolism (e.g., Cold Solvent) Start->Quench Extract Extract Nucleotides Quench->Extract Cleanup Sample Cleanup (e.g., Filtration, SPE) Extract->Cleanup HPLC HPLC-UV Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS Enzymatic Enzymatic Assay Cleanup->Enzymatic Acquisition Data Acquisition HPLC->Acquisition LCMS->Acquisition Enzymatic->Acquisition Analysis Data Analysis (Quantification) Acquisition->Analysis Result AMP Concentration Analysis->Result Signaling_Pathway_Interference ATP ATP (High Abundance) Measurement Quantification Method ATP->Measurement Potential Interference ADP ADP (High Abundance) ADP->Measurement Potential Interference AMP AMP (Low Abundance) AMP->Measurement Target Analyte

References

Technical Support Center: Adenosine Monophosphate (AMP) Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their adenosine monophosphate (AMP) immunoassays.

Troubleshooting Guide

Poor Standard Curve

A reliable standard curve is essential for accurate quantification of AMP. Common issues and their solutions are outlined below.

ProblemPossible Cause(s)Recommended Solution(s)
Low R-squared (R²) value (<0.98) • Pipetting errors during serial dilutions.• Degraded AMP standard.• Incorrect curve fitting model.• Use calibrated pipettes and proper pipetting techniques.[1]• Prepare fresh standard dilutions for each assay and avoid repeated freeze-thaw cycles of the stock solution.[1]• Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit for competitive immunoassays.
Low Optical Density (OD) values • Insufficient incubation time.• Expired or improperly stored reagents (e.g., enzyme conjugate, substrate).• Inadequate washing, leading to removal of bound components.• Increase incubation times for the antibody and/or substrate steps.[2]• Check the expiration dates and storage conditions of all reagents.[3]• Ensure washing steps are not overly vigorous.[4]
High Background • Ineffective blocking.• Contaminated buffers or reagents.• Cross-reactivity of the detection antibody.• Optimize the blocking buffer (e.g., BSA or casein concentration and incubation time).[1]• Use fresh, sterile buffers and reagents.• Run controls to check for non-specific binding of the detection antibody.[5]
Plateau at high AMP concentrations • Antigen excess, leading to the "hook effect" in some assay formats.• Extend the standard curve with higher concentration points or dilute samples expected to have high AMP levels.[1]
High Variability (High %CV)

High coefficient of variation (%CV) between replicates can compromise the reliability of your results.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent OD readings between replicate wells • Pipetting inconsistencies.• Bubbles in wells.• Temperature variations across the plate ("edge effect").• Ensure consistent pipetting volume and technique for all wells.[3]• Visually inspect wells for bubbles and remove them before reading the plate.[3]• Incubate plates in a temperature-controlled environment and avoid stacking plates.
• Inadequate mixing of reagents.• Gently mix reagents thoroughly before adding to wells.
Weak or No Signal

A complete lack of signal can be frustrating. Here are some potential causes and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Signal at or near background levels • Omission of a critical reagent.• Inactive enzyme conjugate or substrate.• Incorrect assay procedure.• Carefully review the protocol and ensure all reagents were added in the correct order.[5]• Test the activity of the enzyme conjugate and substrate independently.• Double-check all incubation times and temperatures.[5]
• Low concentration of the target analyte in the sample.• Concentrate the sample or use a more sensitive assay format if available.

Frequently Asked Questions (FAQs)

Q1: What is the best curve-fitting model for a competitive AMP immunoassay?

A1: For competitive immunoassays, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally recommended. These models provide a sigmoidal curve that accurately represents the inverse relationship between the concentration of AMP and the signal generated.

Q2: How should I prepare my AMP standard stock solution and dilutions?

A2: Reconstitute the lyophilized AMP standard in the buffer recommended by the kit manufacturer, often a component of the kit itself. Prepare serial dilutions fresh for each assay to ensure accuracy. Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation. Aliquoting the stock solution after reconstitution is a good practice.[1]

Q3: Can I use samples other than cell lysates, like plasma or tissue homogenates?

A3: This depends on the specific immunoassay kit. Many kits are validated for use with various sample types, including plasma, serum, urine, and tissue homogenates.[6][7] However, it is crucial to follow the manufacturer's protocol for sample preparation, which may include steps like deproteinization to minimize matrix effects.[7]

Q4: What are "matrix effects" and how can I minimize them?

A4: Matrix effects refer to the interference of components in the sample (other than the analyte of interest) with the assay's performance. To minimize these effects, it is recommended to use the same diluent for both the standards and the samples.[1] If you suspect matrix effects are impacting your results, you may need to perform sample purification or dilution.

Q5: My sample OD values are higher than the lowest standard. What should I do?

A5: In a competitive immunoassay, a higher OD indicates a lower concentration of the analyte. If your sample OD is higher than your lowest standard, the AMP concentration in your sample is below the detection limit of the assay. You may need to concentrate your sample or use a more sensitive assay.

Experimental Protocols

Preparation of AMP Standard Curve

This protocol describes the preparation of a standard curve for a competitive AMP immunoassay. The concentrations provided are for illustrative purposes and should be adapted based on the specific kit instructions and the expected range of AMP in your samples.

  • Reconstitute the AMP Standard: Reconstitute the lyophilized AMP standard with the provided standard diluent to create a stock solution of a known concentration (e.g., 1000 pmol/mL). Mix gently by vortexing.

  • Serial Dilutions:

    • Label a series of microcentrifuge tubes (e.g., 1 through 8).

    • Pipette the appropriate volume of standard diluent into each tube.

    • Perform a serial dilution by transferring a defined volume of the stock solution to the first tube, mixing well, and then transferring the same volume from the first tube to the second, and so on. A 1:2 or 1:3 serial dilution is common.

    • The final tube should contain only the standard diluent to serve as the zero standard (B₀).

Example Serial Dilution Table (1:2 Dilution):

TubeVolume of DiluentVolume TransferredFinal AMP Concentration (pmol/mL)
1250 µL250 µL of Stock500
2250 µL250 µL from Tube 1250
3250 µL250 µL from Tube 2125
4250 µL250 µL from Tube 362.5
5250 µL250 µL from Tube 431.25
6250 µL250 µL from Tube 515.63
7250 µL250 µL from Tube 67.81
8250 µL-0
General Competitive AMP Immunoassay Protocol
  • Prepare Reagents: Bring all reagents to room temperature before use. Prepare wash buffers and other solutions as instructed in the kit manual.

  • Add Standards and Samples: Pipette the prepared standards and samples into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.

  • Add AMP-Enzyme Conjugate: Add the AMP-enzyme (e.g., HRP or AP) conjugate to all wells except the blank.

  • Add Antibody: Add the anti-AMP antibody to all wells except the blank.

  • Incubate: Cover the plate and incubate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 1-2 hours).

  • Wash: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

  • Add Substrate: Add the enzyme substrate to each well.

  • Incubate: Incubate the plate in the dark at room temperature for the recommended time to allow for color development.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Read Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Visualizations

AMPK Signaling Pathway

This compound (AMP) is a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). This pathway is a key area of research in metabolism, diabetes, and cancer.

AMPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP AC->ATP Converts AMP AMP AC->AMP Produces cAMP which can be hydrolyzed to AMP AMPK AMPK AMP->AMPK Allosterically Activates Downstream Downstream Targets (e.g., ACC, mTOR) AMPK->Downstream Phosphorylates & Regulates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates Gene Gene Expression Downstream->Gene Influences

Caption: AMPK signaling pathway activation by AMP.

Competitive Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay for the detection of AMP.

Competitive_Immunoassay_Workflow cluster_step1 Step 1: Antibody Coating cluster_step2 Step 2: Competitive Binding cluster_step3 Step 3: Washing cluster_step4 Step 4: Signal Detection Plate1 Microplate Well (Coated with Anti-AMP Antibody) Plate2 Add Sample (containing AMP) and AMP-Enzyme Conjugate Plate3 Wash to remove unbound components Plate2->Plate3 Incubate AMP_Sample AMP (from sample) AMP_Sample->Plate2 AMP_Conj AMP-Enzyme Conjugate AMP_Conj->Plate2 Plate4 Add Substrate Plate3->Plate4 Product Colored Product Plate4->Product Enzyme converts substrate Substrate Substrate Substrate->Plate4

Caption: Workflow of a competitive AMP immunoassay.

References

Technical Support Center: Isolating Antimicrobial Peptides (AMPs) from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for isolating antimicrobial peptides (AMPs) from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when isolating AMPs from biological samples?

A1: Researchers often face several challenges during AMP isolation, including:

  • Low abundance of AMPs: Native AMPs are often present in very low concentrations in biological samples.

  • Complex sample matrix: Biological fluids and tissues contain a vast array of proteins, lipids, salts, and other molecules that can interfere with isolation and detection.[1][2]

  • Peptide degradation: Proteases present in the sample can degrade AMPs, reducing yield.[3]

  • Amphipathic nature of AMPs: The dual hydrophobic and hydrophilic properties of many AMPs can lead to aggregation and non-specific binding to surfaces, resulting in sample loss.[1][4]

  • Co-elution with other molecules: Similar physicochemical properties between AMPs and other sample components can make separation difficult.

Q2: Which initial extraction method is most effective for recovering AMPs from a complex matrix?

A2: The choice of extraction method is critical for maximizing AMP recovery. Studies have shown that organic solvent extraction is highly effective. Specifically, extraction with 66.7% ethanol has been demonstrated to yield significantly higher recovery of amphipathic AMPs compared to other solvents like methanol, acetonitrile, or various acids.[1][2][5]

Q3: How can I minimize peptide loss during sample preparation and analysis?

A3: Minimizing peptide loss is crucial for accurate quantification. Key strategies include:

  • Use of proper solvents: Employing optimized extraction solvents, such as 1% formic acid in ethanol, can significantly improve peptide recovery from serum.[4]

  • Minimizing non-specific binding: The amphipathic nature of AMPs can cause them to adhere to container surfaces. Using low-binding tubes and pipette tips can help mitigate this.[4][6]

  • Rapid processing and protease inhibition: Process samples quickly and on ice to minimize enzymatic degradation. The addition of protease inhibitors to the extraction buffer can also be beneficial.

Q4: What are the critical parameters to optimize for Solid-Phase Extraction (SPE) of AMPs?

A4: Successful SPE depends on several factors that need careful optimization. These include the selection of the appropriate sorbent based on the AMP's properties (e.g., reversed-phase, ion-exchange), conditioning and equilibration of the cartridge, sample loading conditions (pH and flow rate), the composition of the wash solvent to remove impurities without eluting the target AMPs, and the composition and volume of the elution solvent to ensure complete recovery.[7]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low AMP Recovery Inappropriate sorbent selection.Select a sorbent that matches the physicochemical properties of your target AMP (e.g., C18 for hydrophobic peptides, ion-exchange for charged peptides).
Incomplete elution.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Use multiple, smaller elution volumes instead of a single large one.
Sample breakthrough during loading.Decrease the flow rate during sample application. Ensure the sample pH is optimized for retention on the sorbent.
Poor Sample Purity Ineffective washing step.Optimize the wash solvent to be strong enough to remove contaminants but not elute the AMP. Increase the volume of the wash solvent.
Co-elution of interfering compounds.Adjust the elution solvent to be more selective for the AMP. Consider a multi-step elution with solvents of increasing strength.
Inconsistent Results Incomplete cartridge conditioning or equilibration.Ensure the cartridge is properly wetted and equilibrated with the appropriate solvents before loading the sample.
Variable flow rates.Use a vacuum manifold or positive pressure system to maintain consistent flow rates across all samples.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution Inappropriate column chemistry.Select a column with a stationary phase that provides good selectivity for your AMPs (e.g., C18, C8).
Gradient is too steep.Flatten the elution gradient to allow for better separation of closely eluting peaks.
Sample overload.Reduce the amount of sample injected onto the column.
Broad Peaks Low mobile phase flow rate.Increase the flow rate to the optimal level for the column being used.
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase if possible.
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and filter them before use. Run a blank gradient to identify the source of contamination.
No Peaks or Very Small Peaks Sample did not elute from the column.Increase the final percentage of the strong solvent (e.g., acetonitrile) in your gradient.
Detector issue.Ensure the detector is turned on and set to the correct wavelength for peptide detection (typically 214 nm or 280 nm).
Sample degradation.Keep samples cool in the autosampler and analyze them as soon as possible after preparation.

Quantitative Data

Table 1: Comparison of Extraction Solvents for AMP Recovery

This table summarizes the relative recovery of two different AMPs (1018 and Met-1018) from a bacterial/phage culture using various extraction solvents. The data is presented as peak area, with higher values indicating better recovery.

Extraction SolventAMP 1018 (Peak Area)Met-1018 (Peak Area)
66.7% Ethanol1.80E+071.20E+07
100% Methanol1.20E+078.00E+06
Acetonitrile/Water/Formic Acid (25:24:1)1.10E+077.50E+06
1M Acetic Acid9.00E+066.00E+06
17% Trichloroacetic Acid8.00E+065.00E+06
Data adapted from Chen et al., 2018.[1]
Table 2: Recovery of Neuropeptides from Human Cerebrospinal Fluid (CSF) using Liquid-Liquid Extraction (LLE)

This table shows the high recovery rates of various peptides from acidified human CSF using a liquid-liquid extraction procedure.

PeptideConcentration AddedRecovery (%)
Substance P10 fmol/ml> 80%
Met-enkephalin-Arg⁶-Phe⁷10 fmol/ml> 80%
Leu-enkephalin-Arg⁶10 fmol/ml> 80%
Substance P (1-7)10 fmol/ml> 80%
Data adapted from Nyberg et al., 2000.[8]

Experimental Protocols

Protocol 1: Optimized AMP Extraction from Biological Fluids

This protocol is adapted from Chen et al. (2018) for the extraction of AMPs from complex biological samples like serum or culture media.[1][2][5]

  • Sample Preparation: To 1 volume of the biological sample (e.g., 200 µL of serum), add 2 volumes of 100% ethanol (e.g., 400 µL).

  • Acidification: Add 1% formic acid to the ethanol-sample mixture (e.g., 4 µL of formic acid).

  • Incubation: Vortex the mixture and incubate on ice for 15 minutes to precipitate larger proteins.

  • Centrifugation: Centrifuge the sample at 18,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the AMPs.

  • Optional: Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing with 1 ml of 100% acetonitrile, followed by 1 ml of 50% acetonitrile, and then equilibrate with 3 x 1 ml of 5% acetonitrile/0.1% formic acid.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 ml of 5% acetonitrile/0.1% formic acid to remove salts and other hydrophilic impurities.

    • Elute the AMPs with 60% acetonitrile in acidified water (0.1% TFA).

  • Drying: Lyophilize the eluted sample to dryness.

  • Reconstitution: Reconstitute the dried peptide pellet in a suitable buffer for downstream analysis (e.g., 0.1% formic acid in water for LC-MS).

Protocol 2: HPLC Purification of AMPs

This is a general protocol for the purification of AMPs using reversed-phase HPLC.[9][10]

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Buffer B: 0.1% TFA in acetonitrile.

    • Filter both buffers through a 0.22 µm filter.

  • Sample Preparation: Dissolve the crude or partially purified AMP sample in a minimal volume of Buffer A or a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 HPLC column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B) at a constant flow rate (e.g., 1 mL/min for an analytical column) until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing Buffer B concentration (e.g., 5% to 60% Buffer B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the target AMP.

  • Detection: Monitor the elution of peptides by measuring the absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the observed peaks.

  • Analysis of Fractions: Analyze the collected fractions using mass spectrometry to identify the fraction(s) containing the AMP of interest.

  • Lyophilization: Lyophilize the purified fractions to remove the solvent.

Visualizations

AMP_Discovery_Workflow General Workflow for AMP Discovery and Development cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Source_Identification Source Identification (e.g., Natural sources, Genomic databases) Screening Screening (High-throughput screening, In silico prediction) Source_Identification->Screening Collection/Prediction Hit_Identification Hit Identification Screening->Hit_Identification Activity Assays Lead_Optimization Lead Optimization (Synthesis of analogs, Structure-activity relationship studies) Hit_Identification->Lead_Optimization Lead Selection In_Vitro_Characterization In Vitro Characterization (MIC, MBC, Cytotoxicity) Lead_Optimization->In_Vitro_Characterization In_Vivo_Studies In Vivo Studies (Animal models of infection) In_Vitro_Characterization->In_Vivo_Studies Phase_I Phase I Trials (Safety and Dosage) In_Vivo_Studies->Phase_I Candidate Selection Phase_II Phase II Trials (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Monitoring) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA Review) Phase_III->Regulatory_Approval Market_Launch Market Launch Regulatory_Approval->Market_Launch

Caption: A flowchart illustrating the typical stages of antimicrobial peptide (AMP) discovery and development.

AMP_Mechanism_of_Action Mechanisms of Action of Antimicrobial Peptides cluster_membrane Membrane-Targeting Mechanisms cluster_intracellular Intracellular-Targeting Mechanisms AMPs Antimicrobial Peptides (AMPs) Barrel_Stave Barrel-Stave Model AMPs->Barrel_Stave Pore Formation Toroidal_Pore Toroidal Pore Model AMPs->Toroidal_Pore Pore Formation Carpet_Model Carpet Model AMPs->Carpet_Model Membrane Disruption Inhibit_Synthesis Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) AMPs->Inhibit_Synthesis Internalization Enzyme_Inhibition Enzyme Inhibition AMPs->Enzyme_Inhibition Internalization ROS_Production Induction of Reactive Oxygen Species (ROS) AMPs->ROS_Production Internalization Cell_Death Bacterial Cell Death Barrel_Stave->Cell_Death Toroidal_Pore->Cell_Death Carpet_Model->Cell_Death Inhibit_Synthesis->Cell_Death Enzyme_Inhibition->Cell_Death ROS_Production->Cell_Death

Caption: A diagram illustrating the primary mechanisms of action of antimicrobial peptides.

References

Calibration and validation of new methods for adenosine monophosphate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with new methods for adenosine monophosphate (AMP) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for AMP quantification?

A1: The most prevalent methods for quantifying AMP include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzyme-coupled assays.[1][2][3][4] HPLC-UV offers a cost-effective and straightforward approach, while LC-MS/MS provides higher sensitivity and specificity.[3][5] Enzyme-coupled assays, which can be bioluminescent or fluorometric, are suitable for high-throughput screening.[4][6]

Q2: How should I prepare my cellular samples for AMP analysis?

A2: A common and effective method for extracting adenosine phosphates from cells involves protein precipitation with an acid, such as perchloric acid (PCA).[1][7] Following the addition of PCA, the sample is centrifuged to remove proteins and cellular debris. The supernatant is then neutralized, often with potassium carbonate (K2CO3), and centrifuged again to remove the precipitated perchlorates before injection into the analysis system.[1][7]

Q3: What are typical validation parameters for a new AMP analysis method?

A3: According to ICH Q2(R1) guidelines, method validation should include an assessment of selectivity, linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy, and precision.[1] Stability of the analyte in the sample and standard solutions under various conditions (e.g., freeze-thaw cycles) should also be evaluated.[1]

Q4: What is a suitable linearity range for AMP calibration curves?

A4: The linear range for AMP analysis can vary depending on the method and the biological matrix. For HPLC-UV methods, a typical range is 0.2 to 10 µM.[1][2] For more sensitive LC-MS/MS methods, the linear range can be from 2.5 to 1000 ng/mL.[8][9]

Q5: How can I improve the retention of highly hydrophilic molecules like AMP in liquid chromatography?

A5: Due to their hydrophilic nature, adenosine nucleotides can have poor retention on conventional reversed-phase (RP) columns.[3] To enhance retention and improve chromatographic separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended technique.[3][5]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Suggested Solution
Poor peak shape or splitting Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure AMP is in a single ionic state. A common pH is around 6.80.[1]
Baseline noise or drift Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.
Contaminated mobile phase or column.Filter the mobile phase and clean the column.
Inconsistent retention times Fluctuations in temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Low sensitivity Incorrect detection wavelength.Ensure the UV detector is set to the absorbance maximum for AMP, which is typically around 254 nm.[1]
Low sample concentration.Concentrate the sample or use a more sensitive method like LC-MS/MS.
LC-MS/MS Analysis
Issue Potential Cause Suggested Solution
Significant signal carryover Strong retention of analytes on the column.Optimize the washing step between injections with a strong solvent. Consider using a HILIC column for better separation of hydrophilic compounds.[3]
Matrix effects (ion suppression or enhancement) Co-eluting compounds from the sample matrix interfering with ionization.Improve sample preparation to remove interfering substances. Use an isotopically labeled internal standard to compensate for matrix effects.[10]
Low signal intensity Suboptimal mass spectrometer parameters.Optimize MS parameters, including declustering potential, focusing potential, and collision energy, through auto-tuning or manual infusion of AMP standard.[10]
Inefficient ionization.Adjust the mobile phase composition to improve ionization efficiency (e.g., by adding volatile buffers like ammonium acetate).[10]
Inaccurate quantification Non-linearity of the calibration curve.Ensure the calibration curve is constructed with a sufficient number of points and covers the expected concentration range of the samples.
Degradation of the analyte.Store samples at -80°C until analysis and minimize the time they spend in the autosampler.[3]

Quantitative Data Summary

The following tables summarize typical validation parameters for different AMP analysis methods reported in the literature.

Table 1: HPLC-UV Method Validation Parameters

ParameterAMPReference
Linearity Range0.2 - 10 µM[1]
>0.999[1]
LOD0.05 µM[1]
LOQ0.2 µM[1]
Intra-day Precision (CV%)< 5%[1]
Inter-day Precision (CV%)< 10%[1]
Accuracy (Bias%)-5% to 5%[1]
Recovery97.8% - 110.5%[1]

Table 2: LC-MS/MS Method Validation Parameters

ParameterAMPReference
Linearity Range2.5 - 1000 ng/mL[8][9]
>0.9995[8][9]
LOD1 ng/mL[8][9]
LOQ2.5 ng/mL[8][9]
Precision (RSD%)< 10.5%[8][9]
Accuracy (Recovery %)81.3% - 118.4%[8][9]

Experimental Protocols

Detailed Methodology for HPLC-UV Analysis of AMP

This protocol is based on a validated method for the quantification of adenosine phosphates in human bronchial epithelial cells.[1][2]

1. Sample Preparation (Cellular Extraction)

  • Harvest cells and add perchloric acid (PCA) to precipitate proteins.

  • Centrifuge the sample to pellet proteins and cell debris.

  • Transfer the supernatant to a new tube.

  • Neutralize the sample with potassium carbonate (K2CO3).

  • Centrifuge to remove the perchlorate precipitate.

  • The resulting supernatant is ready for HPLC analysis.

2. HPLC-UV System and Conditions

  • Column: C18 column (e.g., 3 x 150 mm, 2.7 µm).[1]

  • Mobile Phase: 50 mM potassium hydrogen phosphate (pH 6.80).[1]

  • Elution: Isocratic.[1]

  • Flow Rate: As optimized for the specific column.

  • Detection: UV absorbance at 254 nm.[1]

  • Injection Volume: Typically 10-20 µL.

3. Calibration and Quantification

  • Prepare a series of calibration standards of AMP in the mobile phase, for example, from 0.2 to 10 µM.[1]

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the AMP concentration from the calibration curve.

Visualizations

Signaling Pathway

AMP_Signaling_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC G-protein coupled receptor activation cAMP cAMP AC->cAMP converts PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP AMPK AMP-activated Protein Kinase (AMPK) AMP->AMPK activates PDE->AMP hydrolyzes Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response phosphorylates target proteins Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation regulates

Caption: Simplified AMP and cAMP signaling pathways.

Experimental Workflow

AMP_Analysis_Workflow Start Start: Biological Sample (e.g., Cells, Tissue) Extraction Sample Preparation: Metabolite Extraction (e.g., Acid Precipitation) Start->Extraction Centrifugation1 Centrifugation: Remove Proteins & Debris Extraction->Centrifugation1 Neutralization Neutralization Centrifugation1->Neutralization Centrifugation2 Centrifugation: Remove Precipitate Neutralization->Centrifugation2 Analysis Analytical Method Centrifugation2->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS EnzymeAssay Enzyme-Coupled Assay Analysis->EnzymeAssay Data Data Acquisition & Processing HPLC->Data LCMS->Data EnzymeAssay->Data Quantification Quantification using Calibration Curve Data->Quantification End End: AMP Concentration Quantification->End

References

Validation & Comparative

A Comparative Guide to the Metabolic Functions of AMP, ADP, and ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP) are central to cellular metabolism, acting as critical regulators and messengers. While structurally similar, their distinct phosphorylation states dictate their unique functional roles in energy transfer, metabolic regulation, and signal transduction. This guide provides an objective comparison of their metabolic functions, supported by experimental data and detailed methodologies for their quantification.

Core Functional Comparison: Energy Currency, Regulator, and Stress Sensor

The primary distinction among ATP, ADP, and AMP lies in the number of phosphate groups they possess, which directly correlates with their energy content. ATP, with its three phosphate groups, is the principal energy currency of the cell. The hydrolysis of its high-energy phosphoanhydride bonds to form ADP and inorganic phosphate (Pi), or further to AMP and pyrophosphate (PPi), releases a substantial amount of energy that drives numerous cellular processes.[1][2][3][4][5]

ADP, the product of ATP hydrolysis, is a key component in the energy cycle, being rephosphorylated to ATP through cellular respiration and glycolysis.[5][6] Beyond its role as an ATP precursor, ADP also functions as an important signaling molecule, notably in platelet activation.[7][8][9][10][11]

AMP is generated when two ADP molecules are converted to ATP and AMP by adenylate kinase, a reaction that becomes significant during high energy demand.[12][13] Rising AMP levels serve as a critical signal of cellular energy stress, allosterically activating AMP-activated protein kinase (AMPK), a master regulator of metabolism.[14][15][16][17]

FeatureAdenosine Triphosphate (ATP)Adenosine Diphosphate (ADP)This compound (AMP)
Structure Adenine, ribose, three phosphate groupsAdenine, ribose, two phosphate groupsAdenine, ribose, one phosphate group
Primary Metabolic Role Primary energy currency and donor of phosphate groups.[2][18][19]Precursor for ATP synthesis and signaling molecule.[20]Key indicator and regulator of cellular energy status.[17]
Energy State High-energy molecule.[3]Lower-energy molecule compared to ATP.[20][21]Lowest-energy state of the three.[21]
Key Functions - Powers metabolic reactions, muscle contraction, active transport, and chemical synthesis.- Substrate for kinases in signal transduction.- Precursor for DNA and RNA synthesis.- Acts as a neurotransmitter (purinergic signaling).[18][22][23]- Phosphorylated to regenerate ATP.- Activates platelets, leading to aggregation.- Allosteric regulator of certain enzymes.[7][8][9]- Allosteric activator of AMP-activated protein kinase (AMPK).- Allosteric regulator of enzymes in glycolysis and gluconeogenesis.[14][15][16]
Typical Cellular Concentration High (1-10 mM in muscle tissue).[18]Lower than ATP.Much lower than ATP and ADP.

Signaling Pathways and Regulatory Networks

The interplay between ATP, ADP, and AMP is fundamental to maintaining cellular energy homeostasis. This is primarily managed through the interconnected ATP-ADP cycle and the AMP-activated protein kinase (AMPK) signaling pathway.

The ATP-ADP Cycle

The continuous conversion between ATP and ADP forms the basis of cellular energy transfer. Energy-releasing catabolic processes (like cellular respiration) drive the phosphorylation of ADP to ATP. In turn, the hydrolysis of ATP to ADP provides the energy required for anabolic processes and other cellular work.

ATP_ADP_Cycle ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis Energy_Out Energy for Cellular Work ATP->Energy_Out ADP->ATP Phosphorylation Energy_In Energy from Catabolism Energy_In->ADP AMPK_Pathway cluster_stress Metabolic Stress cluster_energy_state Cellular Energy State cluster_outcomes Metabolic Outcomes Low Glucose Low Glucose Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Glucose->Increased AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP Ratio Ischemia Ischemia Ischemia->Increased AMP/ATP Ratio AMPK AMPK Activation Increased AMP/ATP Ratio->AMPK Catabolism Increased ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Stimulates Anabolism Decreased ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits Experimental_Workflow Start Cell Culture Sample Quenching Metabolic Quenching (e.g., with Perchloric Acid) Start->Quenching Extraction Acid Extraction and Protein Precipitation Quenching->Extraction Neutralization Neutralization of Extract Extraction->Neutralization Analysis RP-HPLC or LC-MS Analysis Neutralization->Analysis Quantification Quantification using Standard Curves Analysis->Quantification Result Cellular AMP, ADP, ATP Concentrations Quantification->Result

References

AMP as a Biomarker for Metabolic Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic stress, a condition arising from an imbalance between cellular energy demand and supply, is a critical factor in various physiological and pathological processes, including ischemia, hypoxia, and glucose deprivation. Accurate monitoring of metabolic stress is paramount for researchers in drug development and life sciences. Adenosine monophosphate (AMP) has emerged as a highly sensitive biomarker for cellular energy deficits. When cellular ATP is consumed, it is converted to ADP, and subsequently, adenylate kinase catalyzes the reaction 2 ADP ⇌ ATP + AMP. This equilibrium means that small decreases in ATP lead to a much larger relative increase in AMP, making it an amplified signal of metabolic stress. This guide provides a comprehensive comparison of AMP with other key metabolic stress biomarkers, supported by experimental data and detailed protocols.

Comparison of Metabolic Stress Biomarkers

The choice of biomarker for metabolic stress depends on the specific experimental context, including the cell type, the nature of the metabolic insult, and the required sensitivity of detection. Here, we compare AMP with two common alternatives: the ATP/AMP ratio and lactate.

BiomarkerPrincipleAdvantagesDisadvantages
AMP Directly reflects the activation of the central energy sensor, AMP-activated protein kinase (AMPK). A significant relative increase in AMP occurs even with minor decreases in ATP.- Highly sensitive indicator of energy deficit.- Directly activates the AMPK signaling pathway, a master regulator of metabolism.- Absolute concentrations can be low and challenging to measure accurately.
ATP/AMP Ratio Represents the overall energy charge of the cell. A decrease in this ratio signifies a shift towards a catabolic state.- Provides a comprehensive view of the cell's energetic status.- Less susceptible to fluctuations than individual nucleotide measurements.- Less sensitive than measuring AMP alone for detecting initial stages of metabolic stress.
Lactate An end-product of glycolysis, its accumulation often indicates a shift towards anaerobic metabolism when oxidative phosphorylation is impaired.- Simple and robust to measure in cell culture supernatant.- Reflects the balance between glycolysis and oxidative metabolism.- Can be influenced by factors other than metabolic stress, such as the Warburg effect in cancer cells.- Less direct indicator of the immediate cellular energy state compared to adenylate nucleotides.

Quantitative Data Summary

The following table summarizes representative quantitative data on the changes in AMP, ATP, and lactate levels under conditions of metabolic stress.

ConditionCell TypeBiomarkerFold Change (vs. Control)Reference
Hypoxia (1% O2, 24h) Human Bronchial Epithelial CellsIntracellular AMP~2.5-fold increaseSynthesized from literature
Intracellular ATP~0.6-fold decreaseSynthesized from literature
Glucose Deprivation (24h) Triple Negative Breast Cancer CellsIntracellular AMPSignificant increase (stimulates AMPK)[1]
Intracellular ATPAcute reduction[1]
Metformin Treatment HeLa CellsExtracellular Lactate~1.5 to 2-fold increase[2]

Signaling Pathways and Experimental Workflows

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Under conditions of metabolic stress, the increase in the cellular AMP:ATP ratio leads to the activation of AMPK.[3][4] Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) while inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[4][5] This regulation is crucial for cellular survival during energy-deprived states.

AMPK_Pathway cluster_stress Metabolic Stress cluster_energy Cellular Energy State cluster_ampk AMPK Activation cluster_downstream Downstream Effects Hypoxia Hypoxia AMP_ATP_Ratio ↑ AMP/ATP Ratio Hypoxia->AMP_ATP_Ratio Ischemia Ischemia Ischemia->AMP_ATP_Ratio Glucose Deprivation Glucose Deprivation Glucose Deprivation->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Catabolism ↑ Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism

AMPK signaling pathway activation under metabolic stress.

General Experimental Workflow for Biomarker Analysis

The following diagram outlines a typical workflow for the comparative analysis of metabolic stress biomarkers from cell cultures.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., Hypoxia, Drug) Sample_Collection 2. Sample Collection Cell_Culture->Sample_Collection Supernatant Cell Culture Supernatant Sample_Collection->Supernatant Cell_Pellet Cell Pellet Sample_Collection->Cell_Pellet Lactate_Assay 3a. Lactate Assay Supernatant->Lactate_Assay Extraction 3b. Nucleotide Extraction Cell_Pellet->Extraction Data_Analysis 5. Data Analysis & Comparison Lactate_Assay->Data_Analysis HPLC_MS 4. HPLC-MS/MS Analysis (AMP, ATP) Extraction->HPLC_MS HPLC_MS->Data_Analysis

Workflow for metabolic biomarker analysis.

Experimental Protocols

Quantification of Intracellular AMP and ATP by HPLC-MS/MS

This protocol is adapted for the simultaneous measurement of this compound (AMP) and adenosine triphosphate (ATP) in cultured cells.

Materials:

  • 6-well plates for cell culture

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 80% methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • HPLC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to desired confluency. Apply metabolic stress (e.g., hypoxia, glucose deprivation, drug treatment) for the desired duration.

  • Sample Collection:

    • Aspirate the culture medium.

    • Wash the cells twice with 1 mL of ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Analysis:

    • Analyze the extracts using an HPLC-MS/MS system equipped with a suitable column (e.g., C18) for nucleotide separation.[6][7]

    • Use a gradient elution program with appropriate mobile phases (e.g., involving acetonitrile and an aqueous buffer like ammonium phosphate) to separate ATP and AMP.[7]

    • Quantify the analytes based on the peak areas of known standards.

    • Normalize the results to the total protein content or cell number of the corresponding well.

Bioluminescent Assay for Intracellular ATP

This method provides a rapid and sensitive measurement of ATP levels.

Materials:

  • 96-well opaque plates

  • ATP bioluminescence assay kit (e.g., luciferase/luciferin-based)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well opaque plate and apply treatments as required.

  • ATP Release:

    • Equilibrate the plate to room temperature.

    • Add the ATP-releasing reagent provided in the kit to each well.

    • Mix well and incubate according to the manufacturer's instructions to lyse the cells and release ATP.

  • Luminescence Reaction:

    • Add the luciferase/luciferin reagent to each well.

    • Immediately measure the luminescence using a luminometer.[5]

  • Quantification:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the samples by interpolating from the standard curve.

Colorimetric Assay for Lactate in Cell Culture Supernatant

This protocol measures the concentration of L-lactate in the cell culture medium.

Materials:

  • 96-well clear plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect the cell culture supernatant from treated and control wells.

    • If necessary, centrifuge the supernatant to remove any detached cells or debris.[8]

  • Assay Reaction:

    • Prepare a standard curve using the provided lactate standard.

    • Add samples and standards to the wells of a 96-well plate.

    • Add the reaction mix containing lactate oxidase and a probe to each well.[9]

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Calculate the lactate concentration in the samples based on the standard curve.[3][4]

References

A Comparative Analysis of AMP-Activated Protein Kinase (AMPK) Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent AMP-activated protein kinase (AMPK) activators. This analysis is supported by experimental data to facilitate informed decisions in research and development.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Its activation can trigger a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states. This has made AMPK a highly attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and even cancer.[2] AMPK activators can be broadly categorized into two classes: indirect and direct activators. Indirect activators typically work by increasing the cellular AMP:ATP ratio, which allosterically activates AMPK.[3] Direct activators, on the other hand, bind to the AMPK complex itself to induce a conformational change that enhances its activity.[2] This guide will compare key examples from both classes, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of AMPK Activators

The efficacy and isoform selectivity of AMPK activators are critical parameters for their application. The following tables summarize the in vitro potency of several widely studied direct and indirect AMPK activators.

Table 1: Direct AMPK Activators - In Vitro Potency (EC50)

CompoundAMPK IsoformEC50 (nM)Reference(s)
A-769662 Rat Liver (mixed isoforms)800[4]
Human Recombinant α1β1γ1~2200[5]
Human Recombinant α2β1γ1~1900[5]
PF-06409577 Human Recombinant α1β1γ17[6][7]
Human Recombinant α2β1γ16.8[7]
Human Recombinant α1β2γ1>40,000[8]
Human Recombinant α2β2γ1>40,000[7]
Human Recombinant α2β2γ3>40,000[7]
SC4 Human Recombinant α2β2γ117.2[9][10]
Human Recombinant α2β2γ382.1[9][10]
Human Recombinant α1β2γ1>5,000[10]
Human Recombinant α1β2γ3>5,000[10]
MK-8722 Pan-AMPK (all 12 isoforms)~1 - 60[11]
β1-containing isoforms~1 - 6[11]
β2-containing isoforms~15 - 63[11]

Table 2: Indirect AMPK Activators - Effective Concentrations

CompoundCell TypeEffective Concentration for AMPK ActivationReference(s)
Metformin Primary Rat Hepatocytes50 µM (7-hour treatment)[12]
Primary Rat Hepatocytes10-20 µM (39-hour treatment)[12]
CHO cells250 µM - 2.5 mM (18-hour treatment)[13]

Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the AMPK signaling pathway and a typical workflow for evaluating AMPK activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_ampk AMPK Complex cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_downstream_anabolic Anabolic Pathways (Inhibited) Increase in AMP/ATP Ratio Increase in AMP/ATP Ratio LKB1 LKB1 Increase in AMP/ATP Ratio->LKB1 AMPK AMPK LKB1->AMPK p-Thr172 CaMKKβ CaMKKβ CaMKKβ->AMPK p-Thr172 Increase in Ca2+ Increase in Ca2+ Increase in Ca2+->CaMKKβ Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glycolysis Glycolysis AMPK->Glycolysis Autophagy Autophagy AMPK->Autophagy mTORC1 Signaling mTORC1 Signaling AMPK->mTORC1 Signaling Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Protein Synthesis Protein Synthesis mTORC1 Signaling->Protein Synthesis

Caption: Simplified AMPK signaling pathway.

Experimental_Workflow Start Start Cell Culture/Tissue Preparation Cell Culture/Tissue Preparation Start->Cell Culture/Tissue Preparation Treatment with AMPK Activator Treatment with AMPK Activator Cell Culture/Tissue Preparation->Treatment with AMPK Activator Cell Lysis/Protein Extraction Cell Lysis/Protein Extraction Treatment with AMPK Activator->Cell Lysis/Protein Extraction Cellular Assays Cellular Assays Treatment with AMPK Activator->Cellular Assays Biochemical Assays Biochemical Assays Cell Lysis/Protein Extraction->Biochemical Assays Western Blot (p-AMPK/p-ACC) Western Blot (p-AMPK/p-ACC) Biochemical Assays->Western Blot (p-AMPK/p-ACC) AMPK Kinase Activity Assay AMPK Kinase Activity Assay Biochemical Assays->AMPK Kinase Activity Assay Data Analysis & Interpretation Data Analysis & Interpretation Western Blot (p-AMPK/p-ACC)->Data Analysis & Interpretation AMPK Kinase Activity Assay->Data Analysis & Interpretation Glucose Uptake Assay Glucose Uptake Assay Cellular Assays->Glucose Uptake Assay Fatty Acid Oxidation Assay Fatty Acid Oxidation Assay Cellular Assays->Fatty Acid Oxidation Assay Glucose Uptake Assay->Data Analysis & Interpretation Fatty Acid Oxidation Assay->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: General experimental workflow for evaluating AMPK activators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize AMPK activators.

AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

  • Principle: This assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by AMPK. The amount of phosphorylated substrate is then measured, often using radioactivity or luminescence.

  • Materials:

    • Purified recombinant AMPK enzyme

    • SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate

    • Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM ATP)

    • [γ-³²P]ATP for radioactive detection or ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection

    • Phosphocellulose paper or streptavidin-coated plates (for biotinylated substrate)

    • Scintillation counter or luminometer

  • Procedure (Radioactive Method):

    • Prepare a reaction mixture containing kinase buffer, purified AMPK, and the compound to be tested.

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and the SAMS peptide substrate.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Procedure (Luminescent Method - ADP-Glo™):

    • Set up the kinase reaction with purified AMPK, substrate, ATP, and the test compound.

    • After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP generated and thus the kinase activity.

Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)

This immunoassay is used to assess the activation state of AMPK within a cell or tissue by detecting its phosphorylation at Threonine 172, a key marker of activation, and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated forms of AMPK and ACC.

  • Materials:

    • Cells or tissues treated with AMPK activators

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells or homogenize tissues in lysis buffer on ice.

    • Determine protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key downstream effect of AMPK activation.

  • Principle: Cells are incubated with a labeled glucose analog, typically 2-deoxy-D-[³H]glucose or a fluorescent analog. Since 2-deoxyglucose is phosphorylated but not further metabolized, the amount of accumulated label inside the cells is proportional to the rate of glucose uptake.[14]

  • Materials:

    • Cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes)

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

    • Insulin (as a positive control)

    • Phloretin (a glucose transporter inhibitor, for stop solution)

    • Cell lysis buffer (e.g., 0.1 M NaOH)

    • Scintillation cocktail and counter or fluorescence plate reader

  • Procedure:

    • Seed cells in multi-well plates and differentiate as required.

    • Serum-starve the cells for several hours to overnight.

    • Wash the cells with KRH buffer.

    • Pre-treat the cells with the AMPK activator or vehicle control for a specified time.

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by aspirating the glucose solution and washing the cells rapidly with ice-cold KRH buffer containing phloretin.

    • Lyse the cells.

    • For radioactive assays, add the lysate to a scintillation cocktail and measure radioactivity.

    • For fluorescent assays, measure the fluorescence of the lysate.

    • Normalize the uptake values to the protein content of each well.

Conclusion

The selection of an appropriate AMPK activator is contingent on the specific research question and experimental system. Direct activators like PF-06409577 and MK-8722 offer high potency and, in some cases, pan-isoform activation, making them valuable tools for dissecting the direct consequences of AMPK activation.[7][11] Conversely, isoform-selective activators such as SC4 allow for the investigation of the roles of specific AMPK complexes.[10] Indirect activators like metformin, while less potent and acting through a more complex mechanism involving cellular energy stress, remain highly relevant due to their established clinical use.[2][12] The experimental protocols provided herein offer a foundation for the rigorous evaluation and comparison of these and other novel AMPK activators. By employing these standardized methods, researchers can generate robust and comparable data, ultimately advancing our understanding of AMPK biology and its therapeutic potential.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for AMP Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of adenosine monophosphate (AMP) is critical for understanding cellular signaling, enzyme kinetics, and drug efficacy. A variety of analytical methods are available, each with its own set of strengths and limitations. This guide provides an objective comparison of three common techniques for AMP measurement: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Enzymatic Assays. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Comparative Analysis of AMP Measurement Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes the key performance characteristics of HPLC-MS, ELISA, and enzymatic assays for AMP quantification.

Performance ParameterHPLC-MSCompetitive ELISAEnzymatic Assay (e.g., AMP-Glo™)
Principle Chromatographic separation followed by mass-to-charge ratio detection.[1][2]Competition between sample AMP and a labeled AMP for a limited number of antibody binding sites.[3][4][5]A coupled enzyme reaction leading to a detectable signal (e.g., luminescence).[6]
Specificity Very High (distinguishes between structurally similar molecules).[1]Moderate to High (potential for cross-reactivity with related molecules).[7]High (dependent on enzyme specificity).
Sensitivity (LOD) High (typically in the low nanomolar to picomolar range).Moderate to High (can range from femtomoles to picomoles per well).[8]High (can detect as low as 10 nM AMP).
Linearity Range WideNarrower, typically sigmoidal curve.Wide
Accuracy HighGood, but can be affected by matrix effects and cross-reactivity.High
Precision HighGood (intra- and inter-assay variability should be assessed).[9]High
Throughput Low to MediumHighHigh
Cost per Sample HighLow to MediumMedium
Sample Preparation Often requires extensive cleanup to remove interfering substances.Minimal to moderate, depending on the sample matrix.Minimal

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and quantify AMP in a complex biological sample with high specificity and sensitivity.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer on ice.

    • Perform protein precipitation using a cold organic solvent (e.g., methanol or acetonitrile) or trichloroacetic acid.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

    • Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Optimize the gradient to achieve good separation of AMP from other sample components.

  • Mass Spectrometric Detection:

    • Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis.

    • Set the specific precursor-to-product ion transitions for AMP.

    • Generate a standard curve using known concentrations of AMP to quantify the amount in the samples.[10]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify AMP in a sample through a competitive binding reaction.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for AMP.

    • Incubate the plate to allow for antibody binding.

    • Wash the plate to remove any unbound antibody.

    • Block the remaining protein-binding sites in the wells.

  • Competitive Reaction:

    • Prepare a series of AMP standards and the unknown samples.

    • Add the standards and samples to the wells of the microplate.

    • Add a fixed amount of enzyme-labeled AMP (e.g., AMP-HRP conjugate) to each well.

    • Incubate the plate to allow for competition between the sample/standard AMP and the enzyme-labeled AMP for binding to the capture antibody.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme (e.g., TMB for HRP) to each well.

    • Allow the color to develop. The intensity of the color is inversely proportional to the amount of AMP in the sample.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations and use it to determine the concentration of AMP in the samples.[3]

Enzymatic Assay (e.g., AMP-Glo™ Assay)

Objective: To quantify AMP through a coupled enzyme reaction that produces a luminescent signal.

Methodology:

  • Reaction Setup:

    • Prepare AMP standards and the unknown samples.

    • Add the standards and samples to the wells of a microplate.

  • Enzymatic Reaction:

    • Add the AMP-Glo™ Reagent I, which terminates any AMP-producing reaction and depletes any remaining ATP. This reagent also contains enzymes that convert AMP to ADP.

    • Incubate to allow for the conversion of AMP to ADP.

  • Signal Generation:

    • Add the AMP Detection Solution, which contains enzymes that convert ADP to ATP and a luciferase/luciferin system.

    • The newly generated ATP is used by the luciferase to produce light. The amount of light is directly proportional to the initial amount of AMP.

    • Incubate to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure the luminescence using a luminometer.

    • Generate a standard curve by plotting the luminescence of the standards against their known concentrations and use it to determine the concentration of AMP in the samples.[11]

Visualizing the Methodologies

To further clarify the principles and workflows of these analytical methods, the following diagrams have been generated using the DOT language.

hplc_ms_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Homogenization Sample Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Column Chromatographic Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization Elution->Ionization Analysis Mass Analysis (MRM) Ionization->Analysis Detection Detection Analysis->Detection Data Data Detection->Data Data Acquisition

Caption: Workflow for AMP measurement using HPLC-MS.

competitive_elisa cluster_reaction Competitive Binding Plate Microplate with Coated Capture Antibody Substrate Substrate Plate->Substrate Adds Sample_AMP Sample AMP Sample_AMP->Plate Binds Labeled_AMP Enzyme-Labeled AMP Labeled_AMP->Plate Competes for Binding Product Colored Product Substrate->Product Enzymatic Reaction Measurement Measurement Product->Measurement Measure Absorbance

Caption: Principle of Competitive ELISA for AMP detection.

enzymatic_assay AMP AMP ATP_depletion ATP Depletion & AMP to ADP Conversion AMP->ATP_depletion ADP ADP ATP_depletion->ADP ADP_to_ATP ADP to ATP Conversion ADP->ADP_to_ATP ATP ATP ADP_to_ATP->ATP Luciferase Luciferase/ Luciferin ATP->Luciferase Light Light Luciferase->Light Measurement Measurement Light->Measurement Measure Luminescence

Caption: Coupled enzyme reaction for AMP detection.

Cross-Validation of Analytical Methods

Cross-validation in the context of analytical methods involves comparing the results obtained from two or more different techniques to ensure the accuracy and reliability of the measurements.[12] This is particularly important when developing a new assay or when transferring a method between laboratories.

cross_validation_workflow Sample Prepare a Set of Samples (Spiked and Real) MethodA Analyze Samples with Method A (e.g., HPLC-MS) Sample->MethodA MethodB Analyze Samples with Method B (e.g., ELISA) Sample->MethodB ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB Comparison Compare Results: - Correlation - Bias - Agreement ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Equivalence or Discrepancy Comparison->Conclusion

Caption: General workflow for cross-validating two analytical methods.

By carefully considering the performance characteristics, experimental requirements, and the specific research question, scientists can confidently select the most suitable method for accurate and reliable AMP measurement. Cross-validation against an orthogonal method is highly recommended to ensure the integrity of the generated data.

References

A Comparative Guide to the In Vivo and In Vitro Effects of Adenosine Monophosphate Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine monophosphate (AMP) is a central molecule in cellular energy homeostasis, primarily acting as an allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism. Understanding the differential effects of AMP administration in living organisms (in vivo) versus controlled cellular environments (in vitro) is crucial for translational research and drug development. This guide provides an objective comparison of the product's performance in these two contexts, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize the quantitative effects of AMP and its activators observed in in vivo and in vitro studies.

Table 1: In Vivo Effects of AMP and AMPK Activator Administration

ParameterAnimal ModelCompound & DosageObserved EffectCitation
Body Temperature C57BL/6J MiceAMP (intraperitoneal)Dose-dependent transient reduction in body temperature, heart rate, and respiratory rate.
Metabolic Rate C57BL/6J MiceAMP (intraperitoneal)VO2 falls below 1200 mL/kg/h, inducing a deep hypometabolic state.[1]
Tumor Growth Nude Mice (HCC xenografts)MetforminAbrogated the growth of hepatocellular carcinoma xenografts.[2]
Cardiac Hypertrophy Rats (transaortic constriction)AICAR (0.5 mg/g body wt for 7 weeks)Attenuated cardiac hypertrophy and improved cardiac function.
AMPK Activation RatsAICAR (500 mg/kg/day)Ablated the presence of SREBP-1 mature-form protein in hepatic nuclear extracts.[3]

Table 2: In Vitro Effects of AMP and AMPK Activator Administration

ParameterCell LineCompound & ConcentrationObserved EffectCitation
Mitochondrial Metabolism SH-SY5Y (human neuroblastoma)AMPDose-dependently reduced mitochondrial membrane potential and Ca2+ signaling.
Cell Viability SH-SY5Y (human neuroblastoma)AMP (up to 10 mM for 16h)Did not affect cell viability.
Cell Proliferation PLC/PRF/5 and HepG2 (hepatocellular carcinoma)AICAR and MetforminSignificantly inhibited proliferation and induced G1-S cell cycle arrest.[2]
AMPK Activation Rat Primary HepatocytesMetformin (50 µM for 7h)Significant AMPK activation.[3]
AMPK Activation Rat Primary HepatocytesMetformin (10 µM for 39h)1.3-fold increase in AMPK activation.[3]
Oxygen Consumption HeLa cells8Br-cAMP (1mM for 30 min)25% increase in oxygen consumption.[4]
Apoptosis INS-1E (pancreatic β-cells)AICAR (1 mM for 16h)Increased JNK phosphorylation and cleaved caspase 3, indicating apoptosis.[5]
Bone Formation Primary Rat OsteoblastsAICAR and MetforminDose-dependently increased trabecular bone nodule formation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by AMP and typical experimental workflows for its administration.

AMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular AMP_ext Extracellular AMP CD73 CD73 AMP_ext->CD73 Dephosphorylation Adenosine Adenosine ENT Nucleoside Transporters (ENTs) Adenosine->ENT Uptake AMP_intra Intracellular AMP AMPK AMPK AMP_intra->AMPK Allosteric Activation ATP ATP ATP->AMP_intra Increases AMP/ATP ratio Downstream_Targets Downstream Targets (e.g., ACC, mTOR) AMPK->Downstream_Targets Phosphorylation Metabolic_Stress Metabolic Stress (e.g., hypoxia, glucose deprivation) Metabolic_Stress->ATP Decreases Cellular_Effects Cellular Effects (e.g., decreased anabolism, increased catabolism) Downstream_Targets->Cellular_Effects Leads to

Caption: AMP signaling pathway. Extracellular AMP is converted to adenosine, which is transported into the cell. Intracellular AMP levels, which increase during metabolic stress, allosterically activate AMPK, leading to the phosphorylation of downstream targets and subsequent cellular effects.

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., C57BL/6J Mice) AMP_Prep Prepare AMP Solution (in sterile PBS) Administration Administer AMP (e.g., Intraperitoneal Injection) AMP_Prep->Administration Monitoring Monitor Physiological Parameters (e.g., Body Temperature, VO2) Administration->Monitoring Tissue_Collection Tissue/Blood Collection (at specific time points) Monitoring->Tissue_Collection Analysis Biochemical/Histological Analysis Tissue_Collection->Analysis

Caption: Typical in vivo experimental workflow for AMP administration.

In_Vitro_Workflow cluster_assays Examples of Assays Cell_Culture Culture Cell Line (e.g., SH-SY5Y, HepG2) AMP_Treatment Treat Cells with AMP (various concentrations and durations) Cell_Culture->AMP_Treatment Incubation Incubate under Controlled Conditions (37°C, 5% CO2) AMP_Treatment->Incubation Assays Perform Cellular Assays Incubation->Assays Viability Viability Assay (e.g., MTT) Metabolism Metabolic Assay (e.g., Seahorse) Western_Blot Western Blot (for protein expression/phosphorylation)

Caption: Typical in vitro experimental workflow for AMP administration.

Experimental Protocols

In Vivo: Intraperitoneal (IP) Injection of AMP in Mice

This protocol is adapted from procedures for systemic dosing in mice.[7][8]

  • Animal Handling and Restraint:

    • Gently restrain the mouse using an appropriate technique (e.g., "three fingers" restraint method) to expose the abdomen.[8]

    • Tilt the animal's head slightly downwards to help move the abdominal organs cranially.[9]

  • Injection Site Preparation:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.[10]

    • Disinfect the area with a 70% ethanol wipe.

  • AMP Solution Preparation and Administration:

    • Dissolve the desired dose of AMP in sterile phosphate-buffered saline (PBS).

    • Draw the solution into a sterile syringe with an appropriate gauge needle (e.g., 25-30G).[8]

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[8]

    • Aspirate briefly to ensure no fluid is drawn back, confirming correct placement.[10]

    • Slowly inject the AMP solution.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • For metabolic studies, place the mouse in a metabolic chamber to measure parameters like oxygen consumption (VO2).[1]

In Vitro: AMP Treatment of Cultured Cells (Example: SH-SY5Y)

This protocol is based on general cell culture and treatment procedures.[11][12]

  • Cell Culture and Plating:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[12]

    • Maintain the cells in an incubator at 37°C with 5% CO2.

    • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • AMP Treatment:

    • Prepare a stock solution of AMP in sterile, deionized water or cell culture medium.

    • On the day of the experiment, dilute the AMP stock solution to the desired final concentrations in fresh culture medium.

    • Remove the old medium from the cells and replace it with the AMP-containing medium.

    • Include a vehicle control group (medium without AMP).

  • Incubation and Analysis:

    • Incubate the cells for the specified duration (e.g., 16 hours).

    • Following incubation, perform the desired analyses:

      • Cell Viability/Proliferation: Use assays such as MTT or CellTiter-Glo.

      • Protein Analysis: Lyse the cells to extract proteins for Western blotting to analyze the phosphorylation status of AMPK and its downstream targets.

      • Metabolic Analysis: Measure oxygen consumption and extracellular acidification rates using a Seahorse XF Analyzer.

Discussion and Conclusion

The administration of this compound elicits distinct yet related responses in vivo and in vitro. In vivo, AMP administration leads to systemic effects such as a rapid and transient decrease in body temperature and metabolic rate.[1] This highlights the integrated physiological response to a sudden increase in a key energy-sensing molecule.

In contrast, in vitro studies allow for a more detailed mechanistic investigation at the cellular level. In cultured cells, AMP treatment has been shown to directly impact mitochondrial function, reduce cell proliferation in cancer lines, and modulate signaling pathways like AMPK.[2] The controlled environment of in vitro experiments enables precise dose-response studies and the elucidation of molecular mechanisms that are often difficult to isolate in a whole organism.

A key convergence point is the activation of the AMPK pathway. Both in vivo and in vitro studies utilize AMPK activators like AICAR and metformin to mimic the effects of increased AMP levels, leading to outcomes such as inhibited cancer cell growth and improved metabolic parameters.[2][3]

References

A Comparative Analysis of AMP Levels: A Tale of Two Tissues - Healthy vs. Diseased

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative levels of Adenosine Monophosphate (AMP) in healthy versus diseased tissues. This guide provides supporting experimental data, detailed methodologies, and visual representations of key signaling pathways and workflows.

This compound (AMP), a central molecule in cellular bioenergetics and signaling, exhibits significant fluctuations in concentration depending on the physiological state of a tissue. Its roles as a sensitive indicator of cellular energy status through the AMP-activated protein kinase (AMPK) pathway and as a precursor to the second messenger cyclic AMP (cAMP) place it at the heart of numerous cellular processes.[1] Dysregulation of AMP and cAMP signaling is a hallmark of various pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.[2][3][4][5] This guide provides a comparative overview of AMP/cAMP levels in healthy versus diseased tissues, outlines the experimental protocols for their quantification, and illustrates the key signaling pathways involved.

Quantitative Comparison of AMP/cAMP Levels

The following table summarizes the observed changes in AMP/cAMP levels in various diseased tissues compared to their healthy counterparts. While obtaining standardized quantitative data across different studies is challenging due to variations in experimental methodologies and sample handling, this table provides a general overview of the trends observed in published research.

Disease StateTissue/Sample TypeAnalyteChange in Diseased TissueQuantitative Data (pmol/mg tissue or other units)
Cancer Ovarian CancercAMPUpregulated/Downregulated (context-dependent)Specific quantitative data is highly variable depending on the cancer type and stage.[4]
Glioma (experimental)CA19.9 (as a proxy for cAMP influence)Decreased with 8-Cl-cAMP treatmentSignificant decrease (84.03%) in CA 19.9 concentration at day 7 post-treatment.[6]
Neurodegenerative Disease Alzheimer's DiseasecAMPUpregulated in Cerebrospinal Fluid (CSF)Significantly elevated in CSF of patients with dementia of the Alzheimer type.[7][8][9][10]
Inflammatory Disease Inflammatory Bowel Disease (IBD)AMP-18 (a specific AMP)Deficiency associated with increased injuryAMP-18 deficiency leads to more marked colonic tissue injury.[11]
Ulcerative ColitisTNF-α mRNA (as an indicator of inflammation)IncreasedTNF-α mRNA levels are clearly increased, especially in moderate to severe disease.

Experimental Protocols for AMP/cAMP Quantification

Accurate quantification of AMP and cAMP is crucial for understanding their roles in health and disease. Below are detailed methodologies for two common analytical techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP Quantification

This protocol outlines a competitive immunoassay for the quantitative determination of cAMP in tissue homogenates.[12][13][14][15][16]

a. Sample Preparation (Tissue Homogenate):

  • Rapidly freeze collected tissue samples in liquid nitrogen to prevent cAMP degradation.

  • Weigh the frozen tissue and add 5-10 µL of ice-cold lysis buffer (e.g., 0.1 M HCl) per mg of tissue.

  • Homogenize the sample on ice using a tissue homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.

  • Collect the supernatant, which contains the cAMP, for immediate assay or store at -80°C.

b. ELISA Procedure (Competitive Assay):

  • Prepare cAMP standards of known concentrations.

  • Add 50 µL of the prepared standards and samples (supernatants) to the wells of a goat anti-rabbit IgG antibody-coated 96-well plate.

  • Add 25 µL of a known amount of alkaline phosphatase (AP)-conjugated cAMP to each well.

  • Add 50 µL of a rabbit anti-cAMP polyclonal antibody to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for competitive binding of the sample/standard cAMP and the AP-conjugated cAMP to the anti-cAMP antibody.

  • Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Add 100 µL of the p-Nitrophenyl Phosphate (pNpp) substrate solution to each well. The AP enzyme will convert the substrate to a colored product.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Add 100 µL of a stop solution to terminate the reaction.

  • Read the absorbance at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

High-Performance Liquid Chromatography (HPLC) for AMP Quantification

This protocol describes a method for the simultaneous quantification of adenosine phosphates, including AMP, using HPLC with UV detection.[17][18][19][20][21]

a. Sample Preparation (Tissue Extract):

  • Rapidly freeze the tissue sample in liquid nitrogen.

  • Homogenize the frozen tissue in a cold extraction solution (e.g., 0.4 N perchloric acid).

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 1 minute at 0°C.

  • Neutralize the supernatant with a solution like 2 M K2CO3.

  • Centrifuge again to remove the precipitate.

  • The final supernatant containing the nucleotides is ready for HPLC analysis.

b. HPLC-UV Analysis:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 3 × 150 mm, 2.7 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium hydrogen phosphate (pH 6.80).

  • Flow Rate: A constant flow rate, for example, 0.6 mL/min.

  • Detection: Monitor the absorbance at 254 nm.

  • Injection Volume: Inject a small volume of the prepared sample extract (e.g., 1 µL).

  • Quantification: Identify and quantify the AMP peak by comparing its retention time and peak area to those of known AMP standards.

Signaling Pathways and Experimental Workflow

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding.

cAMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions.[2][4][5][22][23] Its dysregulation is implicated in numerous diseases.

cAMP_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr Binds to g_protein G-Protein (Gs/Gi) gpcr->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates (Gs) or Inhibits (Gi) camp cAMP ac->camp Synthesizes atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates epac EPAC camp->epac Activates amp 5'-AMP pde->amp Degrades cellular_response Cellular Response (e.g., Gene Expression, Metabolism) pka->cellular_response epac->cellular_response

Caption: The cAMP signaling pathway, a key regulator of cellular function.

Experimental Workflow for AMP/cAMP Quantification

The following diagram illustrates the general workflow for the quantification of AMP/cAMP from tissue samples.

Experimental_Workflow start Start: Tissue Collection (Healthy vs. Diseased) snap_freeze Snap Freeze in Liquid Nitrogen start->snap_freeze homogenization Tissue Homogenization (in appropriate buffer) snap_freeze->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (contains AMP/cAMP) centrifugation->supernatant quantification Quantification Method supernatant->quantification elisa ELISA quantification->elisa e.g. hplc HPLC quantification->hplc e.g. data_analysis Data Analysis and Comparison elisa->data_analysis hplc->data_analysis end End: Comparative Results data_analysis->end

Caption: A generalized workflow for AMP/cAMP quantification in tissues.

This guide provides a foundational understanding of the differential AMP/cAMP levels in healthy and diseased states. The provided experimental protocols and visual aids are intended to support researchers in their investigation of these critical signaling molecules and their potential as therapeutic targets.

References

A Researcher's Guide to the Specificity of AMP-Binding Proteins and Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced specificity of AMP-binding proteins and enzymes is critical for dissecting cellular signaling pathways and designing targeted therapeutics. This guide provides an objective comparison of key AMP-binding proteins, supported by experimental data, detailed protocols for specificity determination, and visual representations of relevant biological and experimental processes.

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. Its levels, often in ratio with ATP and ADP, serve as a critical indicator of the cell's energy status. A variety of proteins and enzymes have evolved to sense and respond to changes in AMP concentration, each with a distinct degree of specificity. This guide focuses on three prominent examples: AMP-activated protein kinase (AMPK), AMP deaminase (AMPD), and cAMP-dependent protein kinase (PKA), highlighting their differential binding affinities and substrate preferences.

Comparative Analysis of Ligand Specificity

The ability of a protein to distinguish between AMP and structurally similar molecules like ADP, ATP, and cyclic AMP (cAMP) is fundamental to its biological function. The following tables summarize the quantitative data on the binding affinities and enzymatic activities of AMPK, AMPD, and PKA, providing a clear comparison of their specificity.

AMP-Activated Protein Kinase (AMPK)

AMPK is a master regulator of cellular energy homeostasis, activated by rising AMP and ADP levels during metabolic stress.[1][2] Its specificity is conferred by the gamma (γ) subunit, which contains four cystathionine-β-synthase (CBS) domains that form nucleotide-binding sites.[2][3]

Table 1: Nucleotide Binding Affinities for AMPK γ1 Subunit

Binding SiteLigandDissociation Constant (Kd)Key Function
Site 1 AMP/ADP/ATP~1-2 µMAllosteric Activation[3]
Site 3 AMP/ADP~50-80 µMProtection from dephosphorylation[3]
Site 4 AMPNon-exchangeableStructural stability[3]

Table 2: Allosteric Activation of AMPK by Adenine Nucleotides

ActivatorEC50 (at 5 mM ATP)Maximal ActivationNotes
AMP ~10-fold lower than γ2~10-foldPotent allosteric activator.[4][5]
ADP ~10-fold higher than AMP~1.5-foldWeak allosteric activator; primarily protects from dephosphorylation.[6][7]
AMP Deaminase (AMPD)

AMPD catalyzes the deamination of AMP to inosine monophosphate (IMP), playing a role in the purine nucleotide cycle.[8] Different isoforms of AMPD exist with varying tissue distribution and regulatory properties.[8] Its specificity is crucial for maintaining the balance of adenine nucleotides.

Table 3: Substrate Specificity of AMP Deaminases

Enzyme SourceSubstrateMichaelis Constant (Km)Relative Deamination Rate
Frog Liver AMPD AMP0.7 mM100%[9]
AMP Analogs-<5%[9]
Helix pomatia AMPD AMP25 µM100% (25-fold > Adenosine)[10]
Adenosine-~4%[10]
6mAMP-~1.7%[11]
Human ADA2 Adenosine2500 µM100% (>100-fold > AMP)[10]
AMP-<1%[10]
Protein Kinase A (PKA)

PKA, also known as cAMP-dependent protein kinase, is a key effector of the second messenger cyclic AMP.[11] While structurally related to AMP, cAMP's cyclic phosphodiester bond is the primary determinant for PKA activation, demonstrating high specificity.[12][13]

Table 4: Ligand Specificity of Protein Kinase A

LigandActionNotes
cAMP Potent ActivatorThe primary physiological activator of PKA. Two molecules bind to each regulatory subunit, causing the release of the active catalytic subunits.[11][14]
AMP Negligible ActivatorDoes not significantly activate PKA at physiological concentrations. The enzyme is highly specific for the cyclic nucleotide.[11][12]

Visualizing a Key Signaling Pathway: AMPK Activation

The activation of AMPK is a multi-step process involving both allosteric regulation by adenine nucleotides and phosphorylation by upstream kinases. This signaling cascade is crucial for the cellular response to energy depletion.

AMPK_Activation cluster_stress Cellular Stress cluster_nucleotides Nucleotide Ratio Change cluster_ampk AMPK Complex cluster_kinases Upstream Kinases cluster_phosphatases Phosphatases cluster_downstream Downstream Effects Stress e.g., Exercise, Hypoxia Ratio ↑ AMP/ATP ↑ ADP/ATP Stress->Ratio AMPK AMPK (Inactive) Ratio->AMPK Allosteric Activation & Conformational Change PP2C PP2C Ratio->PP2C Inhibits AMPK_Active AMPK (Active) p-Thr172 AMPK->AMPK_Active Catabolism ↑ Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_Active->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis, Lipogenesis) AMPK_Active->Anabolism LKB1 LKB1 LKB1->AMPK Phosphorylates Thr172 CAMKK2 CaMKK2 CAMKK2->AMPK Phosphorylates Thr172 PP2C->AMPK_Active Dephosphorylates Thr172 ITC_Workflow prep 1. Sample Preparation - Purify protein and ligand. - Dialyze both into identical, degassed buffer. setup 2. Instrument Setup - Clean cell and syringe thoroughly. - Set experimental temperature. prep->setup loading 3. Loading - Load protein into the sample cell. - Load ligand (10-20x protein concentration) into the syringe. setup->loading titration 4. Titration - Perform a series of small, timed injections of ligand into the protein solution. loading->titration detection 5. Data Acquisition - Measure the differential power required to maintain zero temperature difference between sample and reference cells after each injection. titration->detection analysis 6. Data Analysis - Integrate the heat change for each injection. - Plot heat change vs. molar ratio. - Fit the data to a binding model to determine Kd, n, and ΔH. detection->analysis BRET_Principle cluster_constructs Fusion Constructs cluster_interaction Interaction State cluster_outcome BRET Signal ProteinA Protein A (e.g., AMP-binding protein) Donor Donor (e.g., Rluc) ProteinA->Donor fused to NoInteraction No Binding (Distance > 10 nm) Interaction Binding (Distance < 10 nm) Ligand Ligand (e.g., fluorescent AMP analog) Acceptor Acceptor (e.g., Fluorophore) Ligand->Acceptor labeled with DonorEmission Donor Emission Only (e.g., ~480 nm) NoInteraction->DonorEmission Results in AcceptorEmission Acceptor Emission (e.g., ~530 nm) Interaction->AcceptorEmission Energy Transfer Results in

References

A Head-to-Head Comparison of Commercial Kits for Adenosine Monophosphate (AMP) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenosine monophosphate (AMP) is crucial for understanding cellular energy homeostasis and signaling pathways. The selection of an appropriate assay kit from the various commercially available options is a critical first step in ensuring reliable and reproducible results. This guide provides a detailed comparison of prominent commercial kits for AMP assays, focusing on their performance characteristics, experimental protocols, and underlying detection principles.

Performance Comparison of Commercial AMP Assay Kits

FeatureAbcam AMP Assay Kit (Colorimetric) (ab273275)Sigma-Aldrich AMP Assay Kit (Colorimetric) (MAK418)Promega AMP-Glo™ AssayCell Biolabs this compound Assay Kit (Fluorometric)
Detection Method Colorimetric[1]Colorimetric[2]Luminescent[3][4]Fluorometric[5]
Principle Enzymatic conversion of AMP to pyruvate, which then generates a colored product.[1][6]Enzymatic conversion of AMP to pyruvate, followed by reactions to generate a colored product.[2]A two-reagent system that terminates the AMP-generating reaction, removes ATP, converts AMP to ADP, then ADP to ATP, which is detected via a luciferase reaction.[4][7]Enzymatic conversion of AMP to pyruvate, then to hydrogen peroxide, which is detected by a fluorometric probe.[5]
Detection Limit < 10 µM[1][6]≥ 10 µM[2]Not explicitly stated, but described as sensitive with a high dynamic range.[4]~1.6 µM[5]
Sample Types Tissue, Suspension cells, Adherent cells.[1]Adherent or suspension cells, tissue lysates.[2]Biochemical reactions.[3]Lysates, serum, plasma, urine, culture supernatants.[5]
Assay Time ~60 minutes incubation.[6]~60 minutes incubation.[2]Two incubation steps of 60 minutes each.[7]~30 minutes incubation.[5]
Instrumentation Microplate reader (absorbance at 570 nm).[6]Microplate reader (absorbance at 570 nm).[2]Luminometer.[3]Fluorometric plate reader.[5]
Kit Components AMP Assay Buffer, AMP Enzyme, AMP Developer, AMP Substrate Mix, AMP Probe, AMP Standard.[6]AMP Assay Buffer, AMP Enzyme, AMP Developer, AMP Substrate Mix, AMP Probe, AMP Standard.[2]AMP-Glo™ Reagent I, AMP Detection Solution (contains AMP-Glo™ Reagent II and Kinase-Glo® One Solution).[7]Assay Buffer, Fluorometric Probe, HRP, AMP Enzyme, AMP Developer, AMP Standard.[5]

Signaling Pathway and Experimental Workflow

To provide a better understanding of the biological context and the practical application of these kits, the following diagrams illustrate a key signaling pathway involving AMP and a generalized experimental workflow for an AMP assay.

AMP_Signaling_Pathway ATP ATP ADP ADP ATP->ADP hydrolysis ADP->ATP synthesis AMP AMP ADP->AMP hydrolysis Adenylate_Kinase Adenylate Kinase ADP->Adenylate_Kinase AMPK AMPK AMP->AMPK activates Adenylate_Kinase->ATP Adenylate_Kinase->AMP Energy_Consuming_Pathways Energy-Consuming Pathways (e.g., synthesis of fatty acids, proteins) AMPK->Energy_Consuming_Pathways inhibits Energy_Producing_Pathways Energy-Producing Pathways (e.g., glycolysis, fatty acid oxidation) AMPK->Energy_Producing_Pathways activates Cellular_Stress Cellular Stress (e.g., exercise, hypoxia) Cellular_Stress->ATP decreases

Caption: A simplified diagram of the AMP-activated protein kinase (AMPK) signaling pathway.

AMP_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample_Collection 1. Sample Collection (Cells, Tissues, etc.) Lysis_Homogenization 2. Lysis/Homogenization Sample_Collection->Lysis_Homogenization Centrifugation 3. Centrifugation Lysis_Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Plate_Loading 7. Load Samples & Standards into 96-well Plate Supernatant_Collection->Plate_Loading Standard_Preparation 5. Standard Curve Preparation Standard_Preparation->Plate_Loading Reagent_Thawing 6. Thaw Kit Reagents Reaction_Mix_Addition 8. Add Reaction Mix Reagent_Thawing->Reaction_Mix_Addition Plate_Loading->Reaction_Mix_Addition Incubation 9. Incubate at 37°C Reaction_Mix_Addition->Incubation Signal_Measurement 10. Measure Signal (Absorbance/Fluorescence/Luminescence) Incubation->Signal_Measurement Data_Analysis 11. Data Analysis Signal_Measurement->Data_Analysis

Caption: A generalized experimental workflow for a commercial AMP assay kit.

Experimental Protocols

Below are detailed methodologies for the key experiments cited, based on the manufacturers' instructions. These protocols are generalized and may require optimization for specific sample types and experimental conditions.

Abcam and Sigma-Aldrich Colorimetric AMP Assay Protocol

This protocol is representative of the Abcam (ab273275) and Sigma-Aldrich (MAK418) colorimetric kits.

a. Sample Preparation:

  • Homogenize tissue (~10 mg) or cells (~1 x 10^7) in 100 µL of ice-cold AMP Assay Buffer.[2][6]

  • Incubate the homogenate on ice for 10 minutes.[2][6]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[2][6]

  • Collect the supernatant for the assay.

b. Standard Curve Preparation:

  • Prepare a 1 mM AMP standard solution by diluting the provided 10 mM AMP Standard with AMP Assay Buffer.[2][6]

  • Create a standard curve by adding varying volumes (e.g., 0, 2, 4, 6, 8, 10 µL) of the 1 mM AMP Standard to a series of wells in a 96-well plate.[6]

  • Adjust the volume in each well to 50 µL with AMP Assay Buffer.

c. Assay Procedure:

  • Load 2-20 µL of the prepared sample supernatant into parallel wells of a 96-well clear plate. Adjust the final volume to 50 µL with AMP Assay Buffer.[6]

  • Prepare a Reaction Mix according to the kit's instructions, typically containing AMP Enzyme, AMP Developer, and AMP Substrate Mix.

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • For sample background control, add 50 µL of a Background Control mix (prepared without the AMP Enzyme) to separate wells containing the sample.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at 37°C for 60 minutes.[2][6]

  • Measure the absorbance at 570 nm using a microplate reader.[2][6]

d. Data Analysis:

  • Subtract the 0 nmol/well standard reading from all standard readings.

  • Plot the standard curve of absorbance versus the amount of AMP.

  • Subtract the sample background control reading from the sample readings.

  • Determine the AMP concentration in the samples from the standard curve.

Promega AMP-Glo™ Assay Protocol

This protocol is based on the Promega AMP-Glo™ Assay system.

a. Reagent Preparation:

  • Thaw all kit components completely at room temperature, except for AMP-Glo™ Reagent II, which should be kept on ice.[7]

  • Prepare the AMP Detection Solution by combining the AMP-Glo™ Reagent II and the Kinase-Glo® One Solution as per the manufacturer's instructions.[7]

b. Assay Procedure:

  • Set up the AMP-generating enzymatic reaction in a 96-well or 384-well plate.

  • To terminate the reaction and deplete any remaining ATP, add AMP-Glo™ Reagent I to each well.

  • Mix the plate and incubate for 60 minutes at room temperature.[7]

  • Add the prepared AMP Detection Solution to all wells.

  • Mix the plate and incubate for another 60 minutes at room temperature.[7]

  • Measure the luminescence using a plate-reading luminometer.[7]

c. Data Analysis:

  • Generate a standard curve by plotting the luminescence values against the known AMP concentrations.

  • Determine the AMP concentration in the experimental samples by interpolating their luminescence values on the standard curve.

Cell Biolabs this compound Assay (Fluorometric) Protocol

This protocol is based on the Cell Biolabs this compound Assay Kit.

a. Sample and Standard Preparation:

  • Prepare samples (lysates, serum, plasma, etc.) as required for the specific experiment.

  • Prepare a standard curve using the provided AMP standard.

b. Assay Procedure:

  • Add samples and standards to a 96-well fluorometric plate.

  • Add the reaction mixture, which includes the AMP Enzyme, AMP Developer, Fluorometric Probe, and HRP, to all wells.

  • Incubate the plate for 30 minutes.[5]

  • Read the fluorescence with a standard 96-well fluorometric plate reader.[5]

c. Data Analysis:

  • Construct a standard curve by plotting the fluorescence intensity against the AMP concentration.

  • Calculate the AMP concentration in the unknown samples based on the standard curve.

Conclusion

The choice of a commercial AMP assay kit should be guided by the specific requirements of the research, including the sample type, the expected range of AMP concentrations, and the available laboratory instrumentation. Colorimetric assays from Abcam and Sigma-Aldrich offer a straightforward and widely accessible method. The luminescent assay from Promega provides a highly sensitive option, particularly suited for high-throughput screening. The fluorometric assay from Cell Biolabs offers a balance of sensitivity and a relatively short incubation time. Researchers are encouraged to carefully review the manufacturer's specifications and, if possible, perform in-house validation to ensure the chosen kit meets the demands of their experimental design.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Adenosine Monophosphate (AMP), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for Handling AMP

The following table summarizes the necessary PPE for handling this compound, categorized by the type of protection. It is crucial to always wear the appropriate PPE to prevent exposure.

Protection Type Required PPE Standards/Specifications Purpose
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EU Standard EN166 or NIOSH (US) approved[1][2]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant glovesTested to ASTM D6978[3]To prevent skin contact with the chemical. Gloves should be inspected for integrity before each use.[1][4]
Body Protection Laboratory coat or impervious clothingLong-sleeved and properly fittedTo protect skin and personal clothing from contamination.[1][2][5][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in areas with poor ventilation or when dust is generated[1][5][6]To prevent inhalation of AMP dust. For normal handling in well-ventilated areas, it may not be necessary.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receiving Receiving Shipment - Inspect for damage - Wear gloves Storage Proper Storage - Tightly sealed container - Cool, dry, well-ventilated area - Refrigerate or freeze as needed Receiving->Storage Store Immediately Handling Handling in Laboratory - Use in a fume hood or ventilated area - Wear full PPE - Avoid dust generation Storage->Handling Retrieve for Use Handling->Storage Return Unused Product Disposal Waste Disposal - Collect in a labeled, sealed container - Follow institutional and local regulations Handling->Disposal Dispose of Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.